molecular formula C22H19N3O4 B1681874 Tadalafil CAS No. 171596-29-5

Tadalafil

Numéro de catalogue: B1681874
Numéro CAS: 171596-29-5
Poids moléculaire: 389.4 g/mol
Clé InChI: WOXKDUGGOYFFRN-IIBYNOLFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tadalafil is a pyrazinopyridoindole that is 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione substituted at position 2 by a methyl group and at position 6 by a 1,3-benzodioxol-5-yl group (the 6R,12aR-diastereomer). A phosphodiesterase V inhibitor inhibitor, currently marketed in pill form for treating erectile dysfunction under the name Cialis;  and under the name Adcirca for the treatment of pulmonary arterial hypertension. It has a role as an EC 3.1.4.35 (3',5'-cyclic-GMP phosphodiesterase) inhibitor and a vasodilator agent. It is a pyrazinopyridoindole and a member of benzodioxoles.
This compound is a selective phosphodiesterase-5 inhibitor that is used in the treatment of erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and benign prostatic hypertrophy. It was first approved in 2003 by the FDA for use in ED and later in 2009 for PAH. In contrast to other PDE5 inhibitors like [sildenafil], this compound has greater selectivity for PDE5 and a longer half-life which has made it a more suitable option for chronic once-daily dosing in the treatment of PAH.
This compound is a Phosphodiesterase 5 Inhibitor. The mechanism of action of this compound is as a Phosphodiesterase 5 Inhibitor.
This compound is a carboline-based compound with vasodilatory activity. This compound selectively inhibits the cyclic guanosine monophosphate (cGMP)-specific type 5 phosphodiesterase- (PDE-5)-mediated degradation of cGMP, which is found in the smooth muscle of the corpus cavernosa and corpus spongiosum of the penis. Inhibition of cGMP degradation by this compound results in prolonged muscle relaxation, vasodilation, and blood engorgement of the corpus cavernosa, and, so, prolonged penile erection.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and has 5 approved and 32 investigational indications.
A carboline derivative and PHOSPHODIESTERASE 5 INHIBITOR that is used primarily to treat ERECTILE DYSFUNCTION;  BENIGN PROSTATIC HYPERPLASIA and PRIMARY PULMONARY HYPERTENSION.
See also: Sildenafil Citrate (related);  Finasteride;  this compound (component of).

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXKDUGGOYFFRN-IIBYNOLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046786
Record name Tadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tadalafil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014958
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in water, In water, 220 mg/L at 25 °C /Estimated/, 2.50e-01 g/L
Record name SID49666420
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Tadalafil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00820
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TADALAFIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7303
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tadalafil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014958
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

2.2X10-14 mm Hg at 25 °C /Estimated/
Record name TADALAFIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7303
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

171596-29-5
Record name Tadalafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171596-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tadalafil [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tadalafil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00820
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tadalafil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tadalafil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/742SXX0ICT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TADALAFIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7303
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tadalafil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014958
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

301-302 °C, 301 - 302 °C
Record name Tadalafil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00820
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tadalafil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014958
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tadalafil in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The information is compiled from various preclinical studies in rodent and canine models, offering critical data for drug development and translational research.

Pharmacodynamics: Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] In tissues where PDE5 is prominent, such as the smooth muscle cells of the corpus cavernosum and the pulmonary vasculature, this inhibition has significant physiological effects.[1][2]

Sexual stimulation triggers the release of nitric oxide (NO), which activates the enzyme guanylate cyclase.[2] Guanylate cyclase then converts guanosine triphosphate (GTP) to cGMP.[2] Elevated cGMP levels lead to the relaxation of smooth muscle and vasodilation, increasing blood flow.[2][4] By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.[2][3][4] This core mechanism underlies its application in erectile dysfunction and pulmonary arterial hypertension.[1][2]

Tadalafil_Mechanism_of_Action cluster_pathway NO/cGMP Signaling Pathway cluster_inhibition PDE5 Inhibition NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Relax Smooth Muscle Relaxation (Vasodilation) PKG->Relax GMP 5'-GMP (Inactive) PDE5->GMP Degrades This compound This compound This compound->PDE5 Inhibits

Figure 1: this compound's inhibition of the NO/cGMP signaling pathway.

Preclinical studies have also suggested neuroprotective and anti-inflammatory roles for this compound. In mouse models of cognitive decline, chronic this compound treatment improved spatial memory and reduced tau pathology.[5] Further studies in aged mice showed a reduction in hippocampal oxidative stress.[6]

Pharmacokinetics: Preclinical Models

The pharmacokinetic profile of this compound has been characterized in several preclinical species. It is generally absorbed after oral administration, extensively bound to plasma proteins, and eliminated primarily through metabolism.[7][8]

This compound is rapidly absorbed in rats, with oral bioavailability ranging from 34-53%.[8] It is highly bound to plasma proteins (92%).[8] Excretion occurs predominantly via feces, accounting for 98% of a 10 mg/kg dose.[8] Studies in hyperlipidemic rat models have shown significant alterations in this compound's pharmacokinetics, including increased systemic exposure (AUC) and decreased clearance, which is attributed to reduced hepatic and intestinal metabolism.[9][10]

Table 1: Pharmacokinetic Parameters of this compound in Rats

Parameter Administration Dose Control Rats (Mean ± SD) Hyperlipidemic Rats (Mean ± SD) Reference
AUC₀-∞ (ng·h/mL) Intravenous 1 mg/kg 1480 ± 260 3090 ± 540 [10]
Oral 1 mg/kg 470 ± 190 5570 ± 1560 [10]
CL (mL/h/kg) Intravenous 1 mg/kg 690 ± 120 330 ± 50 [10]
Vd (L/kg) Intravenous 1 mg/kg 2.15 ± 0.35 0.94 ± 0.16 [9]
Tₘₐₓ (h) Oral 10 mg/kg ~1-2 - [8]
F (%) Oral 10 mg/kg 34-53 - [8]

| Plasma Protein Binding (%) | - | - | 92 | - |[8] |

AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vd: Volume of distribution; Tₘₐₓ: Time to maximum plasma concentration; F: Bioavailability.

In dogs, this compound shows more variable and prolonged absorption compared to rats, with a Tₘₐₓ of approximately 6 hours.[8] The oral bioavailability is lower, estimated at 10-18%.[8] Plasma protein binding is slightly lower than in rats at 87%.[8] Similar to other species, the primary route of elimination is through feces (63-84%).[8]

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs

Parameter Administration Dose Value (Mean ± SD) Reference
Cₘₐₓ (ng/mL) Oral 5 mg 70.32 ± 26.21 [11]
Intranasal 5 mg 120.57 ± 35.84 [11]
AUC₀-₃₆ (ng·h/mL) Oral 5 mg 771.10 ± 216.72 [11]
Intranasal 5 mg 1162.74 ± 243.23 [11]
Tₘₐₓ (h) Oral 10 mg/kg ~6 [8]
F (%) Oral 10 mg/kg 10-18 [8]

| Plasma Protein Binding (%) | - | - | 87 |[8] |

Cₘₐₓ: Maximum plasma concentration; AUC₀-₃₆: Area under the plasma concentration-time curve from time zero to 36 hours.

Pharmacokinetic data in mice are less detailed. Absorption has been confirmed, with plasma levels increasing with dose, though in a less than proportional manner.[7] Plasma protein binding was determined to be 85%.[8]

Table 3: Pharmacokinetic Parameters of this compound in Mice

Parameter Administration Dose Value Reference
Plasma Protein Binding (%) - - 85 [8]

| AUC₀-₂₄ (ng·h/mL) | Oral (gavage) | 60 mg/kg | 91,106 (Male) / 152,863 (Female) |[8] |

Experimental Protocols

Detailed and robust experimental design is crucial for obtaining reliable PK and PD data. Below are representative protocols derived from preclinical this compound studies.

This protocol is based on studies investigating the effects of induced hyperlipidemia on this compound pharmacokinetics.[9][10]

  • Animal Model:

    • Species: Male Sprague-Dawley rats.

    • Acclimatization: House animals for at least one week under controlled temperature (25°C) and a 12-h light/dark cycle with free access to food and water.

    • Model Induction (optional): For hyperlipidemia studies, administer poloxamer 407 (1 g/kg, i.p.) 36 hours prior to the pharmacokinetic experiment. Control rats receive saline.[10]

  • Surgical Preparation:

    • Anesthetize rats lightly with ether.

    • Cannulate the jugular vein (for intravenous administration) and the carotid artery (for blood sampling) with polyethylene tubing.

    • Exteriorize cannulas to the dorsal neck surface to allow for sampling in conscious, freely moving animals.

  • Drug Administration:

    • Intravenous (IV): Infuse this compound (1 mg/kg, dissolved in a 1:1 solution of polyethylene glycol 400 and water) over 1 minute via the jugular vein cannula.[10]

    • Oral (PO): Administer this compound (1 mg/kg) via oral gavage to fasted rats.[10]

  • Blood Sampling:

    • Collect blood samples (approx. 220 µL) from the carotid artery at predefined time points.

    • IV schedule: 0, 1, 5, 15, 30, 60, 120, 180, and 240 minutes post-infusion.[10]

    • Oral schedule: 0, 5, 15, 30, 60, 120, 180, 240, 360, and 480 minutes post-administration.[10]

    • Centrifuge samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Determine plasma concentrations of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • Calculate PK parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, CL, Vd, t₁/₂) using non-compartmental analysis software (e.g., Phoenix WinNonlin®).[12]

PK_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimate Animal Acclimatization (e.g., 1 week) cannulation Surgical Cannulation (Jugular Vein & Carotid Artery) acclimate->cannulation admin Drug Administration (Oral Gavage or IV Infusion) cannulation->admin sampling Serial Blood Sampling (Predetermined Time Points) admin->sampling separation Plasma Separation (Centrifugation) sampling->separation bioanalysis Bioanalytical Quantification (LC-MS/MS) separation->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-Compartmental) bioanalysis->pk_analysis results Data Reporting (Tables & Figures) pk_analysis->results

Figure 2: General experimental workflow for a preclinical PK study.

This protocol is based on a two-period crossover study design.[13]

  • Animal Model:

    • Species: Male beagle dogs.

    • Ensure animals are healthy and within a specified weight range (e.g., 22-33 pounds).[14][15]

    • Animals should be free of other prescription medications.[15]

  • Study Design:

    • Employ a randomized, two-period, crossover design.

    • Randomly assign dogs to one of two treatment sequences (e.g., Drug A then Drug B, or Drug B then Drug A) with a washout period between treatments.

  • Drug Administration:

    • Administer a single oral dose of this compound (e.g., 1 mg/kg).[13]

    • For comparative studies, a second formulation (e.g., an extract) can be administered in the other period.[13]

  • Blood Sampling:

    • Collect blood samples at specified time points post-administration.

    • A typical schedule might involve collection over 48 hours to accurately capture the elimination phase.[14][15]

  • Bioanalysis and PK Analysis:

    • Process plasma samples and analyze for this compound concentration using a validated HPLC or LC-MS/MS method.[13]

    • Calculate pharmacokinetic parameters using appropriate software to compare the different administration periods.[13]

Conclusion

Preclinical models are indispensable for characterizing the fundamental pharmacokinetic and pharmacodynamic properties of this compound. Data from rat and dog models demonstrate that this compound is a selective PDE5 inhibitor with predictable, dose-proportional pharmacokinetics.[7][16] It is generally characterized by rapid absorption, high plasma protein binding, and clearance primarily through hepatic metabolism. These preclinical findings have been foundational to understanding its clinical profile and have successfully guided its development for therapeutic use in humans. Further research in these models continues to explore its potential in other indications, such as neurodegenerative diseases and heart failure.[5][17][18]

References

The Core Mechanism of Tadalafil: An In-depth Guide to cGMP Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways modulated by Tadalafil, with a primary focus on its role in the regulation of cyclic guanosine monophosphate (cGMP). This document details the molecular interactions, downstream effects, quantitative data on enzyme inhibition, and the experimental protocols used to elucidate these mechanisms.

Introduction to the cGMP Signaling Pathway

Cyclic guanosine monophosphate (cGMP) is a pivotal second messenger molecule involved in a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.[1] The canonical pathway for its synthesis is initiated by nitric oxide (NO), a labile gaseous signaling molecule.[2] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2][3] The biological effects of cGMP are primarily mediated through three main types of effector proteins: cGMP-dependent protein kinases (like PKG), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases (PDEs).[4]

The concentration and duration of the cGMP signal are meticulously controlled by phosphodiesterases, a superfamily of enzymes that hydrolyze cyclic nucleotides.[3][4] Specifically, phosphodiesterase type 5 (PDE5) exhibits a high specificity for cGMP, breaking it down into the inactive 5'-guanosine monophosphate (5'-GMP) and thus terminating the signal.[5][6]

This compound's Mechanism of Action: Selective PDE5 Inhibition

This compound is a potent and highly selective inhibitor of the PDE5 enzyme.[3][7] By competitively binding to the catalytic site of PDE5, this compound prevents the hydrolysis of cGMP.[6] This inhibition leads to an accumulation of intracellular cGMP in tissues where PDE5 is expressed, such as the vascular smooth muscle of the corpus cavernosum and the pulmonary arteries.[2][3] The elevated cGMP levels enhance the activation of its primary downstream effector, Protein Kinase G (PKG).[8][9] PKG activation initiates a signaling cascade that results in the phosphorylation of various proteins, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation (vasodilation).[4][10] It is this vasodilation that underlies this compound's therapeutic effects in erectile dysfunction and pulmonary arterial hypertension.[5][7]

The following diagram illustrates the core signaling pathway.

Tadalafil_cGMP_Pathway cluster_upstream Signal Initiation cluster_core cGMP Regulation cluster_downstream Downstream Effects NO Nitric Oxide sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates 5GMP 5'-GMP (Inactive) PDE5->5GMP Hydrolyzes This compound This compound This compound->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes

This compound's mechanism of action in the cGMP signaling pathway.

Quantitative Data: this compound's Selectivity Profile

The clinical efficacy and safety profile of this compound are largely defined by its high selectivity for PDE5 over other PDE isozymes. Inhibition of other PDEs, such as PDE6 (found in the retina) or PDE11, can lead to undesirable side effects.[9][11] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various human PDE isozymes, demonstrating its potent and selective activity.

PDE IsozymeThis compound IC50 (nM)Primary Location(s)Physiological Role
PDE5 1.2 - 5 [5][9]Corpus cavernosum, pulmonary vasculature, plateletscGMP-mediated smooth muscle relaxation
PDE19,200Brain, heart, smooth muscleCa2+/calmodulin-dependent signaling
PDE222,000Brain, adrenal gland, heartcGMP-stimulated cAMP hydrolysis
PDE312,000Heart, platelets, smooth musclecAMP-mediated contractility, aggregation
PDE4>10,000Inflammatory cells, brain, smooth musclecAMP-mediated inflammation, cell function
PDE65,100[9]Retinal photoreceptorscGMP hydrolysis in phototransduction
PDE7280,000T-cells, braincAMP hydrolysis
PDE8>100,000Testis, skeletal musclecAMP hydrolysis
PDE9>100,000Brain, kidney, spleencGMP hydrolysis
PDE10>100,000Brain, testiscAMP and cGMP hydrolysis
PDE1140 (relative selectivity vs PDE5)[11]Skeletal muscle, prostate, testisDual cAMP/cGMP hydrolysis

Note: IC50 values can vary slightly depending on the specific assay conditions. The data presented are representative values from multiple sources.

Key Experimental Protocols

The characterization of this compound's activity relies on robust in vitro and cell-based assays. Below are detailed methodologies for two core experiments.

PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a homogenous, fluorescence polarization (FP)-based assay to determine the inhibitory activity of compounds like this compound against the PDE5 enzyme. The principle relies on the change in rotational speed (and thus polarization) of a fluorescently labeled cGMP analog when it is hydrolyzed by PDE5.

PDE5_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure cluster_readout 3. Data Acquisition & Analysis P1 Prepare Assay Buffer (e.g., Tris-HCl, MgCl2) P2 Serially dilute this compound (or test compound) in DMSO P3 Prepare Recombinant Human PDE5A1 Enzyme Solution A1 Add diluted this compound/Controls to 96/384-well black plate P2->A1 P4 Prepare Fluorescent Substrate (e.g., FAM-cGMP) A2 Add PDE5 Enzyme Solution to all wells P3->A2 A4 Initiate reaction by adding FAM-cGMP Substrate P4->A4 A1->A2 A3 Incubate for 15 min at RT (Inhibitor Binding) A2->A3 A3->A4 A5 Incubate for 30-60 min at 37°C (Enzymatic Reaction) A4->A5 A6 Stop reaction by adding Binding Agent A5->A6 D1 Read Fluorescence Polarization (mP) (Ex: ~485nm, Em: ~530nm) A6->D1 D2 Calculate % Inhibition vs. DMSO control D1->D2 D3 Plot % Inhibition vs. [this compound] and determine IC50 value D2->D3

Workflow for a PDE5 inhibition fluorescence polarization assay.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT).[8]

    • Perform serial dilutions of this compound in 100% DMSO to create a concentration gradient (e.g., starting from 100 µM). Prepare a DMSO-only vehicle control.[8]

    • Dilute recombinant human PDE5A1 enzyme in assay buffer to the desired working concentration.

    • Dilute a fluorescently labeled cGMP substrate (e.g., FAM-Cyclic-3',5'-GMP) in assay buffer.[8]

  • Assay Procedure:

    • In a 96-well or 384-well black microplate, add 2 µL of each this compound dilution or DMSO control.

    • Add 25 µL of the diluted PDE5A1 enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[8]

    • Initiate the enzymatic reaction by adding 25 µL of the diluted FAM-cGMP substrate solution to all wells.

    • Incubate the plate for 30-60 minutes at 37°C.

    • Stop the reaction by adding a binding agent that sequesters the hydrolyzed GMP product.[8]

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization (in millipolarization units, mP) using a microplate reader equipped with appropriate filters (e.g., Excitation ≈ 485 nm, Emission ≈ 530 nm for FAM).[8]

    • Calculate the percentage of PDE5 inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)).[8]

    • Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Intracellular cGMP Measurement (Competitive ELISA)

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of intracellular cGMP levels in cell lysates following treatment with this compound. The assay principle is based on the competition between cGMP in the sample and a fixed amount of enzyme-labeled cGMP for a limited number of binding sites on a cGMP-specific antibody.

Methodology:

  • Cell Culture and Lysis:

    • Culture appropriate cells (e.g., vascular smooth muscle cells) in multi-well plates until they reach the desired confluency.

    • Treat cells with a NO donor (e.g., Sodium Nitroprusside) in the presence or absence of various concentrations of this compound for a specified time.

    • Aspirate the culture medium and lyse the cells by adding 1 mL of Lysis Buffer (e.g., 0.1 M HCl with 1% Triton X-100) per 35 cm² of surface area.[11]

    • Incubate at 4°C for 20 minutes, then scrape the cells and homogenize the lysate by pipetting.[11]

    • Centrifuge the lysate at high speed for 5-10 minutes to pellet cellular debris. The supernatant contains the intracellular cGMP.[11]

  • ELISA Procedure:

    • Prepare a cGMP standard curve by performing serial dilutions of a known cGMP standard in the same Lysis Buffer used for the samples.[10]

    • Pipette 50 µL of each standard, sample supernatant, and a blank (Lysis Buffer only) into the appropriate wells of a Goat Anti-Rabbit IgG coated microplate.[11]

    • Add 25 µL of a diluted Peroxidase-cGMP Tracer Conjugate to each well.[11]

    • Add 50 µL of a diluted Rabbit Anti-cGMP Polyclonal Antibody to each well.[11]

    • Cover the plate and incubate for 2 hours at room temperature with gentle shaking.[11]

    • Wash the wells 3-5 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).[12]

  • Detection and Analysis:

    • Add 100 µL of a substrate solution (e.g., TMB) to each well and incubate for 10-30 minutes at room temperature in the dark.[13]

    • Stop the reaction by adding 50-100 µL of Stop Solution (e.g., 2N H₂SO₄).[13]

    • Read the absorbance of each well on a spectrophotometer at 450 nm.[3]

    • The absorbance is inversely proportional to the amount of cGMP in the sample.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.

Conclusion

This compound's therapeutic efficacy is rooted in its potent and highly selective inhibition of phosphodiesterase type 5. By preventing the degradation of cGMP, it amplifies the NO-sGC signaling pathway, leading to enhanced smooth muscle relaxation and vasodilation. The quantitative selectivity of this compound for PDE5 over other PDE isozymes is a critical factor in its favorable side-effect profile. The experimental protocols detailed herein provide a foundational framework for the continued investigation of PDE5 inhibitors and the intricate regulatory networks of cGMP signaling.

References

Tadalafil's Impact on Endothelial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of tadalafil, a long-acting phosphodiesterase type 5 (PDE5) inhibitor, on endothelial function. The endothelium is a critical regulator of vascular tone and health, and its dysfunction is a key initiating event in the pathogenesis of atherosclerosis and other cardiovascular diseases. This compound, beyond its well-established role in treating erectile dysfunction and pulmonary arterial hypertension, has demonstrated significant potential in improving endothelial function across various patient populations. This document synthesizes key findings from clinical and preclinical research, details the underlying molecular mechanisms, and provides an overview of the experimental protocols used to evaluate these effects.

Executive Summary

This compound enhances endothelial function primarily by potentiating the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway. By inhibiting PDE5, the enzyme responsible for the degradation of cGMP, this compound leads to increased intracellular cGMP levels. This results in smooth muscle relaxation, vasodilation, and improved blood flow. Clinical studies have consistently shown that chronic this compound administration improves markers of endothelial function, such as flow-mediated dilation (FMD) and brachial-ankle pulse wave velocity (baPWV). These benefits are observed in individuals with cardiovascular risk factors, benign prostatic hyperplasia, and erectile dysfunction, suggesting a broader therapeutic potential for this compound in cardiovascular medicine.

Molecular Mechanism of Action

This compound's primary mechanism of action on the endothelium is the inhibition of PDE5.[1][2] The process begins with the release of nitric oxide (NO) from endothelial cells, often stimulated by shear stress from blood flow.[2] NO diffuses into adjacent vascular smooth muscle cells and activates soluble guanylyl cyclase (sGC). sGC then converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP acts as a second messenger, activating protein kinase G (PKG), which leads to a cascade of events causing a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[2][3]

This compound's role is to prevent the breakdown of cGMP by PDE5, thereby prolonging and enhancing the vasodilatory effects of NO.[1][2] Some studies also suggest that this compound may increase the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production, and interact with other signaling pathways, such as the hydrogen sulfide (H2S) pathway.[4][5]

Signaling Pathway Diagram

Tadalafil_Mechanism cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell eNOS eNOS NO_e Nitric Oxide (NO) eNOS->NO_e sGC Soluble Guanylyl Cyclase (sGC) NO_e->sGC diffusion L_Arg L-Arginine L_Arg->eNOS cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 degradation PKG Protein Kinase G (PKG) cGMP->PKG Inactive_GMP 5'-GMP PDE5->Inactive_GMP Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation This compound This compound This compound->PDE5 inhibition

Caption: this compound's mechanism of action on the NO-cGMP pathway.

Evidence from Clinical Studies

A growing body of clinical evidence supports the beneficial effects of this compound on endothelial function. These studies utilize various methodologies to assess vascular health in diverse patient populations.

Quantitative Data Summary

The following tables summarize the quantitative findings from key clinical trials investigating the effects of this compound on endothelial function.

Table 1: Effects of this compound on Flow-Mediated Dilation (FMD)

Study PopulationThis compound DoseDurationBaseline FMD (%)Post-Treatment FMD (%)p-valueReference
Increased Cardiovascular Risk20 mg (alternate days)4 weeks4.2 ± 3.29.3 ± 3.7<0.01[6]
Erectile Dysfunction5 mg (daily)3 months-Significant Improvement (Pearson correlation with ED improvement = 0.959)0.010[7]
Erectile Dysfunction10 mg (daily)4 weeks11.22 ± 2.013.83 ± 2.2<0.001[8][9][10]
Grade 1 Obesity20 mg (single dose)--No significant change-[11]

Table 2: Effects of this compound on Other Endothelial Function Markers

Study PopulationThis compound DoseDurationMarkerBaselinePost-Treatmentp-valueReference
Increased Cardiovascular Risk20 mg (alternate days)4 weeksNitrite/Nitrate (µmol/L)38.2 ± 12.352.6 ± 11.7<0.05[6]
Increased Cardiovascular Risk20 mg (alternate days)4 weeksEndothelin-1 (pg/mL)3.3 ± 0.92.9 ± 0.7<0.05[6]
Benign Prostatic Hyperplasia5 mg (daily)3-12 monthsbaPWV (cm/s)-Significant Improvement<0.05[12][13]
Benign Prostatic Hyperplasia5 mg (daily)6 monthsAnkle-Brachial Index (ABI)-Significant Improvement<0.05[12]
Erectile Dysfunction & Vascular Risk20 mg (alternate days)4 weeksEndothelin-1 (pg/mL)-Reduced0.011[14]
Erectile Dysfunction & Vascular Risk20 mg (alternate days)4 weeksTissue Plasminogen Activator (ng/mL)-Reduced0.005[14]

Experimental Protocols

The assessment of endothelial function is crucial in studies investigating the effects of this compound. Flow-mediated dilation (FMD) of the brachial artery is a widely used, non-invasive technique.

Flow-Mediated Dilation (FMD) Protocol

Objective: To assess endothelium-dependent vasodilation in response to an increase in blood flow (shear stress).

Methodology:

  • Patient Preparation: Patients are typically required to fast for at least 8-12 hours and abstain from caffeine, alcohol, and smoking for at least 12 hours prior to the measurement. Medications that could affect vascular function are often withheld.

  • Baseline Measurement: The patient rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room. The brachial artery is imaged using a high-resolution ultrasound system with a linear array transducer (typically 7-12 MHz). The diameter of the brachial artery is measured at end-diastole.

  • Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the imaged segment of the brachial artery. The cuff is inflated to a suprasystolic pressure (typically 200-250 mmHg or 50 mmHg above systolic pressure) for 5 minutes to induce ischemia.

  • Post-Occlusion Measurement: The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia) through the brachial artery. The diameter of the brachial artery is continuously monitored and recorded for at least 3 minutes post-deflation.

  • Data Analysis: The FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter observed during reactive hyperemia.

    FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

Experimental Workflow Diagram

FMD_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Fasting Patient Fasting (8-12 hours) Abstinence Abstain from Vasoactive Substances Rest Supine Rest (10-15 minutes) Baseline_Image Baseline Brachial Artery Imaging Rest->Baseline_Image Cuff_Inflation Cuff Inflation (Suprasystolic Pressure for 5 minutes) Baseline_Image->Cuff_Inflation Cuff_Deflation Rapid Cuff Deflation Cuff_Inflation->Cuff_Deflation Post_Occlusion_Image Post-Occlusion Artery Imaging (3 minutes) Cuff_Deflation->Post_Occlusion_Image Measure_Diameter Measure Baseline and Peak Diameters Post_Occlusion_Image->Measure_Diameter Calculate_FMD Calculate FMD (%) Measure_Diameter->Calculate_FMD

Caption: Standardized workflow for Flow-Mediated Dilation (FMD) assessment.

Conclusion

The evidence strongly indicates that this compound positively modulates endothelial function. Its well-defined mechanism of action on the NO-cGMP pathway, coupled with consistent findings from clinical trials demonstrating improvements in FMD and other vascular markers, underscores its potential as a therapeutic agent for conditions characterized by endothelial dysfunction. Further research is warranted to explore the long-term cardiovascular benefits and the full spectrum of its pleiotropic effects. This guide provides a foundational understanding for researchers and drug development professionals seeking to investigate and leverage the vascular effects of this compound.

References

An In-depth Technical Guide to the Molecular Binding of Tadalafil to the PDE5 Catalytic Site

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phosphodiesterase type 5 (PDE5) is a critical enzyme in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] Its inhibition is a key therapeutic strategy for conditions such as erectile dysfunction and pulmonary arterial hypertension.[2][4][5][6] Tadalafil is a potent and highly selective PDE5 inhibitor, distinguished by its prolonged duration of action.[7] This technical guide provides a detailed examination of the molecular interactions between this compound and the catalytic site of PDE5. It consolidates quantitative binding data, outlines detailed experimental protocols for assessing inhibitor potency, and visualizes the complex biological pathways and molecular interactions involved.

The cGMP Signaling Pathway and PDE5's Role

The physiological effects of this compound are rooted in its modulation of the nitric oxide (NO)/cGMP signaling pathway. This pathway is fundamental to numerous processes, including the relaxation of smooth muscle.[3][5] The sequence begins with the release of NO, which activates soluble guanylate cyclase (sGC).[1] sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][5] cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG), which leads to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[5]

The action of cGMP is terminated by phosphodiesterases, which hydrolyze it to the inactive 5'-GMP.[1] PDE5 is a cGMP-specific phosphodiesterase and is the primary enzyme responsible for cGMP degradation in tissues like the penile corpus cavernosum.[4][5] By competitively inhibiting PDE5, this compound prevents cGMP hydrolysis, leading to elevated intracellular cGMP levels and enhanced smooth muscle relaxation.[5][8][9]

cGMP_Signaling_Pathway cluster_upstream Signal Initiation cluster_messenger Second Messenger Regulation cluster_downstream Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes from GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes to Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes This compound This compound This compound->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

This compound Binding at the PDE5 Catalytic Site

The PDE5 catalytic domain features a deep binding pocket composed of three main subsites: a metal-binding site (M site), a core pocket (Q pocket), and a hydrophobic pocket (H pocket).[5] this compound, like other PDE5 inhibitors, occupies this active site and competes with cGMP.[5][10] Its high affinity and selectivity are dictated by specific interactions with key amino acid residues.

Crystal structures of the PDE5-tadalafil complex reveal critical points of contact that stabilize the binding.[11]

  • Hydrogen Bonding: A crucial hydrogen bond forms between the amide group of this compound and the side chain of an invariant glutamine residue (Gln817).[10][12][13] This "glutamine switch" interaction is a hallmark of many PDE inhibitors.

  • Hydrophobic Interactions: The rigid, non-planar structure of this compound facilitates extensive hydrophobic interactions.[14] A "hydrophobic clamp" is formed by residues such as Phe820 and Val782, which sandwich parts of the this compound molecule.[12][13] Other important hydrophobic contacts involve Tyr612 and Phe786.[10][12]

  • Selectivity Determinants: this compound's high selectivity for PDE5 over PDE6 (the isoform implicated in visual disturbances) is largely due to differences in the amino acid composition of the binding pocket.[15][16][17] Key residues identified as contributing to this selectivity include Val782 and Leu804 in PDE5, which correspond to Val738 and Met760 in PDE6.[15][17] Site-directed mutagenesis studies have confirmed that replacing specific PDE5 residues in the M-loop region with their PDE6 counterparts significantly reduces this compound's binding affinity.[18][19]

Tadalafil_Binding cluster_pde5 PDE5 Catalytic Pocket This compound This compound Residues Gln817 Tyr612 Phe820 Val782 Phe786 This compound->Residues:gln817 H-Bond (Critical) This compound->Residues:tyr612 Hydrophobic This compound->Residues:phe820 Hydrophobic Clamp This compound->Residues:val782 Hydrophobic Clamp This compound->Residues:phe786 Hydrophobic

Caption: Key amino acid interactions between this compound and the PDE5 catalytic site.

Quantitative Binding and Selectivity Data

The potency of this compound is quantified by various metrics, including the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (K_D). These values demonstrate the high affinity of this compound for PDE5.

Table 1: Binding Affinity of this compound for PDE5

Parameter Value (nM) Method Reference
IC₅₀ 1.8 ± 0.40 Tritiated Inhibitor Assay [8],[9]
IC₅₀ 5 Bioassay [15],[17]
IC₅₀ 1.8 Not Specified [10]
K_D (isotherm) 2.4 ± 0.60 Tritiated Inhibitor Assay [8],[9]

| K_D (dissociation rate) | 1.9 ± 0.37 | Tritiated Inhibitor Assay |[8],[9] |

This compound's clinical safety profile, particularly the low incidence of visual side effects, is attributed to its high selectivity for PDE5 over other PDE isoforms, especially PDE6 and PDE11.[20][21]

Table 2: this compound Selectivity Profile

PDE Isoform IC₅₀ (nM) Selectivity Ratio (IC₅₀ PDE_X / IC₅₀ PDE5) Reference
PDE5 5 1 [15],[17]
PDE6 5100 1020 [15],[17]

| PDE11 | - | Dual inhibitor of PDE5 and PDE11 |[21] |

Note: this compound is also a potent inhibitor of PDE11, an action linked to reports of myalgia, as PDE11 is found in skeletal muscle.[21]

Experimental Methodologies

The determination of inhibitor potency and binding characteristics relies on robust in vitro assays. The fluorescence polarization (FP) assay is a common, high-throughput method for measuring PDE5 inhibition.

Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization-based assay to determine the IC₅₀ value of a test compound like this compound.[22] The assay measures the hydrolysis of a fluorescently labeled cGMP substrate (FAM-cGMP) by PDE5.

Materials & Reagents:

  • Recombinant Human PDE5A1

  • FAM-Cyclic-3',5'-GMP (fluorescent substrate)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT)

  • Binding Agent (phosphate-binding nanoparticles or GMP-specific antibody with tracer)

  • Test Compound (this compound)

  • Positive Control Inhibitor (e.g., Sildenafil)

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.

    • Create a series of dilutions of the test compound in assay buffer.

    • Thaw all enzymatic components on ice.

    • Dilute the recombinant PDE5A1 enzyme and the FAM-cGMP substrate to their final working concentrations in the assay buffer.[22]

  • Assay Execution:

    • Add diluted test compound, positive control, and a DMSO-only control (for 100% enzyme activity) to the designated wells of the 96-well plate.[22]

    • Add the diluted PDE5A1 enzyme solution to each well.

    • Incubate the plate for approximately 15 minutes at room temperature to allow for inhibitor-enzyme binding.[22]

    • Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution to all wells.[22]

    • Incubate the plate for 30-60 minutes at 37°C.[22]

    • Stop the reaction by adding the Binding Agent to all wells.[22]

    • Incubate for an additional 30 minutes at room temperature to allow the binding signal to stabilize.[22]

  • Data Acquisition & Analysis:

    • Read the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader with appropriate filters (e.g., Excitation ~485 nm, Emission ~530 nm).[22]

    • Calculate the percentage of PDE5 inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)).[22]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Dilutions) add_inhibitor 2. Add Inhibitor/Controls to Microplate prep->add_inhibitor add_enzyme 3. Add PDE5 Enzyme add_inhibitor->add_enzyme pre_incubate 4. Pre-incubate (15 min, RT) Allows Inhibitor-Enzyme Binding add_enzyme->pre_incubate add_substrate 5. Initiate Reaction (Add FAM-cGMP Substrate) pre_incubate->add_substrate incubate_reaction 6. Incubate (30-60 min, 37°C) Allows cGMP Hydrolysis add_substrate->incubate_reaction stop_reaction 7. Stop Reaction (Add Binding Agent) incubate_reaction->stop_reaction stabilize 8. Stabilize Signal (30 min, RT) stop_reaction->stabilize read_plate 9. Read Fluorescence Polarization (mP) stabilize->read_plate analyze 10. Data Analysis (Calculate % Inhibition, Determine IC50) read_plate->analyze

Caption: Workflow for an in vitro PDE5 inhibition fluorescence polarization assay.

Conclusion

The interaction between this compound and the catalytic site of PDE5 is a well-defined, high-affinity binding event governed by a combination of specific hydrogen bonds and extensive hydrophobic interactions. The structural nuances of the PDE5 active site, particularly when compared to other PDE isoforms like PDE6, form the molecular basis for this compound's high selectivity and favorable safety profile. Quantitative binding assays confirm its sub-nanomolar to low-nanomolar potency. A thorough understanding of these molecular principles, facilitated by the experimental protocols detailed herein, is essential for the ongoing development of novel and even more selective PDE inhibitors for various therapeutic applications.

References

Tadalafil's Selectivity Profile for Phosphodiesterase Isozymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This compound is a widely prescribed therapeutic agent for erectile dysfunction and pulmonary arterial hypertension. Its clinical efficacy and side-effect profile are intrinsically linked to its differential affinity for various phosphodiesterase (PDE) isozymes. This document summarizes the quantitative data on this compound's selectivity, details the experimental protocols for its determination, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for PDE5, which is the primary target for its therapeutic effects. This selectivity is crucial in minimizing off-target effects that can arise from the inhibition of other PDE isozymes present in various tissues throughout the body. The inhibitory potency of this compound against different PDE isozymes is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

The following table summarizes the in vitro IC50 values of this compound for a range of human PDE isozymes, compiled from various studies. It is important to note that IC50 values can vary between different experimental setups.

PDE IsozymeThis compound IC50 (nM)Selectivity Ratio (IC50 PDEx / IC50 PDE5)Primary Tissue/Function Association
PDE1 >10,000>2,000Brain, heart, vascular smooth muscle
PDE2 >10,000>2,000Brain, heart, adrenal gland
PDE3 >10,000>2,000Heart, blood vessels, platelets
PDE4 >10,000>2,000Inflammatory cells, brain, lung
PDE5 1.2 - 51Corpus cavernosum, pulmonary vasculature
PDE6 5100~1020Retina (phototransduction)
PDE7 >10,000>2,000T-cells, skeletal muscle
PDE8 >9,000>1,800Testis, skeletal muscle, heart
PDE9 >9,000>1,800Brain, kidney, spleen
PDE10 >9,000>1,800Brain (striatum)
PDE11A1 7014Skeletal muscle, prostate, testes
PDE11A4 20040Skeletal muscle, prostate, testes

Note: The IC50 for PDE5 is presented as a range reflecting variability across different assays. Selectivity ratios are calculated using a conservative PDE5 IC50 of 5 nM.

The data clearly demonstrates this compound's exceptional selectivity for PDE5. It is over 10,000-fold more selective for PDE5 than for PDE1, PDE2, PDE3, PDE4, and PDE7. This high selectivity for PDE5 over PDE6 is clinically significant, as it is associated with a lower incidence of visual disturbances compared to sildenafil, which is less selective against PDE6. While this compound does show some inhibitory activity against PDE11, an enzyme found in skeletal muscle, the clinical significance of this is still under investigation but has been linked to reports of back pain and myalgia in some patients.

Signaling Pathway of this compound Action

This compound exerts its therapeutic effect by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In the context of erectile function, sexual stimulation leads to the release of NO in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. cGMP is a second messenger that leads to smooth muscle relaxation and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging the pro-erectile signal.

This compound Signaling Pathway cluster_0 Physiological Response cluster_1 Enzymatic Degradation & Inhibition Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (activated) NO_Release->Guanylate_Cyclase cGMP cGMP (increased levels) Guanylate_Cyclase->cGMP GTP GTP GTP->Guanylate_Cyclase Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Erection Erection Smooth_Muscle_Relaxation->Erection 5_GMP 5'-GMP (inactive) PDE5->5_GMP This compound This compound This compound->PDE5 Inhibits

This compound's mechanism of action in the NO/cGMP pathway.

Experimental Protocols for Determining PDE Isozyme Selectivity

The determination of IC50 values for PDE inhibitors is critical for establishing their selectivity profile. In vitro enzymatic assays are the standard method for this purpose. Below are detailed methodologies for two commonly used assays.

Scintillation Proximity Assay (SPA)

The Scintillation Proximity Assay is a radioimmunoassay that measures the conversion of a radiolabeled cyclic nucleotide (e.g., [3H]-cGMP) to its corresponding monophosphate by a PDE enzyme.

Materials:

  • Recombinant human PDE isozymes (PDE1-11)

  • [3H]-cGMP (radiolabeled substrate)

  • This compound (or other test compounds) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl with MgCl2 and BSA)

  • Scintillant-impregnated beads (e.g., yttrium silicate SPA beads) coated with a material that binds the monophosphate product

  • 96-well microplates

  • Scintillation counter

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these solutions in the assay buffer to the final desired concentrations.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Diluted this compound solution (or DMSO for control wells)

    • Recombinant PDE enzyme solution

  • Pre-incubation: Incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the [3H]-cGMP substrate to each well.

  • Enzymatic Reaction: Incubate the plate for a defined period (e.g., 30-60 minutes) at 30°C.

  • Reaction Termination and Detection: Stop the reaction by adding the SPA bead suspension. The beads will bind the [3H]-5'-GMP product.

  • Signal Quantification: After allowing the beads to settle, measure the light emitted from the beads using a scintillation counter. The amount of light is proportional to the amount of product formed.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP) Assay

The Fluorescence Polarization assay is a non-radioactive method that measures the change in the polarization of a fluorescently labeled substrate upon enzymatic cleavage.

Materials:

  • Recombinant human PDE isozymes

  • Fluorescently labeled cGMP (e.g., fluorescein-cGMP)

  • This compound (or other test compounds) dissolved in DMSO

  • Assay buffer

  • Binding agent (e.g., a specific antibody) that recognizes the fluorescently labeled monophosphate product

  • 384-well black microplates

  • Microplate reader with fluorescence polarization capabilities

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in assay buffer.

  • Reaction Setup: Dispense the diluted this compound solutions into the wells of a 384-well plate.

  • Enzyme Addition: Add the recombinant PDE enzyme to each well (except for negative controls).

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature.

  • Reaction Initiation: Add the fluorescently labeled cGMP substrate to all wells to start the reaction.

  • Enzymatic Reaction: Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction by adding a detection mix containing the binding agent. This will bind the fluorescently labeled 5'-GMP product.

  • Signal Measurement: Incubate for a period to allow for binding equilibrium, then measure the fluorescence polarization in each well. An increase in polarization corresponds to less enzyme activity (i.e., more inhibition).

  • Data Analysis: Calculate the percent inhibition for each this compound concentration. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the IC50 of a PDE inhibitor.

IC50 Determination Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of this compound Reaction_Setup Set up Reaction in Microplate: Buffer + Inhibitor + Enzyme Compound_Prep->Reaction_Setup Enzyme_Prep Prepare PDE Enzyme Working Solution Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate (Radiolabeled or Fluorescent) Reaction_Initiation Initiate Reaction with Substrate Addition Substrate_Prep->Reaction_Initiation Pre_incubation Pre-incubate to Allow Inhibitor-Enzyme Binding Reaction_Setup->Pre_incubation Pre_incubation->Reaction_Initiation Incubation Incubate at Controlled Temperature Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction & Add Detection Reagents Incubation->Reaction_Termination Signal_Quantification Quantify Signal (Scintillation or Fluorescence Polarization) Reaction_Termination->Signal_Quantification Calculate_Inhibition Calculate % Inhibition vs. Control Signal_Quantification->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 from Dose-Response Curve Plot_Data->Determine_IC50

A generalized workflow for IC50 determination of a PDE inhibitor.

Conclusion

The high selectivity of this compound for PDE5 is a cornerstone of its therapeutic success, providing a favorable efficacy-to-safety ratio. Understanding its detailed selectivity profile, the underlying signaling pathways, and the experimental methodologies for its characterization is essential for researchers and professionals in the field of drug discovery and development. This guide provides a comprehensive overview of these critical aspects, serving as a valuable resource for further research and development of novel and even more selective PDE inhibitors.

Exploratory studies of tadalafil in neurodegenerative disease models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil, a long-acting phosphodiesterase 5 (PDE5) inhibitor, is currently under exploratory investigation for its potential therapeutic applications in neurodegenerative diseases. By preventing the degradation of cyclic guanosine monophosphate (cGMP), this compound modulates the nitric oxide (NO)/cGMP/protein kinase G (PKG)/cAMP response element-binding protein (CREB) signaling pathway. This pathway is crucial for processes such as synaptic plasticity, neurogenesis, and neuroinflammation, which are often dysregulated in neurodegenerative conditions. This technical guide provides a comprehensive overview of the preclinical evidence for this compound in models of Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis, detailing experimental protocols, summarizing quantitative data, and visualizing key pathways and workflows.

This compound in Alzheimer's Disease (AD) Models

Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and shows promise in ameliorating key pathological features of Alzheimer's disease.[1][2] Research has primarily focused on transgenic mouse models that recapitulate aspects of AD pathology, such as amyloid-beta (Aβ) plaque deposition and hyperphosphorylated tau.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies of this compound in AD mouse models.

Animal Model Treatment Regimen Behavioral Outcome (Morris Water Maze) Biochemical Outcome (Tau Phosphorylation) Reference
J20 (hAPP-Sw,Ind)1 mg/kg/day via oral gavage for 10 weeksImproved performance compared to vehicle-treated transgenic mice.[1][2]Reduced Tau phosphorylation in the hippocampus.[1][2][1][2]
APP/PS1Not explicitly studied with this compound in the provided results. Sildenafil, another PDE5 inhibitor, has shown positive effects.[2]Sildenafil improved spatial memory.[2]Sildenafil reduced Tau hyperphosphorylation.[2][2]
Streptozotocin-induced1 mg/kg, orally for 40 daysThis compound treatment in aged AD rats significantly increased the time spent in the target quadrant in the MWM test.[3]Not specified.[3]
Animal Model Biochemical Outcome (Oxidative Stress) Reference
Aged Mice5 mg/kg orally for 5 weeksDecreased hippocampal malondialdehyde (MDA) and nitric oxide (NO) levels.[4]
Experimental Protocols
  • Drug Preparation: this compound is dissolved in a suitable vehicle, such as sterile water or a solution containing a small amount of a solubilizing agent like DMSO, which is then diluted in saline.[5]

  • Administration Route: Oral gavage is a common method for precise dosing.[5][6][7][8][9]

  • Dosage: A typical dose used in studies is 1 mg/kg/day.[3]

  • Duration: Chronic treatment for 10 weeks has been shown to be effective.[1][2]

  • Procedure (Oral Gavage):

    • Restrain the mouse by scruffing the neck to align the head and body.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.[8][9]

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate into the esophagus.

    • Administer the this compound solution slowly and smoothly.

    • Withdraw the needle gently and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-procedure.[8]

  • Apparatus: A circular pool (approximately 1.2-1.5 meters in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at 22-25°C. A hidden platform is submerged 1 cm below the water surface.[10][11][12][13][14]

  • Acquisition Phase:

    • Mice are trained for 5-7 consecutive days with 4 trials per day.

    • For each trial, the mouse is released from one of four starting positions, facing the pool wall.

    • The mouse is allowed 60-90 seconds to find the hidden platform.

    • If the mouse fails to find the platform within the allotted time, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15-30 seconds.

    • The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.[10][11][13]

  • Probe Trial:

    • 24 hours after the last training session, the platform is removed.

    • The mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory retention.[10]

  • Tissue Preparation:

    • Euthanize the mouse and dissect the hippocampus on ice.

    • Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate and collect the supernatant (soluble fraction).

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][15][16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated Tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total Tau.[17][18]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize phosphorylated Tau levels to total Tau.[18]

This compound in Parkinson's Disease (PD) Models

Research on this compound in direct models of Parkinson's disease is limited. However, studies in related models of dopaminergic neurodegeneration, such as cerebral ischemia, suggest potential neuroprotective effects.

Quantitative Data Summary

No direct quantitative data from this compound studies in MPTP models of Parkinson's disease were found in the provided search results. The following table presents data from a cerebral ischemia model in gerbils, which demonstrates this compound's effect on dopaminergic neurons.

Animal Model Treatment Regimen Biochemical Outcome Reference
Gerbil (Cerebral Ischemia)0.1, 1, and 10 mg/kg orally for 7 daysDose-dependent increase in cGMP expression, suppression of tyrosine hydroxylase expression, and increased dopamine D2 receptor expression in the striatum and substantia nigra.[19][20][21][19][20][21]
Experimental Protocols
  • MPTP Induction: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered to mice to induce Parkinsonism-like symptoms and dopaminergic neuron loss.

  • Drug Administration: this compound would likely be administered via oral gavage, as described in the AD model protocol.

  • Dosage and Duration: Dosages would need to be determined based on dose-response studies, but could be in the range of 1-10 mg/kg. The duration would depend on the specific aims of the study (e.g., pre-treatment for neuroprotection or post-treatment for neuro-restoration).

  • Tissue Preparation:

    • Perfuse the mouse with 4% paraformaldehyde (PFA).

    • Dissect the brain and post-fix in 4% PFA overnight.

    • Cryoprotect the brain in a sucrose solution.

    • Cut coronal sections of the substantia nigra and striatum using a cryostat.

  • Staining Procedure:

    • Wash sections in PBS.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBST).[2][22][23]

    • Incubate with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.[2][22][23][24]

    • Wash and incubate with a biotinylated secondary antibody.

    • Incubate with an avidin-biotin-peroxidase complex.

    • Develop the signal using a DAB substrate.

    • Mount, dehydrate, and coverslip the sections.

  • Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra.

This compound in Amyotrophic Lateral Sclerosis (ALS) Models

There is currently a significant lack of preclinical data on the effects of this compound in animal models of Amyotrophic Lateral Sclerosis, such as the SOD1-G93A mouse model. Further research is warranted to explore the potential of this compound in this fatal neurodegenerative disease.

Signaling Pathways and Experimental Workflows

NO/cGMP/PKG/CREB Signaling Pathway

This compound's neuroprotective effects are primarily attributed to its ability to enhance the NO/cGMP signaling pathway.

Tadalafil_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core this compound Action cluster_downstream Downstream Neuroprotective Effects Neuronal Activity Neuronal Activity nNOS nNOS Neuronal Activity->nNOS activates NO Nitric Oxide (NO) nNOS->NO produces L_Arginine L-Arginine L_Arginine->nNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion of GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates Five_GMP 5'-GMP (inactive) PDE5->Five_GMP degrades to This compound This compound This compound->PDE5 inhibits CREB_p pCREB PKG->CREB_p phosphorylates CREB to Anti_inflammatory Anti-inflammatory Effects PKG->Anti_inflammatory Gene_Expression Gene Expression (e.g., BDNF) CREB_p->Gene_Expression promotes Synaptic_Plasticity Synaptic Plasticity Gene_Expression->Synaptic_Plasticity Neurogenesis Neurogenesis Gene_Expression->Neurogenesis

Caption: this compound inhibits PDE5, leading to increased cGMP levels and downstream neuroprotective effects.

Preclinical Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like this compound in a neurodegenerative disease model.

Preclinical_Workflow cluster_planning Phase 1: Study Design & Preparation cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Data Collection & Analysis cluster_conclusion Phase 4: Interpretation & Reporting A1 Hypothesis Generation A2 Animal Model Selection A1->A2 A3 Drug Formulation & Dose Selection A2->A3 A4 Ethical Approval A3->A4 B1 Animal Acclimatization & Baseline Measures B2 Disease Induction (if applicable) B1->B2 B3 This compound Treatment B2->B3 B4 Behavioral Testing B3->B4 C1 Tissue Collection (Brain) B4->C1 C2 Biochemical Analysis (e.g., Western Blot) C1->C2 C3 Histological Analysis (e.g., IHC) C1->C3 C4 Statistical Analysis C2->C4 C3->C4 D1 Data Interpretation C4->D1 D2 Conclusion & Future Directions D1->D2 D3 Publication D2->D3

Caption: A generalized workflow for preclinical studies of this compound in neurodegenerative disease models.[6][10][22][25][26][27][28]

Conclusion

The exploratory studies of this compound in neurodegenerative disease models, particularly in the context of Alzheimer's disease, provide a promising avenue for further research. The ability of this compound to modulate the cGMP signaling pathway, cross the blood-brain barrier, and exert neuroprotective effects warrants more extensive investigation. Future studies should focus on generating robust quantitative data in standardized models of Parkinson's disease and ALS to fully elucidate the therapeutic potential of this compound across a broader spectrum of neurodegenerative disorders. The detailed protocols and workflows provided in this guide aim to facilitate the design and execution of such critical preclinical research.

References

Methodological & Application

Tadalafil In Vitro Cell Proliferation Assay: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the in vitro effects of tadalafil on cell proliferation. This compound, a long-acting phosphodiesterase type 5 (PDE5) inhibitor, is primarily used to treat erectile dysfunction and pulmonary arterial hypertension.[1][2] Recent studies have explored its potential as an anti-cancer agent, demonstrating its ability to inhibit cancer cell growth in various cell lines.[3][4][5] This protocol offers a standardized procedure for researchers investigating the anti-proliferative effects of this compound.

Data Presentation

The following table summarizes the inhibitory effects of this compound on the proliferation of various cancer cell lines as reported in the literature.

Cell LineCancer TypeThis compound ConcentrationObserved EffectIC50 ValueReference
PC-3Prostate Cancer1.5 nM - 1.5 µMSignificant decrease in cell growth at 24, 48, and 72 hours.[3]Not specified[3]
DU-145Prostate Cancer1.5 nM - 1.5 µMSignificant dose-dependent decrease in cell growth at 24, 48, and 72 hours.[3]Not specified[3]
C4-2BProstate Cancer1.5 nM - 1.5 µMStatistically significant growth inhibition at 24 and 48 hours.[3]Not specified[3]
LNCaPProstate Cancer1 µMIn combination with Bicalutamide, more efficiently reduced cell proliferation at 24 and 48 hours.[6]Not specified[6]
HCT116Colorectal CancerConcentration-dependentSuppressed cell proliferation.[4]Not specified[4]
IPAH-PASMCsIdiopathic Pulmonary Arterial HypertensionConcentration-dependentInhibited excessive proliferation.[7]4.5 µM[7]
A549Lung Cancer0.5 IC50Increase in the G2 phase of the cell cycle.[8]Not specified[8]
HEK 293THuman Embryonic KidneyNot specifiedHigh toxicity observed.>160 µM[9]
MCF7Breast CancerNot specifiedHigh toxicity observed.>160 µM[9]

Signaling Pathway

This compound's primary mechanism of action is the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, this compound leads to an accumulation of cGMP, which in turn activates Protein Kinase G (PKG).[10] This signaling cascade can influence various cellular processes, including proliferation, apoptosis, and differentiation.[10][11] In some cancer cells, this compound has also been shown to act as a PRMT5 inhibitor, suppressing tumor growth.[4][12] Additionally, this compound can modulate the androgen receptor (AR) and aromatase (Cyp19a1) expression in certain cell types.[6][13]

Tadalafil_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm NO Nitric Oxide sGC Soluble Guanylate Cyclase NO->sGC Activates This compound This compound PDE5 PDE5 This compound->PDE5 Inhibits PRMT5 PRMT5 This compound->PRMT5 Inhibits (in some cells) AR Androgen Receptor This compound->AR Modulates Cyp19a1 Aromatase (Cyp19a1) This compound->Cyp19a1 Modulates cGMP cGMP PDE5->cGMP Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates GTP GTP sGC->cGMP Converts GTP to Cell_Proliferation Cell Proliferation PKG->Cell_Proliferation Inhibits Apoptosis Apoptosis PKG->Apoptosis Promotes

This compound's multifaceted signaling pathways.

Experimental Protocol: this compound In Vitro Cell Proliferation Assay using MTT

This protocol details the steps for performing a cell proliferation assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method to evaluate the effect of this compound on a selected cancer cell line (e.g., PC-3).

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • PC-3 prostate cancer cell line (or other cell line of interest)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

    • Store the stock solution in aliquots at -20°C.

  • Cell Seeding:

    • Culture PC-3 cells in complete growth medium until they reach 70-80% confluency.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from each well and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • At the end of each time point, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) from the dose-response curve.

Experimental Workflow

The following diagram illustrates the key steps of the in vitro cell proliferation assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare this compound Stock Solution A2 Add this compound Dilutions and Controls P1->A2 P2 Culture and Harvest Cells A1 Seed Cells in 96-well Plate P2->A1 A1->A2 A3 Incubate for 24, 48, or 72 hours A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate and Dissolve Formazan A4->A5 D1 Measure Absorbance at 570 nm A5->D1 D2 Calculate % Viability and IC50 D1->D2

Workflow for the this compound cell proliferation assay.

Conclusion

This application note provides a comprehensive guide for investigating the in vitro anti-proliferative effects of this compound. The detailed protocol and supporting information on data interpretation and the underlying signaling pathways will aid researchers in designing and executing robust experiments. The provided data from various studies highlights the potential of this compound as a subject for further investigation in oncology research.

References

Application Notes and Protocols for Administering Tadalafil to Rodent Models of Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the administration of tadalafil in rodent models of pulmonary hypertension (PH). This compound, a long-acting phosphodiesterase type 5 (PDE5) inhibitor, is a widely used therapeutic agent for pulmonary arterial hypertension (PAH).[1][2] It functions by preventing the degradation of cyclic guanosine monophosphate (cGMP), a key molecule in the nitric oxide signaling pathway, leading to vasodilation in the pulmonary vasculature.[3] This document outlines detailed protocols for two common rodent models of PH—the monocrotaline (MCT)-induced rat model and the Sugen/hypoxia-induced mouse and rat models—and presents quantitative data from studies evaluating the efficacy of this compound. Additionally, it includes diagrams of the relevant signaling pathway and a typical experimental workflow to aid in experimental design and execution.

Signaling Pathway of this compound in Pulmonary Hypertension

This compound exerts its therapeutic effect by selectively inhibiting PDE5, an enzyme highly expressed in the pulmonary vasculature.[4] Inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This cascade ultimately results in the relaxation of pulmonary arterial smooth muscle cells, leading to vasodilation, reduced pulmonary vascular resistance, and a decrease in pulmonary arterial pressure.[1][2]

Tadalafil_Signaling_Pathway cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO L-Arginine sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Activates GTP GTP GTP->cGMP GMP GMP cGMP->GMP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) PDE5->GMP Catalyzes Breakdown Vasodilation Vasodilation & Reduced Proliferation PKG->Vasodilation This compound This compound This compound->PDE5 Inhibits

Caption: this compound inhibits PDE5, increasing cGMP levels and promoting vasodilation.

Experimental Protocols

Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

The monocrotaline model is a widely used and well-characterized method for inducing PH in rats, mimicking many aspects of the human disease.[5]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Monocrotaline (MCT) (Sigma-Aldrich or equivalent)

  • This compound (Selleck Chemicals or equivalent)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Syringes and needles for injection and oral gavage

Protocol:

  • Induction of PH:

    • Prepare a solution of MCT in sterile saline at a concentration of 60 mg/mL.

    • Administer a single subcutaneous injection of MCT (60 mg/kg body weight) to each rat.[6][7]

    • Control animals should receive a subcutaneous injection of sterile saline.

  • This compound Administration (Therapeutic Regimen):

    • Begin this compound treatment 21 days after the MCT injection, once PH is established.[6][7]

    • Prepare a suspension of this compound in the chosen vehicle. A common dose is 10 mg/kg/day.[6][7]

    • Administer this compound or vehicle daily via oral gavage for a period of 14 to 21 days.[6][7][8]

  • Endpoint Analysis:

    • At the end of the treatment period (e.g., day 35 or 42 post-MCT), perform terminal procedures.

    • Measure hemodynamic parameters, including mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RVSP), via right heart catheterization.

    • Harvest the heart to determine the right ventricular hypertrophy index (RVHI), calculated as the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/[LV+S]).

    • Collect lung tissue for histological analysis of vascular remodeling.

Sugen 5416/Hypoxia-Induced Pulmonary Hypertension in Mice and Rats

The combination of the VEGF receptor antagonist Sugen 5416 (SU5416) and chronic hypoxia induces a more severe and angioproliferative form of PH that closely resembles the pathology of human PAH.[9]

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Sugen 5416 (Selleck Chemicals or equivalent)

  • Vehicle for SU5416 (e.g., DMSO and sterile saline)

  • This compound

  • Hypoxia chamber

  • Syringes and needles for injection and oral gavage

Protocol:

  • Induction of PH:

    • Administer a single subcutaneous injection of SU5416 (20 mg/kg for rats, weekly injections for mice).[9]

    • Immediately following the injection, place the animals in a hypoxia chamber maintained at 10% oxygen for 3 to 4 weeks.[9]

    • Control animals should be housed in a normoxic environment (room air).

  • This compound Administration:

    • This compound administration can be initiated either at the beginning of the hypoxic exposure (prophylactic) or after the establishment of PH (therapeutic).

    • Prepare this compound for administration, for example, by incorporating it into the drinking water or via daily oral gavage. A common dose for rats is 10 mg/kg/day.

  • Endpoint Analysis:

    • After the treatment period, perform hemodynamic measurements (mPAP, RVSP) and assess RVHI as described in the MCT protocol.

    • Conduct histological analysis of lung tissue to evaluate vascular lesions, including intimal and medial thickening.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_induction PH Induction cluster_treatment Treatment cluster_analysis Endpoint Analysis Acclimatization Rodent Acclimatization Baseline Baseline Measurements (Optional) Acclimatization->Baseline MCT Monocrotaline (MCT) Injection (Rats) Baseline->MCT Sugen Sugen 5416 Injection + Hypoxia (Mice/Rats) Baseline->Sugen This compound This compound Administration (e.g., Oral Gavage) MCT->this compound Vehicle Vehicle Control MCT->Vehicle Sugen->this compound Sugen->Vehicle Hemodynamics Hemodynamic Measurements (mPAP, RVSP) This compound->Hemodynamics Vehicle->Hemodynamics RVHI Right Ventricular Hypertrophy Index (RVHI) Hemodynamics->RVHI Histology Lung Histology RVHI->Histology

Caption: A generalized workflow for this compound studies in rodent PH models.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from representative studies on the effects of this compound in the MCT-induced rat model of pulmonary hypertension.

Table 1: Hemodynamic Parameters in MCT-Induced PH Rats Treated with this compound

GroupTreatmentMean Pulmonary Arterial Pressure (mPAP) (mmHg)Right Ventricular Systolic Pressure (RVSP) (mmHg)
Control-15.1 ± 0.9-
MCT + VehicleVehicle58.3 ± 5.184.4 ± 5.5
MCT + this compound10 mg/kg/day44.0 ± 4.571.6 ± 5.0
MCT + Simvastatin2 mg/kg/day45.5 ± 4.272.8 ± 4.8
MCT + this compound + Simvastatin10 mg/kg/day + 2 mg/kg/day32.1 ± 3.9†‡60.2 ± 4.1†‡

*Data are presented as mean ± SD. *p < 0.01 vs. MCT + Vehicle. †p < 0.05 vs. MCT + this compound. ‡p < 0.05 vs. MCT + Simvastatin. Data extracted from a study by an unnamed author.[6]

Table 2: Right Ventricular Hypertrophy Index (RVHI) in MCT-Induced PH Rats

GroupTreatmentRVHI (RV / [LV+S])
Control-0.25 ± 0.02
MCT + VehicleVehicle0.58 ± 0.04
MCT + this compound10 mg/kg/day0.45 ± 0.03
MCT + Simvastatin2 mg/kg/day0.46 ± 0.03
MCT + this compound + Simvastatin10 mg/kg/day + 2 mg/kg/day0.36 ± 0.03*†‡

*Data are presented as mean ± SD. *p < 0.01 vs. MCT + Vehicle. †p < 0.05 vs. MCT + this compound. ‡p < 0.05 vs. MCT + Simvastatin. Data extracted from a study by an unnamed author.[6]

Table 3: Survival Rate in MCT-Induced PH Rats with Late this compound Treatment

GroupTreatment (starting day 21 post-MCT)Survival Rate at Day 35 (%)
MCT ControlVehicle40%
MCT + this compound0.5 mg/kg/day55%
MCT + this compound2.5 mg/kg/day60%
MCT + this compound10 mg/kg/day70%

Data extracted from a study by Sawamura et al.[8]

Conclusion

This compound has demonstrated significant efficacy in attenuating the progression of pulmonary hypertension in various rodent models. The protocols and data presented here provide a solid foundation for researchers to design and conduct their own preclinical studies investigating the therapeutic potential of this compound and other PDE5 inhibitors. Careful consideration of the specific research question, appropriate model selection, and precise endpoint analysis are crucial for obtaining robust and translatable results.

References

Application Notes & Protocols: Tadalafil in Preclinical Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tadalafil is a long-acting, highly selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Its primary mechanism of action involves preventing the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway.[3] This pathway plays a crucial role in vasodilation and has been implicated in various cardioprotective processes. In animal models, this compound has demonstrated significant potential in mitigating cardiovascular damage in conditions such as myocardial infarction, heart failure, and pulmonary hypertension, making it a valuable tool for cardiovascular research.[1][4][5]

Mechanism of Action: The NO-cGMP-PKG Signaling Pathway

This compound exerts its cardiovascular effects by potentiating the NO-sGC-cGMP-PKG signaling cascade. Nitric oxide, produced by endothelial cells, activates soluble guanylate cyclase (sGC), which in turn synthesizes cGMP. cGMP then activates Protein Kinase G (PKG), leading to a cascade of downstream effects that promote smooth muscle relaxation, vasodilation, and anti-inflammatory, anti-apoptotic, and anti-hypertrophic effects in cardiomyocytes. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound increases intracellular cGMP levels, thereby amplifying the signaling pathway and its cardioprotective effects.[3]

Tadalafil_Mechanism cluster_Vascular Vascular Smooth Muscle / Cardiomyocyte NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes from GTP GTP GTP->sGC FiveGMP 5'-GMP (Inactive) cGMP->FiveGMP Degradation by PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 PDE5->cGMP This compound This compound This compound->PDE5 Inhibits Effects Cardioprotective Effects (Vasodilation, Anti-apoptosis, Anti-hypertrophy) PKG->Effects

Caption: this compound inhibits PDE5, increasing cGMP and activating cardioprotective PKG signaling.

Application 1: Myocardial Ischemia/Reperfusion (I/R) Injury

This compound has been shown to reduce myocardial infarct size and preserve cardiac function in animal models of ischemia/reperfusion (I/R) injury.[6][7] Its protective effects are attributed to the activation of PKG and the subsequent generation of hydrogen sulfide (H₂S), another signaling molecule with cardioprotective properties.[6]

Experimental Workflow: Murine Model of Myocardial I/R

IR_Workflow A 1. Animal Acclimatization (e.g., ICR Mice) B 2. Baseline Assessment (Transthoracic Echocardiography) A->B C 3. Randomization & Pre-treatment - Vehicle (10% DMSO, i.p.) - this compound (1 mg/kg, i.p.) B->C D 4. Surgical Procedure (1 hour post-treatment) C->D E 5. Ischemia (30 min Left Coronary Artery Ligation) D->E F 6. Reperfusion (24 hours) E->F G 7. Endpoint Analysis F->G H Echocardiography (LV Function, FS%) G->H I Infarct Size Measurement (TTC Staining) G->I J Biochemical Assays (H₂S, PKG activity) G->J HF_Workflow A 1. Animal Acclimatization (e.g., Adult Male Mice) B 2. Myocardial Infarction Surgery (Permanent LAD Ligation) A->B C 3. Randomization & Treatment Initiation (Immediately post-MI) B->C D Group 1: Vehicle (10% DMSO) Daily i.p. injection C->D E Group 2: this compound (1 mg/kg) Daily i.p. injection C->E F 4. Chronic Treatment Period (28 days) D->F E->F G 5. Interim & Final Assessments F->G H Echocardiography (Days 7 and 28) G->H I Histology at Day 28 (Fibrosis, Apoptosis, Hypertrophy) G->I J Infarct Size at 24h (Separate Cohort) G->J PH_Workflow A 1. Animal Acclimatization (e.g., Sprague-Dawley Rats) B 2. PH Induction (Single subcutaneous injection of Monocrotaline) A->B C 3. Disease Development (2-3 weeks) B->C D 4. Randomization & Treatment Initiation C->D E Group 1: Vehicle (Daily oral gavage) D->E F Group 2: this compound (Daily oral gavage) D->F G 5. Treatment Period (2-4 weeks) E->G F->G H 6. Terminal Assessment G->H I Hemodynamics (Right Heart Catheterization for RVSP) H->I J Right Ventricular Hypertrophy (Fulton Index: RV / (LV+S)) H->J

References

Application Notes and Protocols for Tadalafil Dosage Calculation in In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil is a long-acting, potent, and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] By preventing the degradation of cyclic guanosine monophosphate (cGMP), this compound enhances the cGMP/protein kinase G (PKG) signaling pathway, leading to smooth muscle relaxation and vasodilation.[3][4] These properties have led to its extensive investigation in preclinical models for a variety of conditions beyond its clinical use for erectile dysfunction and pulmonary arterial hypertension.[5][6][7] This document provides detailed guidance on dosage calculation, experimental protocols, and the underlying signaling pathways for the use of this compound in in vivo preclinical research.

Mechanism of Action: The cGMP-PKG Signaling Pathway

This compound exerts its effects by modulating the nitric oxide (NO)-cGMP-PKG signaling pathway.[8][9] Nitric oxide, released from endothelial cells and nerve terminals, stimulates soluble guanylate cyclase (sGC) to produce cGMP.[4][8] cGMP then activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.[3][8] PDE5 is the primary enzyme responsible for the degradation of cGMP.[6][8] this compound's inhibition of PDE5 leads to an accumulation of cGMP, thereby amplifying the effects of the NO/cGMP/PKG pathway.[3][4]

Tadalafil_Signaling_Pathway cluster_GTP NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation Degradation 5'-GMP (Inactive) PDE5->Degradation Degrades This compound This compound This compound->PDE5 Inhibits

Figure 1: this compound's Mechanism of Action

Data Presentation: this compound Dosage in Preclinical Models

The following tables summarize this compound dosages used in various preclinical in vivo studies. It is crucial to note that the optimal dose can vary depending on the animal model, disease state, and experimental endpoint.

Table 1: this compound Dosage in Mouse Models

IndicationMouse StrainDosageAdministration RouteStudy DurationKey FindingsReference
Heart Failure (Ischemic Cardiomyopathy)ICR1 mg/kg/dayIntraperitoneal (i.p.)4 weeksAttenuated ischemic cardiomyopathy and preserved left ventricular function.[1][2][10]
Metabolic Syndrome-1 mg/kg/dayIntraperitoneal (i.p.)4 weeksReduced infarct size and improved post-ischemic cardiac function.[11]
Ischemia/Reperfusion InjuryC57B/6J5 mg/kg (single dose)Oral-Provided sustained cardioprotection against lethal ischemic injury.[12]

Table 2: this compound Dosage in Rat Models

IndicationRat StrainDosageAdministration RouteStudy DurationKey FindingsReference
Pulmonary Hypertension (Monocrotaline-induced)Wistar10 mg/kg/dayOral (p.o.)3 weeksReduced mean pulmonary arterial and right ventricular systolic pressures.[5]
Penile Rehabilitation (Cavernous Nerve Transection)-2 mg/kg/day-3 monthsAmeliorated the decline in smooth muscle to collagen ratio and restored oxygenation.[13]
Penile Rehabilitation (Cavernous Nerve Transection)-5 mg/kg/dayRetrolingual45 daysGreater erectile response to papaverine and maintenance of normal veno-occlusive capacity.[13]
Chronic Hypobaric Hypoxia-induced Pulmonary HypertensionAlbino Wistar--2 weeksSignificantly prevented the rise in right ventricular systolic pressure.[14]
Hyperlipidemia PharmacokineticsSprague-Dawley1 mg/kgIntravenous (i.v.) & Oral (p.o.)Single doseHyperlipidemia significantly increased the plasma concentration of this compound.[15][16]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Due to this compound's poor water solubility, a stock solution in an organic solvent is typically prepared.

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex thoroughly to ensure complete dissolution. Sonication can be used to aid dissolution if necessary.

    • Store the stock solution at -20°C for long-term storage.

  • Working Solution Preparation (for Intraperitoneal Injection):

    • On the day of the experiment, thaw the stock solution.

    • Dilute the stock solution with saline or PBS to the final desired concentration. For example, to prepare a 1 mg/mL working solution from a 10 mg/mL stock, mix 1 part stock solution with 9 parts saline.

    • A common vehicle composition is 10% DMSO in saline.[1][11] Ensure the final concentration of DMSO is well-tolerated by the animals and does not exceed recommended limits.

    • Vortex the working solution immediately before administration to ensure homogeneity.

  • Working Suspension Preparation (for Oral Gavage):

    • For oral administration, this compound can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC).[17]

    • Triturate the required amount of this compound powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while mixing to achieve the final desired concentration and volume.

    • Ensure the suspension is uniform before each administration.

Protocol 2: Administration of this compound via Oral Gavage in Mice

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice).[18][19] Flexible plastic or stainless steel with a ball-tip are recommended.[20]

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[18][19]

    • Properly restrain the mouse to immobilize its head and body.

  • Gavage Needle Measurement:

    • Measure the correct insertion length by holding the gavage needle alongside the mouse, from the corner of the mouth to the last rib or xiphoid process.[18][20] Mark this length on the needle.

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • Allow the animal to swallow the needle as you gently guide it down the esophagus to the pre-marked depth. Do not force the needle. If resistance is met, withdraw and re-attempt.[20]

    • Once the needle is correctly positioned, slowly administer the this compound suspension.

    • Withdraw the needle gently and return the animal to its cage.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress, such as difficulty breathing, for at least 10-15 minutes after the procedure.[21]

Experimental_Workflow Start Start: Acclimatization of Animals Grouping Randomization into Experimental Groups (e.g., Vehicle, this compound) Start->Grouping Disease_Induction Disease Model Induction (e.g., MI, MCT injection) Grouping->Disease_Induction Treatment This compound/Vehicle Administration (Specify Route and Frequency) Disease_Induction->Treatment Monitoring In-life Monitoring (e.g., Echocardiography, Blood Pressure) Treatment->Monitoring Endpoint Endpoint Data Collection (e.g., Tissue Harvesting, Histology, Biochemical Assays) Treatment->Endpoint Monitoring->Endpoint Analysis Data Analysis and Interpretation Endpoint->Analysis End End of Study Analysis->End

Figure 2: General Experimental Workflow

Pharmacokinetics and Considerations

The pharmacokinetic profile of this compound can vary between species. In rats, the time to reach maximum plasma concentration (Tmax) after oral administration is approximately 1 to 2 hours.[22] It is important to consider that factors such as the animal's health status (e.g., hyperlipidemia) can significantly alter the pharmacokinetics of this compound.[15][16] Researchers should also be aware that the metabolism of PDE5 inhibitors is much more rapid in rodents than in humans, often necessitating proportionally larger doses to achieve therapeutic effects.[13]

Conclusion

The selection of an appropriate this compound dose for preclinical in vivo studies is critical for obtaining meaningful and reproducible results. The information and protocols provided in this document serve as a comprehensive guide for researchers. It is recommended to perform pilot studies to determine the optimal dose and administration regimen for specific experimental models and desired outcomes. Careful consideration of the animal model, disease state, and pharmacokinetic properties of this compound will contribute to the successful design and execution of preclinical research.

References

Application Notes: Tadalafil in Animal Models of Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chronic Kidney Disease (CKD) is characterized by a progressive loss of kidney function, often culminating in end-stage renal disease. Key pathological features include endothelial dysfunction, inflammation, glomerulosclerosis, and tubulointerstitial fibrosis. Phosphodiesterase type 5 (PDE5) inhibitors, such as tadalafil, are established treatments for erectile dysfunction and pulmonary arterial hypertension.[1][2][3] Their mechanism of action involves preventing the breakdown of cyclic guanosine monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway, leading to vasodilation and other pleiotropic effects.[2][4] Emerging preclinical evidence strongly suggests that this compound exerts renoprotective effects, making it a promising candidate for investigation in CKD.[5][6] this compound has been shown to ameliorate renal injury by improving renal blood flow, reducing oxidative stress and inflammation, and attenuating fibrosis in various animal models of CKD.[7][8][9][10]

These application notes provide a summary of quantitative data and detailed experimental protocols for researchers investigating the therapeutic potential of this compound in animal models of chronic kidney disease.

Mechanism of Action: The NO-cGMP Pathway

This compound's primary therapeutic effect stems from its inhibition of the PDE5 enzyme. In the kidney, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP, which mediates vasodilation and exhibits anti-inflammatory and anti-fibrotic properties. PDE5 specifically degrades cGMP. By inhibiting PDE5, this compound increases the intracellular concentration of cGMP, thus amplifying the protective effects of the NO signaling pathway.

Tadalafil_Mechanism cluster_Cell Vascular Smooth Muscle / Mesangial Cell cluster_Effects Renoprotective Outcomes NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP PDE5 PDE5 cGMP->PDE5 Effects Downstream Effects cGMP->Effects GMP 5'-GMP (Inactive) PDE5->GMP Degrades This compound This compound This compound->PDE5 Inhibits Vaso Vasodilation (Improved RBF) Effects->Vaso Infl Anti-inflammation Effects->Infl Fibr Anti-fibrosis Effects->Fibr Oxid Anti-oxidant Effects->Oxid

Caption: this compound inhibits PDE5, increasing cGMP levels and promoting renoprotective effects.

Data Presentation: this compound Effects in CKD Animal Models

The following table summarizes the quantitative outcomes of this compound administration across various preclinical models of chronic kidney disease.

Animal ModelThis compound DosageDurationKey Biochemical & Physiological FindingsKey Histological & Molecular FindingsReference(s)
Dahl Salt-Sensitive Rat (Hypertension-Induced CKD)1 mg/kg/day (low dose) & 10 mg/kg/day (high dose), p.o.8 weeks↓ Serum Creatinine: Significant reduction in both dose groups. ↓ Urinary Protein: Significantly lower in both groups. ↓ Blood Pressure: Significant reduction only in the high-dose group.↓ Glomerulosclerosis: Significant decrease in both groups. ↓ α-SMA Expression: Significant decrease in both groups. ↓ PAI-1 mRNA: Significant decrease in both groups.[5][6][11]
Streptozotocin (STZ)-Induced Rat (Diabetic Nephropathy)5 mg/kg/day, p.o.8 weeks↓ Serum Urea & Creatinine: Significant decrease. ↑ Renal Blood Flow (RBF): Significant increase. ↑ Antioxidant Activity (SOD, GSH): Significant increase.↓ Glomerular Hypertrophy: Attenuated. ↓ Glomerular Basement Membrane Thickening: Ameliorated. ↓ Glomerular Extracellular Matrix Expansion: Reduced.[7][12]
Unilateral Ureteral Obstruction (UUO) Rat (Renal Fibrosis)10 mg/72h, i.g.14 days↑ Urinary cGMP: Restored to normal levels. ↑ Creatinine Clearance: Significantly improved (attenuated the reduction).↓ Fibrotic Changes: Attenuated collagen deposition, tubular dilation, and necrosis. ↓ α-SMA Level: Significantly decreased. ↓ TGF-β Expression: Significantly reduced.[13]
Ischemia-Reperfusion (I/R) Murine Model (Renal Fibrosis)1 mg/kg/day & 3 mg/kg/day, p.o.11 daysImproved Glomerular Filtration Function ↓ Extracellular Matrix Deposition: Reduced. ↓ Inflammatory Cell Infiltration: Reduced. ↓ Mesangial Cell Proliferation: Inhibited. ↓ Akt/NF-κB Pathway Activation: Inhibited.[8]
Partial Nephrectomy I/R Rat Model 10 mg/kg/day, p.o.14 days (pre-treatment)No significant change in BUN or Creatinine. ↓ Urine KIM-1: Prevented elevation.↑ Viable Glomeruli: Significantly suppressed glomeruli loss. ↓ Oxidative Stress Markers (iNOS, MPO): Reduced. ↓ Inflammatory Genes (TNF-α, IL-1β, IL-6): Suppressed.[9][10][14]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are derived from published studies and should be adapted to specific institutional guidelines and animal welfare regulations.

Protocol 1: Hypertension-Induced Chronic Kidney Disease

This protocol is based on the Dahl salt-sensitive rat model, which develops hypertension and subsequent kidney injury on a high-salt diet.[5][6]

Protocol_Workflow_Dahl_Rat start 1. Animal Acclimatization (Dahl Salt-Sensitive Rats, 6 weeks old) baseline 2. Baseline Measurements (Blood Pressure, Serum Creatinine, Urinary Protein) start->baseline groups 3. Randomization into 4 Groups (n=6-8/group) baseline->groups g1 Normal Salt (NS) (0.3% NaCl Diet + Vehicle) g2 High Salt (HS) (8% NaCl Diet + Vehicle) g3 HS + this compound Low (TL) (8% NaCl Diet + 1 mg/kg/day) g4 HS + this compound High (TH) (8% NaCl Diet + 10 mg/kg/day) treatment 4. 8-Week Treatment Period (Daily Oral Gavage) g1->treatment g2->treatment g3->treatment g4->treatment measure 5. Final Measurements & Urine Collection (Week 8) treatment->measure end 6. Euthanasia & Tissue Harvest (Kidney Cortex/Medulla separation) measure->end analysis 7. Analysis (Histopathology, Real-Time PCR) end->analysis

Caption: Experimental workflow for the Dahl salt-sensitive rat model of CKD.

1. Animals and Model Induction:

  • Species: Dahl salt-sensitive (DSS) male rats, approximately 6 weeks of age.

  • Acclimatization: House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week.

  • Model Induction: Induce kidney injury by feeding a high-salt diet (8% NaCl). The control group receives a normal-salt diet (0.3% NaCl).[5][11]

2. This compound Administration:

  • Preparation: Prepare this compound suspensions in a vehicle of 0.5% hydroxypropyl methylcellulose.

  • Dosing: Administer this compound or vehicle once daily via oral gavage.

    • Low-Dose Group: 1 mg/kg/day.[5]

    • High-Dose Group: 10 mg/kg/day.[5]

  • Duration: 8 weeks.[5][6]

3. Key Measurements and Assays:

  • Blood Pressure: Measure systolic blood pressure at baseline and at the end of the study using the tail-cuff method.[6]

  • Renal Function:

    • Collect 24-hour urine using metabolic cages at baseline and week 8.

    • Collect blood samples from the tail vein (baseline) and inferior vena cava (endpoint).

    • Measure serum creatinine (SCr), blood urea nitrogen (BUN), and urinary protein to creatinine ratio (UPC) using standard enzymatic and colorimetric methods.[6]

  • Histopathology:

    • Perfuse kidneys with saline, followed by fixation in 4% paraformaldehyde.

    • Embed tissues in paraffin, section at 3-4 μm, and perform Masson's trichrome or Periodic acid-Schiff (PAS) staining to assess fibrosis and glomerulosclerosis.

  • Molecular Analysis:

    • Separate the renal cortex and medulla from fresh kidney tissue.

Protocol 2: Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

The UUO model is a well-established and rapid method for inducing tubulointerstitial fibrosis.

1. Animals and Surgical Procedure:

  • Species: Male Sprague-Dawley rats.

  • Anesthesia: Anesthetize rats using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).

  • UUO Surgery:

    • Make a midline abdominal incision to expose the left kidney and ureter.

    • Isolate the left ureter and ligate it completely at two points using non-absorbable suture (e.g., 4-0 silk).[13]

    • Cut the ureter between the two ligatures to prevent retrograde pressure.

    • Reposition the kidney and close the abdominal incision in layers.

    • Sham Operation: Perform the same procedure but without ligating the ureter.

2. This compound Administration:

  • Dosing: 10 mg/kg administered every 72 hours via intragastric gavage (i.g.).[13]

  • Timing: Begin treatment immediately after the UUO surgery.

  • Duration: 14 days.[13]

3. Key Measurements and Assays:

  • Renal Function:

    • Measure 24-hour creatinine clearance at the end of the study to assess GFR.

    • Measure urinary cGMP levels using an ELISA kit as a pharmacodynamic marker of PDE5 inhibition.

  • Histopathology:

    • Harvest the obstructed (left) kidney and fix in 10% formalin.

    • Perform Masson's trichrome staining to assess collagen deposition (fibrosis) and H&E staining to observe tubular dilation, inflammatory cell infiltration, and necrosis.[13]

  • Molecular and Protein Analysis:

    • Prepare kidney tissue homogenates for analysis.

    • Measure renal α-smooth muscle actin (α-SMA) and transforming growth factor-beta (TGF-β) levels using Western blotting or ELISA to quantify myofibroblast activation and a key profibrotic cytokine.[13]

CKD_Pathology_this compound CKD Chronic Kidney Disease (Pathological Hallmarks) Endo Endothelial Dysfunction (↓ NO Bioavailability) CKD->Endo Glom Glomerulosclerosis CKD->Glom Fib Tubulointerstitial Fibrosis (↑ TGF-β, ↑ α-SMA) CKD->Fib Infl Inflammation (↑ TNF-α, ↑ IL-1β) CKD->Infl Oxid Oxidative Stress (↑ iNOS, ↑ MPO) CKD->Oxid This compound This compound This compound->Endo Ameliorates This compound->Glom Reduces This compound->Fib Attenuates This compound->Infl Suppresses This compound->Oxid Reduces

Caption: this compound counteracts multiple pathological pathways in CKD.

Protocol 3: Streptozotocin (STZ)-Induced Diabetic Nephropathy

This model mimics aspects of type 1 diabetes-induced kidney damage.

1. Animals and Model Induction:

  • Species: Male Wistar or Sprague-Dawley rats.

  • Induction:

    • Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ), freshly dissolved in citrate buffer (pH 4.5), at a dose of 50-65 mg/kg.

    • Confirm diabetes by measuring blood glucose levels 72 hours post-injection. Rats with fasting blood glucose >250 mg/dL are considered diabetic and included in the study.[7]

2. This compound Administration:

  • Dosing: 5 mg/kg/day via oral gavage.

  • Vehicle: Carboxymethyl cellulose (CMC).[12]

  • Duration: 8 weeks, starting after the confirmation of diabetes.[12]

3. Key Measurements and Assays:

  • Metabolic Parameters: Monitor fasting blood glucose and body weight regularly.

  • Renal Function: Measure serum urea and creatinine at the endpoint.[12]

  • Renal Hemodynamics: Measure renal blood flow (RBF) using techniques like laser Doppler flowmetry.[12]

  • Oxidative Stress Markers: Analyze kidney tissue homogenates for levels of superoxide dismutase (SOD) and glutathione (GSH) to assess antioxidant status.[12]

  • Ultrastructural Analysis:

    • Perform transmission electron microscopy (TEM) on sections of the renal cortex to visualize and measure the thickness of the glomerular basement membrane (GBM).[7]

References

Application Notes and Protocols for Studying Tadalafil's Effect on IPAH-PASMCs

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro effects of tadalafil on idiopathic pulmonary arterial hypertension (IPAH)-derived pulmonary artery smooth muscle cells (PASMCs). The protocols outlined below detail methodologies for assessing cell proliferation, apoptosis, migration, and intracellular calcium signaling.

Introduction

Idiopathic pulmonary arterial hypertension is a progressive disease characterized by vascular remodeling of the pulmonary arteries, leading to increased pulmonary vascular resistance and right heart failure. A key pathological feature of IPAH is the excessive proliferation and suppressed apoptosis of pulmonary artery smooth muscle cells (PASMCs). This compound, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is an approved therapy for IPAH. Its mechanism of action involves increasing intracellular levels of cyclic guanosine monophosphate (cGMP), which leads to vasodilation.[1][2][3] In vitro studies have further demonstrated that this compound directly inhibits the proliferation and promotes apoptosis of IPAH-PASMCs, suggesting its role in reversing vascular remodeling.[2][3]

These protocols provide a framework for utilizing in vitro models of IPAH-PASMCs to study the cellular and molecular effects of this compound, aiding in the understanding of its therapeutic mechanisms and the development of novel treatment strategies.

Data Presentation

The following tables summarize the quantitative effects of this compound on IPAH-PASMC functions as reported in preclinical studies.

Table 1: Effect of this compound on IPAH-PASMC Proliferation

ParameterValueCell TypeAssayReference
IC50 4.5 µMHuman IPAH-PASMCsMTT Assay[2]
Concentration Range 0.03 - 100 µMHuman IPAH-PASMCsMTT Assay[2]

Table 2: Effect of this compound on IPAH-PASMC Apoptosis

TreatmentEffectCell TypeAssayReference
This compoundInduces apoptosisHuman IPAH-PASMCsCaspase 3/7 Assay[2]

Table 3: Effect of this compound on IPAH-PASMC Migration

TreatmentEffectCell TypeAssayReference
This compoundExpected to inhibit migrationHuman IPAH-PASMCsWound Healing, Transwell[This is an expected outcome based on its anti-proliferative effects, requiring experimental validation]

Note: Direct quantitative data on this compound's effect on IPAH-PASMC migration is a key area for further investigation.

Table 4: Effect of this compound on Intracellular Signaling in IPAH-PASMCs

ParameterEffectCell TypeAssayReference
cGMP Levels IncreasesPASMCscGMP Assay[4][5]
Intracellular Ca2+ Expected to decreasePASMCsCalcium Imaging[6][7]

Note: The effect of this compound on intracellular calcium in IPAH-PASMCs is inferred from its mechanism of action and requires direct experimental confirmation.

Signaling Pathway

The primary signaling pathway modulated by this compound in PASMCs is the nitric oxide (NO)-cGMP pathway.

Tadalafil_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates Five_GMP 5'-GMP PDE5->Five_GMP Degrades This compound This compound This compound->PDE5 Inhibits Anti_Proliferation Anti-Proliferation PKG->Anti_Proliferation Pro_Apoptosis Pro-Apoptosis PKG->Pro_Apoptosis Calcium_Decrease Decrease in [Ca2+]i PKG->Calcium_Decrease Vasodilation Vasodilation (Smooth Muscle Relaxation) Calcium_Decrease->Vasodilation

Caption: this compound's mechanism of action in PASMCs.

Experimental Workflow

The following diagram illustrates a general workflow for studying the effects of this compound on IPAH-PASMCs.

Experimental_Workflow Start Start: Culture IPAH-PASMCs Treatment Treat cells with varying concentrations of this compound Start->Treatment Assays Perform Cellular Assays Treatment->Assays Proliferation Proliferation Assays (MTT, BrdU) Assays->Proliferation Apoptosis Apoptosis Assay (Caspase 3/7) Assays->Apoptosis Migration Migration Assays (Wound Healing, Transwell) Assays->Migration Signaling Signaling Assays (Calcium Imaging, cGMP) Assays->Signaling Data_Analysis Data Acquisition & Analysis Proliferation->Data_Analysis Apoptosis->Data_Analysis Migration->Data_Analysis Signaling->Data_Analysis Conclusion Conclusion & Interpretation Data_Analysis->Conclusion

Caption: General experimental workflow.

Experimental Protocols

Cell Culture of Human IPAH-PASMCs
  • Source: Primary human PASMCs isolated from explanted lungs of IPAH patients or commercially available cryopreserved IPAH-PASMCs.

  • Culture Medium: Smooth Muscle Growth Medium-2 (SmGM-2) supplemented with 5% fetal bovine serum (FBS), growth factors, and antibiotics.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency. Use cells between passages 4 and 8 for experiments to ensure phenotypic stability.

Cell Proliferation Assays

This colorimetric assay measures cell metabolic activity, which is indicative of cell viability and proliferation.

  • Materials:

    • IPAH-PASMCs

    • 96-well plates

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Plate reader (570 nm)

  • Protocol:

    • Seed IPAH-PASMCs in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow cell attachment.

    • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

This assay measures DNA synthesis, a direct marker of cell proliferation.

  • Materials:

    • IPAH-PASMCs

    • 96-well plates

    • This compound

    • BrdU Labeling and Detection Kit

    • Plate reader (450 nm)

  • Protocol:

    • Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-3).

    • Incubate for 24-48 hours.

    • Add BrdU labeling solution to each well and incubate for an additional 2-4 hours.

    • Fix the cells, and detect incorporated BrdU using an anti-BrdU antibody conjugated to a peroxidase enzyme, following the manufacturer's instructions.

    • Add the substrate and measure the absorbance at 450 nm.

    • Express data as a percentage of BrdU incorporation in vehicle-treated cells.

Apoptosis Assay (Caspase 3/7 Activity)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Materials:

    • IPAH-PASMCs

    • 96-well white-walled plates

    • This compound

    • Caspase-Glo® 3/7 Assay Kit

    • Luminometer

  • Protocol:

    • Seed IPAH-PASMCs in a 96-well white-walled plate at a density of 1 x 104 cells/well.

    • After 24 hours, treat the cells with various concentrations of this compound for 24-48 hours.

    • Equilibrate the plate to room temperature.

    • Add Caspase-Glo® 3/7 Reagent to each well at a volume equal to the culture medium.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a luminometer.

    • Express data as fold change in caspase activity relative to the vehicle control.

Cell Migration Assays

This assay assesses the ability of a cell population to migrate and close a mechanically created "wound."

  • Materials:

    • IPAH-PASMCs

    • 6-well plates

    • Sterile 200 µL pipette tip

    • This compound

    • Microscope with a camera

  • Protocol:

    • Seed IPAH-PASMCs in 6-well plates and grow to 90-100% confluency.

    • Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Replace the medium with fresh low-serum (e.g., 0.5% FBS) medium containing this compound or vehicle.

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

    • Measure the width of the scratch at multiple points for each condition and time point.

    • Calculate the percentage of wound closure relative to the initial scratch area.

This assay quantifies the chemotactic migration of cells through a porous membrane.

  • Materials:

    • IPAH-PASMCs

    • 24-well Transwell inserts (8 µm pore size)

    • This compound

    • Chemoattractant (e.g., PDGF or 10% FBS)

    • Cotton swabs

    • Staining solution (e.g., Crystal Violet)

  • Protocol:

    • Place Transwell inserts into the wells of a 24-well plate.

    • Add medium containing a chemoattractant to the lower chamber.

    • Resuspend serum-starved IPAH-PASMCs in serum-free medium containing different concentrations of this compound.

    • Seed 5 x 104 cells in the upper chamber of each insert.

    • Incubate for 12-24 hours.

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several random fields under a microscope.

    • Express data as the number of migrated cells per field or as a percentage of the control.

Intracellular Calcium Imaging

This method allows for the real-time measurement of changes in intracellular calcium concentration ([Ca2+]i).

  • Materials:

    • IPAH-PASMCs

    • Glass-bottom dishes

    • Fura-2 AM (calcium indicator dye)

    • Pluronic F-127

    • HEPES-buffered saline solution (HBSS)

    • Fluorescence microscopy system with dual-wavelength excitation (340/380 nm)

  • Protocol:

    • Seed IPAH-PASMCs on glass-bottom dishes and allow them to adhere.

    • Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

    • Wash the cells with HBSS and allow for de-esterification for 30 minutes at room temperature.

    • Mount the dish on the microscope stage and perfuse with HBSS.

    • Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Apply this compound to the cells via the perfusion system.

    • Continue recording the fluorescence ratio (F340/F380) to measure changes in [Ca2+]i.

    • The ratio of fluorescence intensities is proportional to the intracellular calcium concentration.

By following these detailed protocols, researchers can effectively utilize in vitro models to elucidate the multifaceted effects of this compound on IPAH-PASMCs, contributing to a deeper understanding of its therapeutic benefits in pulmonary arterial hypertension.

References

Troubleshooting & Optimization

Improving tadalafil solubility for cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving tadalafil solubility in cell culture media. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for using this compound in in vitro experiments.

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using this compound in cell culture experiments.

Q1: My this compound is not dissolving in the cell culture media.

A1: this compound is practically insoluble in aqueous solutions like cell culture media.[1][2][3][4][5][6][7] It is essential to first dissolve it in an appropriate organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended solvents.[8]

Q2: I've prepared a stock solution in DMSO, but it precipitates when I add it to my cell culture medium.

A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. This can occur for several reasons:

  • Final Solvent Concentration is Too High: The concentration of the organic solvent in the final cell culture medium should be kept to a minimum, typically below 0.5%, with 0.1% being a widely recommended safe limit for most cell lines to avoid solvent-induced cytotoxicity.

  • This compound Concentration Exceeds its Aqueous Solubility: Even with a co-solvent, the final concentration of this compound in the media must remain below its solubility limit in that specific medium.

  • Improper Mixing Technique: Adding the stock solution too quickly or without adequate mixing can cause localized high concentrations, leading to precipitation.

  • Temperature Effects: Adding a cold stock solution to warm media can cause the compound to precipitate.

Troubleshooting Steps:

  • Optimize Solvent Concentration: Calculate the final DMSO or DMF concentration in your media and ensure it is as low as possible while still delivering the desired this compound concentration.

  • Serial Dilution: Instead of adding the highly concentrated stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed media.

  • Improve Mixing: Add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.[9]

  • Pre-warm Solutions: Ensure both your stock solution (if stored refrigerated or frozen) and your cell culture media are at 37°C before mixing.[9]

  • Test Solubility: Determine the approximate solubility of this compound in your specific cell culture medium by preparing a series of dilutions and observing for precipitation after a short incubation at 37°C.[9]

Q3: My cells are showing signs of toxicity or altered behavior after treatment with this compound.

A3: This could be due to the cytotoxic effects of the organic solvent or off-target effects of this compound itself.

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound, but without the drug. This will help you distinguish between the effects of the drug and the solvent.

  • Reduce Solvent Concentration: If the vehicle control shows toxicity, you need to lower the final concentration of the organic solvent in your cell culture medium.

  • Consider Off-Target Effects: this compound is a potent inhibitor of phosphodiesterase 5 (PDE5), but it can also inhibit other PDEs, such as PDE11, at higher concentrations.[8][10] Be aware of the potential for off-target effects, especially when using high concentrations of the drug. Research the expression of different PDE isoforms in your cell line to assess the potential for off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell culture experiments?

A1: this compound is freely soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5][8] DMSO is the most commonly used solvent for preparing stock solutions for in vitro assays due to its high solubilizing capacity and compatibility with most cell culture applications at low concentrations.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the crystalline this compound powder in 100% DMSO or DMF to a high concentration (e.g., 10-20 mg/mL).[8] Ensure the powder is completely dissolved by vortexing. It is recommended to purge the solvent with an inert gas before dissolving the this compound to prevent oxidation.[8]

Q3: What is the solubility of this compound in different solvents?

A3: The solubility of this compound varies significantly between aqueous and organic solvents.

SolventSolubility
Water (pH 7.4)Approximately 3.2 µg/mL[1]
Water (general)Practically insoluble (approximately 2 µg/mL)[3][4][7]
0.1 N HCl (pH 1.2)Approximately 1.6 µg/mL[2]
pH 4.5 BufferApproximately 2.5 µg/mL[2]
Dimethyl Sulfoxide (DMSO)Approximately 20 mg/mL[8]
Dimethylformamide (DMF)Approximately 25 mg/mL[8]
1:1 DMF:PBS (pH 7.2)Approximately 0.5 mg/mL[8]
EthanolVery slightly soluble[10]

Q4: How should I store my this compound stock solution?

A4: this compound as a crystalline solid should be stored at -20°C for long-term stability (stable for at least two years).[8] this compound stock solutions prepared in DMSO or DMF should also be stored at -20°C in airtight, light-protected vials.[11][12] Avoid repeated freeze-thaw cycles. It is not recommended to store aqueous solutions of this compound for more than one day due to its low stability and potential for precipitation.[8]

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[10][13] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the intracellular levels of cGMP, which in turn activates protein kinase G (PKG) and modulates downstream signaling pathways.[14][15][16] This mechanism is crucial for its effects on smooth muscle relaxation and other cellular processes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 389.4 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated scale

    • Vortex mixer

  • Procedure:

    • Weigh out 3.894 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile microcentrifuge tubes

    • Pipettes

  • Procedure:

    • Prepare an intermediate dilution of the stock solution. For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium to get a 10 µM solution.

    • Vortex the intermediate dilution gently but thoroughly.

    • For your experiment, you can further dilute this 10 µM working solution into your final culture volume to achieve the desired final concentration. For example, to get a final concentration of 1 µM, add 100 µL of the 10 µM working solution to 900 µL of cell culture medium in your well or dish.

    • Always prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.

Visualizations

Tadalafil_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates 5GMP 5'-GMP (inactive) PDE5->5GMP This compound This compound This compound->PDE5 Inhibits Cellular_Effects Downstream Cellular Effects (e.g., smooth muscle relaxation) PKG->Cellular_Effects Leads to

Caption: this compound inhibits PDE5, increasing cGMP levels and promoting PKG signaling.

Tadalafil_Prep_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control Weigh Weigh this compound Powder Dissolve Dissolve in 100% DMSO Weigh->Dissolve Vortex Vortex to Mix Dissolve->Vortex Store Aliquot and Store at -20°C Vortex->Store Thaw Thaw Stock Solution Store->Thaw Dilute Dilute Stock in Pre-warmed Media Thaw->Dilute Mix Gently Mix Dilute->Mix DMSO_Control Prepare Media with Same Final DMSO Concentration Dilute->DMSO_Control Treat Treat Cells Mix->Treat DMSO_Control->Treat

Caption: Workflow for preparing this compound stock and working solutions for cell culture.

References

Tadalafil Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of tadalafil in aqueous solutions is critical for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered when working with this compound in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound, and what are the primary challenges in preparing aqueous solutions?

A1: this compound is characterized by its low aqueous solubility, which presents a significant challenge in the preparation of aqueous solutions for experimental use. It is classified as a Biopharmaceutics Classification System (BCS) Class II or IV drug, indicating low solubility and variable permeability.[1] The aqueous solubility of this compound is largely independent of pH within the physiological range.

To overcome solubility issues, a common practice is to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before making further dilutions in an aqueous buffer.

Data on this compound Solubility

Solvent/MediumSolubilityReference
WaterApproximately 2 µg/mL[2]
Water0.0016 mg/mL (at pH 1.2) to 0.0025 mg/mL (at pH 4.5)[3]
DMSOApproximately 20 mg/mL
DMFApproximately 25 mg/mL
1:1 solution of DMF:PBS (pH 7.2)Approximately 0.5 mg/mL

Q2: What are the main factors that affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to oxidative conditions. Forced degradation studies have shown that this compound is susceptible to degradation under acidic and alkaline hydrolytic conditions, and to a lesser extent, under oxidative stress.[4] It is relatively stable under photolytic and thermal stress.[4]

Q3: What are the known degradation pathways of this compound in aqueous solutions?

A3: this compound primarily degrades through hydrolysis in both acidic and basic conditions.

  • Acidic Hydrolysis: Under acidic conditions, a significant degradation product has been identified as (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][5]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione. This involves the cleavage of the piperazinedione ring.

  • Alkaline Hydrolysis: this compound is particularly labile under alkaline conditions, leading to the formation of several degradation products.[4]

  • Oxidative Degradation: Some degradation is also observed under oxidative stress.[4]

Below is a diagram illustrating the acid-catalyzed hydrolysis of this compound.

Tadalafil_Degradation This compound This compound Degradation_Product Degradation Product ((R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione) This compound->Degradation_Product Hydrolysis Acid_Conditions Acidic Conditions (e.g., HCl) Acid_Conditions->Degradation_Product Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solution Prepare this compound Aqueous Solution Acid Acidic Prep_Solution->Acid Base Basic Prep_Solution->Base Oxidative Oxidative Prep_Solution->Oxidative Thermal Thermal Prep_Solution->Thermal Photolytic Photolytic Prep_Solution->Photolytic Prep_Standards Prepare Standard Solutions HPLC_Analysis HPLC Analysis Prep_Standards->HPLC_Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Data_Evaluation Data Evaluation (% Degradation) HPLC_Analysis->Data_Evaluation Troubleshooting_this compound Start Problem with this compound Aqueous Solution Precipitation Precipitation Observed? Start->Precipitation Peak_Tailing Peak Tailing in HPLC? Precipitation->Peak_Tailing No Sol_Exceeded Solubility Limit Likely Exceeded Precipitation->Sol_Exceeded Yes Unexpected_Peaks Unexpected Peaks in HPLC? Peak_Tailing->Unexpected_Peaks No Secondary_Interaction Secondary Interaction with Column Peak_Tailing->Secondary_Interaction Yes Degradation Degradation Likely Occurred Unexpected_Peaks->Degradation Yes Increase_Cosolvent Increase Organic Co-solvent % Sol_Exceeded->Increase_Cosolvent Dilute_Solution Prepare More Dilute Solution Sol_Exceeded->Dilute_Solution Adjust_pH Lower Mobile Phase pH Secondary_Interaction->Adjust_pH Column_Overload Column Overload Secondary_Interaction->Column_Overload Dilute_Sample Dilute Sample Column_Overload->Dilute_Sample Check_Storage Review Storage Conditions Degradation->Check_Storage Run_Forced_Deg Compare with Forced Degradation Samples Degradation->Run_Forced_Deg

References

Technical Support Center: Optimizing Tadalafil Delivery for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective delivery of tadalafil in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common administration routes for this compound in animal studies?

The most frequently used administration route for this compound in animal research is oral gavage, particularly in rodent models.[1][2][3][4] Other documented routes include intranasal, intraperitoneal, and subcutaneous injections, each offering different pharmacokinetic profiles.[5][6][7] The choice of administration should align with the specific experimental objectives, desired onset of action, and target bioavailability.

Q2: How can the poor aqueous solubility of this compound be overcome for experimental use?

This compound's low water solubility presents a significant challenge.[8][9] Researchers have successfully employed several formulation strategies to improve solubility and dissolution rates:

  • Co-solvents: Using solvents like Polyethylene Glycol 400 (PEG 400), N-methyl pyrrolidone (NMP), or ethanol can improve solubility.[10]

  • Solid Dispersions (SDs): Creating solid dispersions by combining this compound with hydrophilic polymers such as Kolliphor 188, Kollidon® VA64, or PVP/VA S-630 can transform the drug into an amorphous state, significantly enhancing its dissolution and bioavailability.[8][9][11][12]

  • Nano-formulations: Self-nanoemulsifying drug delivery systems (SNEDDS), nano-emulsions, and chewable tablets have been shown to dramatically increase the Cmax and overall bioavailability of this compound in rats.[1][13]

Q3: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[8][14] PDE5 is the enzyme responsible for degrading cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular levels of cGMP, which activates protein kinase G (PKG).[15][16] This activation leads to the relaxation of smooth muscle cells, resulting in vasodilation.[15][16]

Signaling Pathway: this compound's Mechanism of Action

The diagram below illustrates the Nitric Oxide (NO)-cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Tadalafil_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP This compound This compound (PDE5 Inhibitor) This compound->PDE5 Inhibits

Caption: this compound inhibits PDE5, preventing cGMP degradation and promoting vasodilation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or Variable Bioavailability Poor aqueous solubility of this compound.First-pass metabolism in the liver and intestine.[17][18]Improper vehicle selection.Animal fasting status.Formulation: Use bioavailability-enhancing formulations like solid dispersions or nano-emulsions.[1][11][12]Route: Consider alternative administration routes like intranasal delivery, which has shown significantly higher bioavailability than oral administration in beagle dogs.[5][19]Vehicle: Prepare this compound in a suitable vehicle. A combination of tartaric acid and Soluplus® has been shown to improve oral bioavailability in rats.[11]Fasting: Ensure animals are fasted overnight prior to oral administration, as food can affect absorption.[1]
Precipitation of this compound in Solution Exceeding the solubility limit in the chosen vehicle.Temperature changes affecting solubility.pH of the vehicle.Check Solubility: Determine the saturation solubility of this compound in your chosen vehicle before preparing the final formulation.[1][10]Use Co-solvents: Incorporate co-solvents like PEG 400 or use solubilizers to create a more stable solution.[10][11]Preparation Method: Use techniques like solvent evaporation to prepare solid dispersions, which can be reconstituted before use.[8]
Adverse Events or Toxicity Dose is too high.Irritation from the administration route or vehicle.Off-target effects.Dose Adjustment: Review literature for appropriate dose ranges for your specific animal model and application. Doses in rats typically range from 1 mg/kg to 10 mg/kg.[2][7][18]Vehicle Tolerance: Ensure the vehicle is well-tolerated at the required volume and concentration.[20]Route-Specific Issues: For intraperitoneal (IP) injections, be aware that irritating substances can cause peritonitis.[6] High-dose, long-term IP administration in rats has been linked to increased oxidative and inflammatory responses in the liver.[7][21]Monitor Animals: Closely observe animals post-administration for any signs of distress or adverse effects.[22]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of this compound from various animal studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Formulation / RouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative BioavailabilityAnimal ModelReference
Unprocessed this compound Tablet (Oral)1 mg/kg~100~4259.9 ± 17.7100%Sprague-Dawley Rats[13]
Nano-emulsion Jelly (Oral)1 mg/kg~350~22045 ± 70.2~787%Sprague-Dawley Rats[13]
Cialis® Powder (Oral)----100%Sprague-Dawley Rats[12]
B-2 SD Formulation (Oral)----121.9%Sprague-Dawley Rats[12]
TDF-SD3 Formulation (Oral)-135.7% of Cialis®--117.3% of Cialis®Sprague-Dawley Rats[11]
Intravenous (Control)1 mg/kg--1580 ± 261-Sprague-Dawley Rats[17]
Oral (Control)1 mg/kg151 ± 386.0 ± 2.81710 ± 62312.1 ± 4.8%Sprague-Dawley Rats[17]
Oral (Hyperlipidemic)1 mg/kg892 ± 2014.7 ± 1.220400 ± 328067.9 ± 11.2%Sprague-Dawley Rats[17]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; AUC: Area under the curve.

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs

Administration RouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (F)Reference
Oral5 mg185.0 ± 42.41.8 ± 0.51552.7 ± 453.6100% (Reference)[5][19]
Intranasal5 mg321.4 ± 117.51.5 ± 0.62841.1 ± 970.6~183%[5][19]

Experimental Protocols & Workflow

Protocol 1: Preparation and Administration of this compound via Oral Gavage in Rats

This protocol provides a general method for preparing a this compound suspension and administering it to rats.

Materials:

  • This compound powder

  • Vehicle (e.g., 10% gum arabic in water[4], normal saline[3])

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Graduated cylinder and beaker

  • Analytical balance

  • Oral gavage needles (blunt-tipped, appropriate size for the rat)

  • Syringes

Procedure:

  • Dose Calculation: Calculate the required amount of this compound based on the mean body weight of the experimental group and the target dose (e.g., 5 mg/kg).[3]

  • Vehicle Preparation: Prepare the chosen vehicle. For example, to make a 10% gum arabic solution, slowly add 10g of gum arabic to 100mL of purified water while stirring continuously.[4]

  • Suspension Preparation:

    • Weigh the calculated amount of this compound powder.

    • If necessary, triturate the powder in a mortar to a fine consistency.

    • Gradually add a small amount of the vehicle to the powder to form a paste.

    • Slowly add the remaining vehicle while mixing continuously with a magnetic stirrer until a homogenous suspension is achieved. For a 5 mg/kg dose with a 10 mL/kg volume, the final concentration would be 0.5 mg/mL.[3]

  • Animal Handling and Administration:

    • Gently restrain the rat. Ensure the head and body are held in a straight line to facilitate smooth passage of the gavage needle.

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth for the gavage needle.

    • Draw the calculated volume of the this compound suspension into the syringe.

    • Carefully insert the blunt-tipped gavage needle into the mouth, passing it over the tongue into the esophagus. Do not force the needle.

    • Once the needle is in place, dispense the solution smoothly and steadily.

    • Withdraw the needle carefully and return the animal to its cage.

    • Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.

Experimental Workflow for a Pharmacokinetic Study

The diagram below outlines the key steps in a typical workflow for an animal pharmacokinetic study of this compound.

Experimental_Workflow A 1. Animal Acclimation (e.g., 5-7 days) B 2. Formulation Preparation (e.g., Suspension, Solution) A->B C 3. Pre-Dose (T0) Blood Sample A->C D 4. This compound Administration (e.g., Oral Gavage) B->D C->D E 5. Timed Blood Sampling (e.g., 0.5, 1, 2, 4, 8, 12, 24h) D->E F 6. Plasma Separation & Sample Storage (-20°C or -70°C) E->F G 7. Bioanalytical Analysis (e.g., LC-MS/MS) F->G H 8. Pharmacokinetic (PK) Parameter Calculation G->H

Caption: A typical workflow for an in vivo this compound pharmacokinetic study.

References

Documented side effects of tadalafil in canine research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the documented side effects of tadalafil in canine research models. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported side effects of this compound in dogs during clinical research for pulmonary hypertension?

In a pilot study comparing this compound to sildenafil for the treatment of moderate to severe canine pulmonary hypertension, adverse events were observed in 5 out of an unspecified number of dogs receiving this compound at a dose of 2 mg/kg once daily.[1][2] The reported side effects included:

  • Transiently decreased appetite (n=4)

  • Hindlimb weakness (n=1)

  • Increased sexual behavior (n=1)

It is important to note that the decreased appetite and hindlimb weakness were thought to be due to hyperviscosity syndrome from polycythemia secondary to a right-to-left patent ductus arteriosus and resolved with therapeutic phlebotomy.[1] In another study, nausea was observed in one dog.[3] A separate case study reported weakness, tremor, and decreased appetite, which clinicians suspected was due to systemic hypotension, although this was not confirmed.[4][5]

Q2: Are there any documented side effects from high-dose this compound administration in canine toxicity studies?

Yes, toxicity studies in dogs using high doses of this compound (several times the maximum recommended human dose) have reported the following adverse events:

  • Disseminated arteritis

  • Decreased neutrophils and platelets

  • Inflammatory signs

These effects were reported to be reversible two weeks after discontinuing the treatment.[6][7]

Q3: What is the overall incidence of adverse events observed in canine studies with this compound?

In a comparative study with sildenafil, a total of 33% (7 out of 21) of dogs experienced at least one adverse event.[1][2][8] Of these seven dogs, five were in the this compound group and two were in the sildenafil group.[1][2][8] However, there was no significant difference in the incidence of adverse events between the two treatment types.[1][2][8]

Troubleshooting Guide

Problem: A canine subject is exhibiting decreased appetite after initiating this compound treatment.

  • Possible Cause: As observed in clinical trials, transiently decreased appetite can be a side effect of this compound.[1] It could also be related to underlying conditions.

  • Recommended Actions:

    • Monitor the subject's food intake and hydration status closely.

    • Rule out other potential causes for the decreased appetite.

    • If the condition persists or is severe, consider a dose reduction or temporary discontinuation of the drug under veterinary supervision.

    • In the cited study, some instances of decreased appetite were linked to a secondary condition which was managed separately.[1]

Problem: A canine subject is showing signs of weakness or tremors.

  • Possible Cause: Hindlimb weakness and tremors have been reported in at least one case study and were suspected to be linked to systemic hypotension.[1][4][5]

  • Recommended Actions:

    • Monitor the subject's blood pressure to check for hypotension.

    • Ensure the subject is not dehydrated.

    • Evaluate for any other neurological or musculoskeletal abnormalities.

    • A dosage adjustment may be necessary.

Quantitative Data Summary

Table 1: Incidence of Adverse Events in a Canine Study Comparing this compound and Sildenafil

Adverse EventThis compound Group (n=unknown)Sildenafil Group (n=unknown)Total (N=21)
Any Adverse Event527 (33%)
Transiently Decreased Appetite404
Hindlimb Weakness101
Increased Sexual Behavior101

Data from a pilot study on moderate to severe canine pulmonary hypertension.[1][2][8]

Experimental Protocols

Key Experiment: Clinical Trial of this compound for Canine Pulmonary Hypertension

  • Objective: To compare the efficacy and safety of this compound with sildenafil in dogs with moderate-to-severe pulmonary hypertension.[1]

  • Methodology:

    • Animal Model: Client-owned dogs with naturally occurring moderate-to-severe pulmonary hypertension.[1]

    • Drug Administration: Dogs were randomly allocated to receive either sildenafil or this compound for two weeks. The this compound dosage was 2 mg/kg once daily.[1][2]

    • Monitoring: Dogs were assessed via echocardiography, activity monitors, and owner-reported outcomes for quality of life.[1] Adverse events were recorded throughout the study.[1]

Visualizations

Tadalafil_Mechanism_of_Action cluster_smooth_muscle_cell Pulmonary Artery Smooth Muscle Cell PDE5 Phosphodiesterase-5 (PDE5) cGMP Cyclic Guanosine Monophosphate (cGMP) PDE5->cGMP Metabolizes PKG Protein Kinase G (PKG) cGMP->PKG Activates GTP Guanosine Triphosphate (GTP) GTP->cGMP Converts sGC Soluble Guanylate Cyclase (sGC) sGC->GTP Converts NO Nitric Oxide (NO) NO->sGC Activates Ca2_decrease Decreased Intracellular Calcium (Ca2+) PKG->Ca2_decrease Relaxation Smooth Muscle Relaxation & Vasodilation Ca2_decrease->Relaxation This compound This compound This compound->PDE5 Inhibits

Caption: Mechanism of action of this compound as a PDE5 inhibitor.

Experimental_Workflow start Start: Canine Subject with Pulmonary Hypertension screening Baseline Screening: - Echocardiography - Bloodwork - Clinical Assessment start->screening randomization Randomization screening->randomization tadalafil_group This compound Administration (e.g., 2 mg/kg daily) randomization->tadalafil_group Group A control_group Control/Sildenafil Group randomization->control_group Group B monitoring Daily Monitoring: - Clinical Signs - Appetite - Behavior tadalafil_group->monitoring control_group->monitoring data_collection Data Collection (e.g., 2 weeks): - Record Adverse Events - Follow-up Echocardiography - Activity Monitoring monitoring->data_collection analysis Data Analysis: - Compare Side Effect Incidence - Assess Efficacy data_collection->analysis end End of Study analysis->end

Caption: A typical experimental workflow for a canine this compound study.

References

How to prevent tadalafil degradation during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of tadalafil during long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound active pharmaceutical ingredient (API)?

A1: To ensure long-term stability, this compound API should be stored under controlled conditions that minimize exposure to environmental factors known to cause degradation. The general recommendations are:

  • Temperature: Controlled room temperature, ideally between 15°C to 30°C (59°F to 86°F).[1][2][3] Avoid extreme temperatures, as high heat can accelerate chemical breakdown.[1]

  • Humidity: A dry environment with a relative humidity below 60% is recommended.[1] this compound is sensitive to moisture, which can promote hydrolytic degradation.[2] Storing in areas like bathrooms or kitchens should be avoided.[1]

  • Light: Protect from light by storing in an opaque or amber container.[1][4] this compound is typically supplied in light-resistant packaging.[1]

  • Packaging: Keep the compound in a tightly sealed container to protect it from air and moisture.[5] The original packaging is designed for this purpose.[5]

Q2: My this compound solution appears cloudy/has precipitated. What could be the cause?

A2: Cloudiness or precipitation in a this compound solution can be due to several factors:

  • Solubility Issues: this compound has poor water solubility. If the concentration in your aqueous-based solvent is too high, it may precipitate out, especially with temperature fluctuations.

  • Degradation: Acidic conditions can lead to the formation of degradation products that may have different solubility profiles.[6][7]

  • pH Changes: A shift in the pH of your solution could affect the solubility of this compound.

  • Contamination: Accidental introduction of contaminants could initiate precipitation.

Q3: What are the primary degradation pathways for this compound?

A3: this compound is susceptible to degradation under specific stress conditions. Forced degradation studies have shown that the primary pathways are:

  • Hydrolysis: this compound degrades in both acidic and alkaline (basic) conditions.[6][8] It is particularly labile under alkaline hydrolytic conditions.[8] A specific degradation product has been identified when this compound is exposed to acidic conditions.[6][7]

  • Oxidation: The molecule shows some degradation under oxidative stress, for example, when exposed to hydrogen peroxide.[6][8]

This compound has been found to be relatively stable under thermal (heat) and photolytic (light) stress when tested according to ICH guidelines.[6][8]

Q4: How does the formulation affect this compound's stability?

A4: The formulation can significantly impact the stability of this compound.[5]

  • Solid vs. Liquid: Solid forms, like tablets, are generally more stable than liquid solutions due to the reduced mobility of molecules.

  • Excipients: The choice of excipients is critical. For instance, creating a solid dispersion with polymers like PVP-K30 has been shown to improve stability and dissolution.[9]

  • Suspensions: Extemporaneously prepared oral suspensions (5 mg/mL) of this compound in a 1:1 mixture of Ora-Plus and Ora-Sweet have demonstrated stability for at least 91 days when stored in amber plastic bottles at room temperature (23-25°C).[10][11]

Troubleshooting Guides

Issue: Unexpected Degradation of this compound in an Experiment

If you observe a loss of potency, the appearance of unknown peaks in your chromatogram, or other signs of degradation, follow this troubleshooting workflow.

Tadalafil_Troubleshooting start Unexpected Degradation Observed check_storage Review Storage Conditions: - Temperature (15-30°C)? - Humidity (<60% RH)? - Protected from light? start->check_storage check_solution Review Solution Preparation: - pH of solvent/buffer? - Purity of solvent? - Presence of oxidizing agents? start->check_solution analyze_sample Re-analyze Sample with Stability-Indicating Method (e.g., HPLC) check_storage->analyze_sample check_solution->analyze_sample compare_data Compare with Control/Standard analyze_sample->compare_data degradation_confirmed Degradation Confirmed compare_data->degradation_confirmed identify_cause Isolate Potential Cause degradation_confirmed->identify_cause Yes no_degradation No Significant Degradation vs. Control degradation_confirmed->no_degradation No storage_issue Storage Conditions Inadequate identify_cause->storage_issue Storage related solution_issue Solution Environment is Hostile (e.g., pH, oxidant) identify_cause->solution_issue Solution related remediate_storage Action: Correct storage per guidelines. Use desiccator, store in dark, etc. storage_issue->remediate_storage remediate_solution Action: Adjust pH, use high-purity solvents, and remove potential oxidants. solution_issue->remediate_solution other_issue Consider other experimental errors: - Pipetting/dilution error - Instrument malfunction no_degradation->other_issue

Caption: Troubleshooting workflow for unexpected this compound degradation.

Data Presentation

Table 1: Summary of this compound Stability under Forced Degradation Conditions

This table summarizes the typical behavior of this compound under stress conditions as outlined by the International Conference on Harmonization (ICH). The extent of degradation can vary based on the exact experimental conditions (concentration, duration, temperature).

Stress ConditionReagent/ParameterTypical ObservationReference
Acidic Hydrolysis 1N HClSignificant degradation observed.[12][6][12]
Alkaline Hydrolysis 1N NaOHSignificant degradation observed; this compound is particularly labile.[12][6][8]
Oxidative 3-6% H₂O₂Degradation occurs to some extent.[12][6][8]
Thermal 60-105°CGenerally stable.[6][8]
Photolytic ICH Q1B light exposureGenerally stable.[6][8]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol is a representative example based on published methods for determining this compound in the presence of its degradation products.[8][13] Researchers should validate the method for their specific application.

1. Objective: To quantify the concentration of this compound and separate it from its potential degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

2. Materials and Equipment:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/Milli-Q)

  • Phosphate buffer

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of water, acetonitrile, and methanol (e.g., 45:35:20 v/v/v).

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm or 285 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

4. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Create a series of working standards by diluting the stock solution to known concentrations (e.g., 2.5 - 25 µg/mL).

  • Sample Preparation: Dissolve the this compound sample (e.g., from a stability study) in the mobile phase or diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared samples.

  • Quantification: Identify the this compound peak by its retention time (e.g., ~4.7 min in some systems). Calculate the concentration in the samples using the calibration curve. Degradation is indicated by a decrease in the area of the main this compound peak and the appearance of new peaks at different retention times.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare this compound Standard Solutions inject_standards Inject Standards & Generate Calibration Curve prep_standard->inject_standards prep_sample Prepare Experimental Sample Solutions inject_samples Inject Samples prep_sample->inject_samples prep_mobile Prepare Mobile Phase setup_hplc Set Up HPLC System (Column, Flow, Wavelength) prep_mobile->setup_hplc setup_hplc->inject_standards setup_hplc->inject_samples integrate_peaks Integrate Chromatogram Peaks inject_standards->integrate_peaks inject_samples->integrate_peaks quantify Quantify this compound Concentration vs. Calibration Curve integrate_peaks->quantify assess_degradation Assess for Degradation Products (New Peaks, Reduced Area) quantify->assess_degradation

Caption: Experimental workflow for stability analysis of this compound via HPLC.

Mandatory Visualization

Tadalafil_Degradation_Pathways cluster_stress Stress Conditions cluster_products Degradation Products cluster_stable Relatively Stable Conditions This compound This compound (Stable Compound) Acid Acidic Hydrolysis (e.g., HCl) This compound->Acid Base Alkaline Hydrolysis (e.g., NaOH) This compound->Base Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Thermal Thermal Stress This compound->Thermal Stable Photolytic Photolytic Stress This compound->Photolytic Stable DP1 Acid Degradant [(R)-3-((1H-indol-3-yl)methyl)-4- (benzo[d][1,3]dioxole-5-carbonyl) -1-methylpiperazine-2,5-dione] Acid->DP1 Major Pathway DP2 Alkaline Degradants Base->DP2 Major Pathway DP3 Oxidative Degradants Oxidation->DP3 Minor Pathway

Caption: Key degradation pathways of this compound under various stress conditions.

References

Addressing tadalafil batch-to-batch variability in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from tadalafil batch-to-batch variability in experimental settings.

Frequently Asked Questions (FAQs)

Q1: We received a new batch of this compound, and our experimental results are inconsistent with previous data. What could be the cause?

A1: Batch-to-batch variability is a common issue with active pharmaceutical ingredients (APIs) like this compound. The discrepancy in your results could stem from several factors:

  • Purity and Impurity Profile: The new batch may have a different purity level or a slightly altered impurity profile. Even minor contaminants can interfere with biological assays.[1] It is crucial to obtain and compare the Certificate of Analysis (CoA) for each batch.

  • Polymorphism: this compound can exist in different crystalline forms (polymorphs) or as an amorphous solid.[2][3][4] These forms can have significantly different physicochemical properties, including solubility and dissolution rates, which directly impact bioavailability in both in vitro and in vivo experiments.[2][5][6]

  • Degradation: this compound can degrade under certain conditions, such as in acidic environments.[7][8] Improper storage or handling of the new batch could have led to the formation of degradation products that may alter its activity.

  • Solvent Content: Residual solvents from the manufacturing process can vary between batches and may affect the compound's properties or interact with your experimental system.

Q2: What information should I look for on the Certificate of Analysis (CoA) to assess a new batch of this compound?

A2: A comprehensive CoA is essential for quality control. Key parameters to check include:

  • Purity Assay: This is typically determined by High-Performance Liquid Chromatography (HPLC) and should specify the percentage of this compound. According to the United States Pharmacopeia (USP), the acceptable purity is between 97.5% and 102.5% on a dried basis.[9]

  • Impurities: The CoA should list any specified and unspecified impurities and their respective percentages. The USP monograph sets limits for these, such as not more than (NMT) 0.5% for a specified degradation product like Desmethylene this compound.[10]

  • Identification Tests: These confirm the identity of the compound, often using techniques like Infrared Spectroscopy (IR) or Nuclear Magnetic Resonance (NMR).[9][11]

  • Physical Characteristics: Details such as appearance (e.g., "white crystalline powder") and solubility should be consistent with expectations.[12][13][14]

  • Residual Solvents: This section should confirm that any remaining solvents from synthesis are below acceptable safety limits.

Q3: How should I properly prepare and store this compound stock solutions to minimize variability?

A3: Proper handling is critical to ensure consistent results.

  • Solvent Choice: this compound is practically insoluble in water but freely soluble in solvents like dimethyl sulfoxide (DMSO).[13][15] Use a high-purity, anhydrous grade solvent appropriate for your experimental system.

  • Preparation: To ensure complete dissolution, especially for high-concentration stock solutions, gentle warming or vortexing may be necessary. Avoid sonication during the preparation of analytical solutions as it may affect the compound.[9]

  • Storage: Stock solutions should be stored in small, tightly sealed aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[13] When stored in a solvent, it is recommended to use the solution within one month.[13]

Q4: My this compound solution appears cloudy or has precipitated after being added to my aqueous assay buffer. What should I do?

A4: This is a common issue when adding a compound dissolved in an organic solvent (like DMSO) to an aqueous buffer. This compound's poor aqueous solubility means it can precipitate out.

  • Check Final Concentration: Ensure the final concentration of this compound in your assay does not exceed its solubility limit in the final buffer composition.

  • Optimize DMSO Concentration: The final percentage of DMSO in your assay should be as low as possible (typically <0.5% or <0.1%) while keeping the this compound soluble. Run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Preparation Method: Add the this compound stock solution to the assay buffer while vortexing or stirring to facilitate rapid mixing and minimize localized high concentrations that promote precipitation.

Data Presentation: this compound Quality Specifications

The following tables summarize key quality control parameters for research-grade this compound based on regulatory guidelines and typical supplier data.

Table 1: this compound Identity and Purity Specifications

ParameterSpecificationMethodReference
Appearance White or Pale Yellow Crystalline PowderVisual[11][12]
Identification A Infrared AbsorptionUSP <197K>[9]
Assay (Purity) 97.5% - 102.5% (on dried basis)HPLC[9]
Enantiomeric Purity NMT 0.3% of (6S,12aR) enantiomerChiral HPLC[9]
Individual Impurity NMT 0.2%HPLC[10]
Total Impurities NMT 1.0%HPLC[10]

Table 2: Physicochemical and Performance Properties

ParameterSpecificationMethodReference
Solubility Practically insoluble in water; Freely soluble in DMSOUSP[13][15]
Dissolution (Tablets) NLT 80% (Q) dissolved in 30 minUSP Apparatus 2[16]
Water Content < 0.1%Karl Fischer (USP <731>)[14]
Heavy Metals < 10 ppmUSP <231>[14]
Biological Activity (IC₅₀) ~1.8 nM for PDE5 InhibitionIn Vitro Assay[13][17]

Troubleshooting Guides

Issue 1: Inconsistent Bioactivity Between Batches

If a new batch of this compound shows significantly different potency (e.g., altered IC₅₀ value) in your bioassay, follow this troubleshooting workflow.

G start Inconsistent Bioactivity (e.g., IC50 Shift) check_coa Step 1: Compare CoAs of Old vs. New Batch start->check_coa purity_issue Is Purity or Impurity Profile Different? check_coa->purity_issue solubility_issue Step 2: Check Solubility & Dissolution Rate purity_issue->solubility_issue No contact_supplier Conclusion: Intrinsic Batch Difference. Contact Supplier. purity_issue->contact_supplier Yes solubility_diff Are Dissolution Characteristics Different? solubility_issue->solubility_diff run_bioassay Step 3: Run Parallel Bioactivity Assay solubility_diff->run_bioassay No polymorphism Conclusion: Likely Polymorphism. Characterize solid state (XRPD). Consider impact on experiment. solubility_diff->polymorphism Yes confirm_diff Does the difference in bioactivity persist? run_bioassay->confirm_diff confirm_diff->contact_supplier Yes reprepare Action: Re-prepare Stock Solutions Carefully confirm_diff->reprepare No check_prep Potential Issue: Solution Preparation Error reprepare->check_prep

Caption: Troubleshooting workflow for inconsistent bioactivity.

Issue 2: Unexpected Peaks in HPLC Analysis

If you observe unexpected peaks when analyzing your this compound stock, it could indicate contamination or degradation.

G start Unexpected Peaks in HPLC Chromatogram check_blank Step 1: Analyze Solvent Blank & Mobile Phase start->check_blank peak_present Is the peak present in the blank? check_blank->peak_present system_issue Issue: System Contamination. Clean HPLC system. peak_present->system_issue Yes check_coa Step 2: Compare Peak RT to Impurities on CoA peak_present->check_coa No peak_match Does the peak match a known impurity? check_coa->peak_match known_impurity Conclusion: Known Impurity. Quantify and assess impact. peak_match->known_impurity Yes force_degradation Step 3: Consider Forced Degradation Study peak_match->force_degradation No degradation_product Conclusion: Likely Degradation Product. Check storage conditions and solution age. force_degradation->degradation_product

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Experimental Protocols & Workflows

New Batch Qualification Workflow

To ensure consistency, it is highly recommended to qualify each new batch of this compound before use in critical experiments.

G start New this compound Batch Received doc_review 1. Documentation Review (CoA, Supplier Info) start->doc_review phys_chem 2. Physicochemical Analysis doc_review->phys_chem hplc Purity & Impurity Profile (HPLC) phys_chem->hplc dissolution Solubility & Dissolution Rate phys_chem->dissolution bio_assay 3. Bioactivity Confirmation (In Vitro PDE5 Assay) hplc->bio_assay dissolution->bio_assay compare 4. Compare Data to Previous Batch & Specs bio_assay->compare decision Does data match? compare->decision pass Batch Qualified for Use fail Batch Fails Qualification (Contact Supplier) decision->pass Yes decision->fail No G cluster_0 Smooth Muscle Cell sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzes Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP NO Nitric Oxide (NO) (from nerve endings/ endothelial cells) NO->sGC Activates This compound This compound This compound->PDE5 Inhibits

References

Tadalafil Resistance in Experimental Oncology: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges associated with tadalafil in experimental cancer cell lines.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments involving this compound.

Problem Potential Cause Recommended Solution
Reduced or No Drug Efficacy 1. Incorrect Drug Preparation/Storage: this compound is practically insoluble in water. Improper dissolution can lead to lower effective concentrations.[1][2] 2. Cell Line Insensitivity: Some cancer cell lines may have inherently low expression of PDE5 or utilize alternative signaling pathways for proliferation.[3] 3. Drug Degradation: Although stable, prolonged exposure to certain conditions in culture media might reduce this compound's potency.1. Preparation/Storage: Dissolve this compound in DMSO to create a stock solution. Further dilute in culture medium to the final working concentration immediately before use. Store stock solutions at -20°C. The aqueous solubility of this compound is pH-independent, ranging from 0.0016 mg/mL to 0.0025 mg/mL across a physiological pH range.[1] 2. Cell Line Screening: Before extensive experiments, confirm PDE5 expression in your cell line via Western blot or qPCR. Consider using a panel of cell lines to identify a sensitive model.[3] 3. Fresh Preparation: Always prepare fresh dilutions of this compound from the stock solution for each experiment.
Inconsistent Results Between Experiments 1. Variability in Cell Density: The number of cells plated can significantly affect the outcome of viability assays. 2. Passage Number: High passage numbers can lead to phenotypic drift in cell lines, altering their response to drugs. 3. Inconsistent Drug Exposure Time: The duration of this compound treatment can influence its effects on cell signaling and viability.1. Standardize Plating: Use a consistent cell seeding density for all experiments. Perform a cell titration experiment to determine the optimal density for your specific cell line and assay duration.[4] 2. Control Passage Number: Use cells within a defined, low passage number range for all experiments. 3. Adhere to Protocol: Strictly follow the same incubation times as outlined in your experimental protocol.
High Background in Viability Assays (e.g., MTT) 1. Media Components: Phenol red and serum in the culture medium can interfere with the absorbance reading in MTT assays.[5] 2. Incomplete Solubilization: The formazan crystals produced in the MTT assay must be fully dissolved for accurate readings.[6]1. Use Appropriate Controls: Include a background control well containing only culture medium and the MTT reagent to subtract from all other readings.[5] 2. Ensure Complete Lysis: After adding the solubilization solution, ensure all purple crystals are dissolved by shaking the plate on an orbital shaker.[5][6]
Unexpected Cellular Effects (Potential Off-Target Activity) 1. High this compound Concentration: At high concentrations, this compound may exhibit off-target effects, such as inhibiting PDE11, which can alter cAMP levels and impact immune cell function.[3][7] 2. Altered Cell Metabolism: this compound has been shown to modulate energy homeostasis in certain cell types.[8]1. Dose-Response Curve: Perform a dose-response experiment to identify the optimal concentration range for PDE5 inhibition without significant off-target effects. The IC50 for PDE5 is approximately 1.8 nM.[9] 2. Monitor Metabolic Markers: If metabolic effects are a concern, consider assays to measure glucose consumption and lactate production.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound in cancer cell lines?

A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[9] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular cGMP levels, which in turn activates protein kinase G (PKG).[10] This signaling cascade can lead to various anti-cancer effects, including induction of apoptosis, cell cycle arrest, and sensitization to chemotherapeutic agents.[3][11]

Q2: How can I determine if my cell line is resistant to this compound?

A2: Resistance can be determined by a rightward shift in the dose-response curve compared to sensitive cell lines. You would need to perform a cell viability assay (e.g., MTT) with a range of this compound concentrations to determine the IC50 (the concentration that inhibits 50% of cell growth). A significantly higher IC50 value compared to published data or sensitive control lines indicates resistance.

Q3: What are the potential mechanisms of acquired this compound resistance in cancer cells?

A3: While this compound is more commonly used to overcome resistance to other drugs, potential mechanisms for acquired resistance to this compound itself could include:

  • Downregulation or mutation of PDE5: Cells may reduce the expression of the drug's target.

  • Upregulation of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2, can pump the drug out of the cell, reducing its intracellular concentration.[12][13][14]

  • Activation of bypass signaling pathways: Cancer cells may activate alternative pathways to promote survival and proliferation, circumventing the cGMP-dependent pathway.

  • Alterations in the cGMP signaling cascade: Downstream effectors of cGMP, such as PKG, could be altered, rendering the pathway ineffective.

Q4: Can this compound be used to overcome resistance to other chemotherapy drugs?

A4: Yes, this is a primary area of research. PDE5 inhibitors, including sildenafil and this compound, have been shown to reverse multidrug resistance (MDR) mediated by ABC transporters.[12][13][15] By inhibiting the efflux function of these pumps, this compound can increase the intracellular concentration and efficacy of co-administered chemotherapeutic agents like doxorubicin or paclitaxel.[3][15]

Q5: What is a typical working concentration for this compound in cell culture?

A5: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. IC50 values in cancer cell lines have been reported in the micromolar range.[11][16] For example, in A549 lung cancer cells, an IC50 has been observed around 85 μM.[11] However, its inhibitory action on the PDE5 enzyme occurs at nanomolar concentrations (IC50 ≈ 1.8 nM).[9] It is crucial to perform a dose-response study for your specific cell line to determine the optimal working concentration.

Quantitative Data

Table 1: IC50 Values of this compound and Analogs in Various Human Cell Lines
Compound Cell Line Cell Type IC50 (µM)
This compoundA549Lung Carcinoma> 160
This compoundNCI-H1299Lung Carcinoma> 160
This compoundA-431Epidermoid Carcinoma> 160
This compoundU-251 MGGlioblastoma> 160
This compound Analog 7aA549Lung Carcinoma41.3 ± 0.6
This compound Analog 7bA549Lung Carcinoma40.1 ± 0.5
Cisplatin (Control)A549Lung Carcinoma14.1 ± 0.5
This compound Analog 7aNCI-H1299Lung Carcinoma33.2 ± 0.6
This compound Analog 7bNCI-H1299Lung Carcinoma34.9 ± 0.5
Cisplatin (Control)NCI-H1299Lung Carcinoma13.9 ± 0.5
Data synthesized from a study on this compound analogs, showing that while this compound itself has low cytotoxicity at high concentrations, its analogs can be effective.[16]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity following this compound treatment.

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl)[5][6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100-150 µL of solubilization solution to each well.[5][6]

  • Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used.[6]

Western Blot for PDE5 and Downstream Signaling

This protocol allows for the detection and quantification of PDE5 protein expression and the phosphorylation status of downstream targets like VASP.

Materials:

  • Cell lysates from treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., Rabbit anti-PDE5, Rabbit anti-p-VASP (Ser239), Mouse anti-β-actin)[17]

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[17]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm successful transfer using Ponceau S stain.[17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PDE5) diluted in blocking buffer overnight at 4°C.[17][18]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[19] Quantify band intensity relative to a loading control (e.g., β-actin).

Visualizations

Signaling Pathways and Workflows

Tadalafil_Action_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Degrades This compound This compound This compound->PDE5 Inhibits Cellular_Effects Anti-Cancer Effects (e.g., Apoptosis) PKG->Cellular_Effects Leads to

Caption: Canonical signaling pathway of this compound action.

Tadalafil_Resistance_Mechanism cluster_membrane Cell Membrane cluster_workflow Mechanism of Resistance ABC_Transporter ABC Transporter (e.g., ABCB1/P-gp) Tadalafil_Out This compound (Extracellular) ABC_Transporter->Tadalafil_Out Efflux Tadalafil_In This compound (Intracellular) Tadalafil_In->ABC_Transporter PDE5 PDE5 Target Tadalafil_In->PDE5 Inhibits Tadalafil_Out->Tadalafil_In Enters Cell Resistance_Outcome Reduced Efficacy (Resistance) PDE5->Resistance_Outcome Leads to (when uninhibited) Upregulation Upregulation of ABC Transporters Upregulation->ABC_Transporter Increases expression

Caption: Hypothetical resistance via ABC transporter upregulation.

Troubleshooting_Workflow Start Experiment Shows No this compound Effect Check_Prep Verify Drug Prep (DMSO stock, fresh dilution) Start->Check_Prep Check_Prep->Start Prep Error -> Redo Check_Cells Assess Cell Line (PDE5 expression, passage #) Check_Prep->Check_Cells Prep OK Check_Assay Review Assay (Cell density, controls) Check_Cells->Check_Assay Cells OK Outcome_Resistant Cell Line is Resistant Check_Cells->Outcome_Resistant Low PDE5 -> Choose new line Check_Assay->Start Assay Error -> Redo Outcome_Sensitive Cell Line is Sensitive Check_Assay->Outcome_Sensitive Assay OK

Caption: Logical workflow for troubleshooting failed experiments.

References

Technical Support Center: Tadalafil Dosage and Toxicity in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining tadalafil dosage to minimize toxicity in rat models. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical dose ranges of this compound used in rat models, and what are the observed effects?

A1: this compound has been administered orally in rat models at doses ranging from 1 mg/kg to as high as 200 mg/kg. The effects are dose-dependent and vary based on the experimental context. Lower doses (e.g., 1-10 mg/kg) have been shown to be effective in models of pulmonary hypertension and chronic pelvic pain.[1][2][3] Higher doses have been associated with adverse effects. For instance, doses of 200 mg/kg have been linked to slight-to-moderate ptosis and depression of the pinnal reflex.[4] In long-term studies, findings common to PDE5 inhibitors, such as arteritis and testicular degeneration, have been observed.[4]

Q2: What are the key toxicity concerns associated with this compound administration in rats?

A2: While generally considered safe at therapeutic doses, high doses or specific experimental conditions can lead to toxicity. Key concerns include:

  • Hepatorenal Toxicity: In combination with other drugs like doxorubicin, this compound's impact on liver and kidney function should be monitored. One study showed that while this compound could attenuate doxorubicin-induced toxicity at 2.5 and 5 mg/kg, the 10 mg/kg dose was associated with more significant weight loss.[5]

  • Reproductive Toxicity: Cisplatin-induced reproductive toxicity has been shown to be alleviated by this compound, suggesting a protective role in certain contexts.[6] However, testicular degeneration has been noted as a potential side effect of PDE5 inhibitors at high doses in long-term studies.[4]

  • Cardiovascular Effects: this compound can cause a decrease in mean arterial blood pressure.[4]

  • General Toxicity: At very high doses (200 mg/kg), signs of general toxicity like ptosis and depression of the pinnal reflex have been observed.[4] A No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity in rats has been established at 200 mg/kg based on reduced body weight gain.[4]

Q3: How can I monitor for this compound-induced toxicity in my rat model?

A3: A multi-faceted approach is recommended for toxicity monitoring:

  • Biochemical Analysis: Regularly monitor serum levels of liver enzymes (ALT, AST), bilirubin, creatinine, and urea to assess liver and kidney function.[5]

  • Oxidative Stress Markers: Measure markers of oxidative stress such as malondialdehyde (MDA) and superoxide dismutase (SOD) in tissue homogenates.[7][8]

  • Histopathological Examination: Perform histological analysis of key organs like the liver, kidneys, and testes to identify any structural changes.

  • Clinical Observations: Closely monitor animals for any changes in behavior, body weight, and food/water consumption.[5]

Troubleshooting Guide

Issue 1: Unexpected increase in liver enzymes in this compound-treated rats.

  • Possible Cause: The this compound dosage may be too high, or there could be an interaction with another substance. High doses of this compound (e.g., 10 mg/kg) in combination with other agents have been shown to increase oxidative and inflammatory responses in the liver.[9]

  • Troubleshooting Steps:

    • Review Dosage: Compare your dosage to those reported in similar studies. Consider reducing the dose to a lower effective range (e.g., 2.5-5 mg/kg).

    • Assess Concomitant Substances: If co-administering other drugs, investigate potential drug-drug interactions that could potentiate liver toxicity.

    • Staggered Dosing: If possible, introduce this compound and any other experimental compounds at different time points to better isolate their individual effects.

    • Control Groups: Ensure you have appropriate control groups, including a vehicle-only group and a this compound-only group, to differentiate the effects of this compound from the experimental model itself.

Issue 2: Significant weight loss observed in the this compound treatment group.

  • Possible Cause: Weight loss can be an indicator of systemic toxicity. Studies have shown that higher doses of this compound (e.g., 10 mg/kg/day) when co-administered with agents like doxorubicin can lead to significant weight loss compared to lower doses.[5]

  • Troubleshooting Steps:

    • Dosage Reduction: Titrate the this compound dose downwards to find a level that maintains efficacy while minimizing systemic effects.

    • Nutritional Support: Ensure that the animals have easy access to food and water, and consider providing a more palatable or energy-dense diet if weight loss persists.

    • Monitor for Dehydration: Check for signs of dehydration and provide supplemental fluids if necessary.

    • Frequency of Administration: Consider reducing the frequency of administration (e.g., from daily to every other day) if the experimental design allows.

Issue 3: Inconsistent or unexpected results in signaling pathway analysis.

  • Possible Cause: The timing of tissue collection, the specific signaling pathway being investigated, and the experimental model can all influence the results. This compound is known to modulate several pathways, including the NO/cGMP, IRS/PI3K/AKT/eNOS, and Nrf2/HO-1 pathways.[6][10]

  • Troubleshooting Steps:

    • Optimize Tissue Collection Time: The activation of signaling pathways can be transient. Conduct a time-course experiment to determine the optimal time point for tissue harvesting after this compound administration.

    • Pathway-Specific Controls: Use appropriate positive and negative controls for the specific pathway you are studying. For example, when investigating the NO/cGMP pathway, a nitric oxide synthase (NOS) inhibitor like L-NAME could be used.[11]

    • Model-Specific Effects: Be aware that the effects of this compound on signaling pathways can be model-dependent. For instance, its effects on the insulin signaling pathway are particularly relevant in models of metabolic syndrome.[10]

Quantitative Data Summary

Table 1: this compound Dosage and Effects on Body and Liver Weight in a Doxorubicin-Induced Toxicity Model in Rats [5]

Treatment GroupThis compound Dose (mg/kg/day, p.o.)Doxorubicin Dose (mg/kg, i.p.)Final Average Body Weight (g)% Body Weight ChangeRelative Liver Weight
Control--182.50 ± 22.60+5.05 ± 3.85-
DOX only-2.5137.40 ± 20.68-28.22 ± 4.223.7 ± 0.1
TAD 2.5 + DOX2.52.5158.50 ± 24.75-22.78 ± 6.823.3 ± 0.4
TAD 5 + DOX52.5154.00 ± 26.05-21.63 ± 6.613.5 ± 0.3
TAD 10 + DOX102.5150.10 ± 17.88-25.00 ± 3.223.0 ± 0.6

Table 2: Effects of this compound on Liver Function Parameters in a Doxorubicin-Induced Toxicity Model in Rats [5]

Treatment GroupThis compound Dose (mg/kg/day, p.o.)Doxorubicin Dose (mg/kg, i.p.)ALT (U/L)AST (U/L)Total Bilirubin (mg/dL)
Control--25.3 ± 3.178.5 ± 5.20.5 ± 0.1
DOX only-2.568.7 ± 4.5152.3 ± 8.91.2 ± 0.2
TAD 2.5 + DOX2.52.545.1 ± 3.8110.6 ± 7.10.8 ± 0.1
TAD 5 + DOX52.540.2 ± 3.2105.4 ± 6.50.7 ± 0.1
TAD 10 + DOX102.535.8 ± 2.998.7 ± 5.80.6 ± 0.1

Table 3: Pharmacokinetic Parameters of this compound in Rats [12][13]

ParameterIntravenous (1 mg/kg)Oral (1 mg/kg)
AUC₀₋∞ (ng·h/mL)2,0901,190
Cmax (ng/mL)-591
Tmax (h)-~1-2
CL (L/h/kg)0.537-
Vss (L/kg)0.438-
T½ (h)-Not calculated due to prolonged absorption
Oral Bioavailability (%)-34-53

Experimental Protocols

Protocol 1: Assessment of this compound's Protective Effect Against Doxorubicin-Induced Hepatorenal Toxicity [5]

  • Animal Model: Male Wistar rats.

  • Grouping:

    • Group I: Control (sterile water p.o. and i.p.).

    • Group II: Doxorubicin only (2.5 mg/kg i.p. on alternate days for 12 days).

    • Group III-V: this compound (2.5, 5, or 10 mg/kg/day p.o.) + Doxorubicin (2.5 mg/kg i.p. on alternate days for 12 days). This compound is given one hour before doxorubicin.

  • Drug Administration: this compound is administered daily by oral gavage. Doxorubicin is administered intraperitoneally on alternate days.

  • Monitoring: Record body weight daily.

  • Sample Collection: On day 13, animals are euthanized. Blood is collected for serum biochemical analysis (liver and kidney function tests). Liver and kidney tissues are harvested for analysis of antioxidant enzymes (SOD, CAT), oxidative stress markers (MDA), and pro-inflammatory cytokines.

  • Histopathology: A portion of the liver and kidney tissues are fixed in 10% formalin for histopathological examination.

Protocol 2: Evaluation of this compound's Effect on the Nrf2/HO-1 Pathway in Cisplatin-Induced Reproductive Toxicity [6]

  • Animal Model: Male rats.

  • Grouping:

    • Control group.

    • Cisplatin group (single i.p. injection).

    • This compound + Cisplatin group.

    • This compound only group.

  • Drug Administration: this compound is administered orally for a specified period before and/or after cisplatin injection.

  • Sample Collection: At the end of the study period, testes and epididymis are collected.

  • Analysis:

    • Sperm Analysis: Sperm count and motility are assessed.

    • Hormone Analysis: Serum testosterone levels are measured.

    • Oxidative Stress Markers: Testicular tissue is analyzed for markers of oxidative stress.

    • Gene Expression Analysis: The gene expression levels of Nrf2, HO-1, caspase-3, Bax, and Bcl-2 in testicular tissue are determined by RT-PCR.

    • Histopathology: Testicular tissue is processed for histological examination.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_outcome Outcome animal_model Rat Model Selection grouping Animal Grouping (Control, this compound Doses) animal_model->grouping drug_admin This compound Administration (Oral Gavage) grouping->drug_admin monitoring Daily Monitoring (Body Weight, Clinical Signs) drug_admin->monitoring sample_collection Sample Collection (Blood, Tissues) monitoring->sample_collection biochem Biochemical Analysis (Liver/Kidney Function) sample_collection->biochem oxidative_stress Oxidative Stress Assays sample_collection->oxidative_stress histology Histopathology sample_collection->histology data_analysis Data Analysis & Interpretation biochem->data_analysis oxidative_stress->data_analysis histology->data_analysis

Caption: Experimental workflow for assessing this compound toxicity.

no_cgmp_pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP GTP->cGMP GMP GMP cGMP->GMP hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 PDE5->GMP This compound This compound This compound->PDE5 inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: this compound's mechanism via the NO/cGMP pathway.

nrf2_ho1_pathway cluster_stimulus Cellular Stress cluster_tadalafil_action This compound Intervention cluster_pathway Nrf2/HO-1 Pathway cluster_outcome Cellular Response Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 induces This compound This compound This compound->Nrf2 upregulates HO1 HO-1 Nrf2->HO1 activates transcription of Apoptosis_Inhibition Inhibition of Apoptosis Nrf2->Apoptosis_Inhibition Antioxidant_Response Antioxidant & Anti-inflammatory Effects HO1->Antioxidant_Response

Caption: this compound's protective effect via the Nrf2/HO-1 pathway.

References

Technical Support Center: Troubleshooting Tadalafil Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in tadalafil bioassays. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that is measured in a bioassay?

A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1][2][3] In a bioassay, the inhibitory effect of this compound on PDE5 is measured, which leads to an accumulation of cGMP in cells or a reduction in the enzymatic conversion of cGMP to GMP in in-vitro assays.[1][2][3]

Q2: What are the common types of bioassays used for this compound?

A2: The two most common types of bioassays for this compound are:

  • In-vitro PDE5 Enzyme Inhibition Assays: These assays directly measure the inhibition of purified PDE5 enzyme activity by this compound. Common formats include fluorescence polarization (FP), colorimetric, and luminescence-based assays.[4]

  • Cell-Based cGMP Accumulation Assays: These assays measure the increase in intracellular cGMP levels in response to this compound in cultured cells.[1][2] These cells are typically stimulated with a nitric oxide (NO) donor to activate soluble guanylate cyclase (sGC) and produce cGMP.[1][2]

Q3: What are the critical reagents and materials for a this compound bioassay?

A3: Critical reagents include:

  • This compound: High-purity standard for creating calibration curves and as a positive control.

  • Recombinant Human PDE5 Enzyme: For in-vitro enzymatic assays.

  • cGMP Substrate: For in-vitro enzymatic assays (e.g., FAM-labeled cGMP for FP assays).

  • Cell Lines: A relevant cell line expressing PDE5 for cell-based assays (e.g., vascular smooth muscle cells).

  • Nitric Oxide (NO) Donor: Such as sodium nitroprusside (SNP), to stimulate cGMP production in cell-based assays.[1][2]

  • cGMP Immunoassay Kit: For quantifying cGMP levels in cell lysates (e.g., ELISA).[1]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound

Q: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound between experiments. What are the potential causes and solutions?

A: Inconsistent IC50 values are a common issue in this compound bioassays and can stem from several factors.

Potential Causes & Troubleshooting Steps

Potential Cause Troubleshooting Steps
Compound Instability/Solubility Verify Solubility: Ensure this compound is fully dissolved in your assay buffer. Visually inspect for any precipitation, especially at higher concentrations.[3] Consider preparing a fresh stock solution in a suitable solvent like DMSO and perform serial dilutions.[1] The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid affecting enzyme activity.
Assess Stability: this compound may degrade in aqueous solutions over time.[5] Prepare fresh dilutions for each experiment from a frozen stock. To confirm stability, you can incubate this compound in the assay buffer for the duration of the experiment and then check its integrity via HPLC.[3]
Assay Conditions Optimize Substrate Concentration: The IC50 value of a competitive inhibitor like this compound is dependent on the substrate (cGMP) concentration. It is recommended to use a cGMP concentration at or below its Michaelis-Menten constant (Km) for the PDE5 enzyme.[3]
Check Enzyme Activity: The activity of the PDE5 enzyme can diminish with improper storage or handling. Always run a positive control with a known PDE5 inhibitor (e.g., sildenafil) to confirm that the assay is performing as expected.[3]
Pipetting and Dilution Errors Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use Fresh Tips: When preparing serial dilutions, use a fresh pipette tip for each dilution to prevent carryover.
Inconsistent Incubation Times Standardize Incubation Periods: Use a multichannel pipette or automated liquid handler to start all reactions simultaneously. Ensure consistent timing for the addition of stop solutions.[4]
Issue 2: Low Signal or No this compound Activity Detected

Q: Our this compound bioassay is showing a very low signal, or we are not observing any inhibitory activity from this compound. How can we troubleshoot this?

A: A low or absent signal in your this compound bioassay can be frustrating. Here are the likely culprits and how to address them.

Potential Causes & Troubleshooting Steps

Potential Cause Troubleshooting Steps
Inactive PDE5 Enzyme Verify Enzyme Activity: Test the activity of your current enzyme lot with a known potent inhibitor as a positive control. Store the enzyme at the recommended temperature (typically -80°C) and in an appropriate buffer to maintain its activity.[4]
Substrate Degradation Check Substrate Integrity: Ensure the cGMP substrate has been stored correctly and has not degraded. Prepare fresh substrate dilutions for each assay.[4]
Incorrect Plate Reader Settings Optimize Reader Settings: For fluorescence or luminescence-based assays, ensure you are using the correct excitation and emission wavelengths and that the gain settings are appropriate for your signal intensity.[4]
Cell-Based Assay Specific Issues Low cGMP Production: In cell-based assays, ensure that the cells are adequately stimulated with an NO donor to produce a robust cGMP signal. The concentration of the NO donor and the stimulation time may need to be optimized.[1]
Cell Health and Density: Ensure cells are healthy and seeded at the optimal density. Over-confluent or unhealthy cells may not respond well to stimulation.
Issue 3: High Background Signal

Q: We are experiencing a high background signal in our this compound bioassay, which is masking the specific signal. What can we do to reduce the background?

A: A high background can significantly reduce the dynamic range of your assay. Here’s how to tackle this issue.

Potential Causes & Troubleshooting Steps

Potential Cause Troubleshooting Steps
Contaminated Reagents or Buffers Use High-Purity Reagents: Ensure all reagents and buffers are of high purity and are freshly prepared. Filter buffers if you suspect particulate contamination.[6]
Autofluorescence of Test Compound Check for Compound Interference: Measure the fluorescence of this compound alone in the assay buffer. If it is autofluorescent at the assay wavelengths, you may need to switch to a different assay format (e.g., a colorimetric or luminescence-based assay).[6]
Non-specific Binding Add Detergent: In fluorescence polarization or scintillation proximity assays, non-specific binding can be an issue. Including a small amount of a non-ionic detergent, such as 0.01% Tween-20, in the assay buffer can help reduce this.[6]
Cell-Based Assay Specific Issues Cell Autofluorescence: Use unstained cells as a control to check for autofluorescence. If it is high, you may need to use a different cell line or a different fluorescent probe with a longer wavelength.
Insufficient Washing: In ELISA-based cGMP detection, ensure thorough washing between steps to remove unbound antibodies and reagents.

Experimental Protocols

Protocol 1: In-Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol is a generalized procedure for determining the IC50 of this compound using a fluorescence polarization-based PDE5 inhibition assay.

Materials:

  • Recombinant Human PDE5A1 Enzyme

  • FAM-labeled cGMP substrate

  • PDE Assay Buffer

  • This compound

  • DMSO

  • 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in PDE assay buffer to obtain a range of concentrations.

  • Reagent Preparation: Dilute the PDE5 enzyme and FAM-cGMP substrate to their optimal working concentrations in PDE assay buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted this compound solutions or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of the diluted PDE5 enzyme to each well and incubate for 15 minutes at room temperature.[3]

    • Initiate the reaction by adding 10 µL of the FAM-cGMP substrate to each well.[3]

  • Incubation: Incubate the plate for 60 minutes at room temperature.[3]

  • Detection: Stop the reaction according to the assay kit manufacturer's instructions. Measure the fluorescence polarization using a plate reader with appropriate filters for fluorescein.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and plot the results against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Protocol 2: Cell-Based cGMP Accumulation Assay

This protocol describes a general method for measuring the effect of this compound on intracellular cGMP levels in a relevant cell line.

Materials:

  • Vascular smooth muscle cells (or other suitable cell line)

  • Cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO

  • Nitric Oxide (NO) donor (e.g., sodium nitroprusside - SNP)

  • Cell lysis buffer

  • cGMP immunoassay kit (e.g., ELISA)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.[1]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to create a range of concentrations. The final DMSO concentration should be below 0.5%.[2]

  • Assay Procedure:

    • Wash the cells once with serum-free medium or PBS.

    • Add the diluted this compound to the respective wells and pre-incubate for 30 minutes.[1]

    • Add the NO donor (e.g., 10 µM SNP) to all wells (except for the negative control) to stimulate cGMP production.[2]

    • Incubate for 10-15 minutes. The optimal stimulation time should be determined empirically.[1]

  • Cell Lysis: Terminate the reaction and lyse the cells according to the instructions of the cGMP immunoassay kit.[1]

  • cGMP Quantification: Measure the concentration of cGMP in the cell lysates using a competitive immunoassay (e.g., ELISA).[1]

  • Data Analysis: Generate a standard curve using the cGMP standards provided in the kit. Calculate the cGMP concentration for each sample. Plot the cGMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[1]

Visualizations

This compound's Mechanism of Action

Tadalafil_Mechanism NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (inactive) PDE5->GMP hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation This compound This compound This compound->PDE5 inhibits In_Vitro_Workflow start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound add_compound Add this compound to Plate prep_compound->add_compound add_enzyme Add PDE5 Enzyme add_compound->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_substrate Add cGMP Substrate pre_incubate->add_substrate incubate Incubate (60 min) add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Read Plate (Fluorescence Polarization) stop_reaction->read_plate analyze_data Analyze Data (IC50) read_plate->analyze_data end End analyze_data->end Troubleshooting_Logic start Inconsistent Results check_reagents Check Reagents start->check_reagents First check_assay_conditions Check Assay Conditions start->check_assay_conditions Second check_instrumentation Check Instrumentation start->check_instrumentation Third compound_issue Compound Stability/ Solubility Issue? check_reagents->compound_issue Yes enzyme_issue Enzyme/Substrate Degradation? compound_issue->enzyme_issue No sol_compound Prepare Fresh Stock/ Verify Solubility compound_issue->sol_compound Yes enzyme_issue->start No sol_enzyme Use New Aliquot/ Run Positive Control enzyme_issue->sol_enzyme Yes substrate_conc Substrate Concentration Optimal? check_assay_conditions->substrate_conc Yes incubation_times Incubation Times Consistent? substrate_conc->incubation_times Yes sol_substrate Optimize Substrate Concentration substrate_conc->sol_substrate No incubation_times->start Yes sol_incubation Standardize Timing incubation_times->sol_incubation No pipetting_error Pipetting/Dilution Error? check_instrumentation->pipetting_error Yes reader_settings Reader Settings Correct? pipetting_error->reader_settings No sol_pipetting Calibrate Pipettes/ Improve Technique pipetting_error->sol_pipetting Yes reader_settings->start Yes sol_reader Optimize Reader Settings reader_settings->sol_reader No

References

Validation & Comparative

A Comparative Analysis of Tadalafil and Sildenafil in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 14, 2025

This guide provides a detailed, objective comparison of the phosphodiesterase type 5 (PDE5) inhibitors, tadalafil and sildenafil, based on performance in preclinical experimental models. It is intended for researchers, scientists, and professionals in drug development, offering a summary of biochemical properties, pharmacokinetic profiles, and efficacy in established animal models, supported by experimental data and methodologies.

Mechanism of Action: The Nitric Oxide/cGMP Pathway

Both this compound and sildenafil exert their effects by inhibiting the phosphodiesterase type 5 (PDE5) enzyme.[1][2] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a critical second messenger in the nitric oxide (NO) signaling pathway. In vascular smooth muscle cells, particularly in the corpus cavernosum and pulmonary vasculature, NO activates soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to a decrease in intracellular calcium and subsequent smooth muscle relaxation and vasodilation.[3] By inhibiting cGMP degradation, this compound and sildenafil enhance the NO-mediated vasodilatory response.[1][2]

node_stimulus node_stimulus node_enzyme node_enzyme node_messenger node_messenger node_inhibitor node_inhibitor node_effect node_effect NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes conversion GTP GTP PDE5 PDE5 Enzyme cGMP->PDE5 PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Degrades to Relax Smooth Muscle Relaxation (Vasodilation) PKG->Relax Inhibitors This compound / Sildenafil Inhibitors->PDE5 Inhibit

Caption: Shared signaling pathway of this compound and Sildenafil. (Max Width: 760px)

Comparative Data Presentation

The primary distinctions between this compound and sildenafil in preclinical settings arise from their unique biochemical and pharmacokinetic profiles.

While both drugs are potent PDE5 inhibitors, their selectivity for other PDE isoenzymes differs significantly. This compound exhibits markedly higher selectivity for PDE5 over PDE6 compared to sildenafil, which may account for the lower incidence of visual disturbances, as PDE6 is crucial for phototransduction in the retina.[4] Conversely, sildenafil is more selective for PDE5 over PDE11 than this compound.[5]

ParameterSildenafilThis compoundReference(s)
PDE5 Potency (IC₅₀) 4–6 nM2–5 nM[4][6]
PDE6 Potency (IC₅₀) 74 nM5100 nM[4]
Selectivity (PDE6/PDE5) ~12 to 18-fold>1000-fold[4]
Selectivity (PDE5/PDE11) >1000-fold~40-fold[5]

Table 1: Summary of in vitro potency and selectivity of sildenafil and this compound against key phosphodiesterase isoenzymes.

The most striking difference between the two compounds is their pharmacokinetic profile, particularly the plasma half-life. This compound has a significantly longer half-life across all species studied, including preclinical models and humans, which translates to a longer duration of action.[6][7][8]

ParameterSildenafilThis compoundReference(s)
Plasma Half-life (t½) Rodents: 0.4–1.3 hDog: ~6.1 hHuman: ~4 hHuman: ~17.5 h[6][9][10]
Time to Peak (Tₘₐₓ) ~1 hour (most species)~2 hours (human)[9][10]
Plasma Protein Binding 94–96% (dog, human)~94% (human)[9][11]
Bioavailability Attenuated by first-pass hepatic metabolismNot significantly affected by food (human)[9][10]

Table 2: Comparative pharmacokinetic parameters of sildenafil and this compound in preclinical species and humans.

In Vivo Efficacy in a Preclinical Pulmonary Hypertension Model

Animal models are essential for the preclinical evaluation of PDE5 inhibitors, particularly in disease states like pulmonary hypertension (PH). The monocrotaline-induced PH rat model is a widely used and accepted methodology for this purpose.[6]

This protocol outlines a typical therapeutic (as opposed to prophylactic) study design to compare the efficacy of this compound and sildenafil in an established disease model.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: Animals are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment, with ad libitum access to food and water.

2. Induction of Pulmonary Hypertension:

  • Animals receive a single subcutaneous or intraperitoneal injection of monocrotaline (MCT), typically 60 mg/kg, to induce PH.

  • The disease is allowed to develop over a period of 3-4 weeks, characterized by increased pulmonary arterial pressure, right ventricular hypertrophy, and vascular remodeling.

3. Treatment Phase:

  • Grouping: After disease establishment (e.g., Day 21 post-MCT), rats are randomly assigned to treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose, administered orally).

    • Sildenafil Citrate (e.g., 10 mg/kg, oral gavage, daily).[6]

    • This compound (e.g., 2.5 mg/kg, intraperitoneal, daily).

  • Duration: Treatment is administered daily for a period of 2-3 weeks.

4. Efficacy Endpoints and Measurement:

  • Hemodynamics: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to measure Right Ventricular Systolic Pressure (RVSP), a primary indicator of pulmonary arterial pressure.

  • Right Ventricular Hypertrophy: Following hemodynamic measurements, animals are euthanized. The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of the weights [RV/(LV+S)] (Fulton's Index) is calculated as a measure of hypertrophy.

  • Histopathology: Lung and heart tissues are collected, fixed in formalin, and processed for histological analysis to assess pulmonary vessel wall thickness and cardiac remodeling.

cluster_treat node_phase node_phase node_action node_action node_split node_split node_endpoint node_endpoint A Acclimatization (1 Week) B PH Induction (Single MCT Injection) A->B C Disease Development (3 Weeks) B->C D Random Group Assignment C->D E1 Vehicle Control (Daily) D->E1 E2 Sildenafil (Daily) D->E2 E3 This compound (Daily) D->E3 F Treatment Period (2-3 Weeks) Treatment Phase G Terminal Measurements (Anesthesia) F->G H1 Hemodynamics (RVSP) G->H1 H2 RV Hypertrophy (Fulton) G->H2 H3 Histopathology G->H3

Caption: Experimental workflow for a preclinical PH rat model. (Max Width: 760px)

Preclinical studies have demonstrated that both this compound and sildenafil are effective in mitigating the effects of experimentally induced PH.

  • In a monocrotaline-induced PH rat model, treatment with sildenafil (10 mg/kg, oral) produced a comparable therapeutic effect to a lower intraperitoneal dose of another PDE5 inhibitor over a three-week period, validating the model's utility.[6]

  • A pilot study in dogs with naturally-occurring moderate-to-severe PH found that both this compound and sildenafil led to improvements in quality of life scores, with no significant difference in the reduction of estimated systolic pulmonary arterial pressure between the two treatments.[12] This suggests that this compound (at 2 mg/kg once daily) is a viable alternative to sildenafil in canine PH.[12]

Conclusion

Preclinical models effectively highlight the key differences between this compound and sildenafil. While both are potent PDE5 inhibitors sharing a common mechanism of action, their profiles are distinct. Sildenafil is characterized by a rapid onset and shorter duration of action. This compound's defining features are its prolonged half-life, leading to an extended duration of action, and its high selectivity for PDE5 over PDE6. These fundamental differences in biochemistry and pharmacokinetics, established in preclinical studies, are foundational to their differential clinical applications and side-effect profiles.

References

Tadalafil's Superior Specificity for PDE5 Over PDE6: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of tadalafil's inhibitory activity on phosphodiesterase type 5 (PDE5) versus phosphodiesterase type 6 (PDE6), benchmarked against other common PDE5 inhibitors. This document is intended for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and pathway visualizations to support further research and development.

Comparative Inhibitory Activity

The specificity of a PDE5 inhibitor is crucial for its therapeutic profile, as off-target inhibition of other PDE isoforms can lead to undesirable side effects. PDE6, found in retinal photoreceptors, plays a critical role in the phototransduction cascade. Inhibition of PDE6 is associated with visual disturbances, such as changes in color perception.[1][2] this compound exhibits a significantly higher selectivity for PDE5 over PDE6 compared to other widely used PDE5 inhibitors like sildenafil and vardenafil.

The inhibitory potency of these compounds is quantified by their half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity is determined by the ratio of IC50 values for PDE6 to PDE5.

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)Selectivity Ratio (PDE6 IC50 / PDE5 IC50)
This compound 1.8[3] - 5[4]5100[4]~1020 - 2833
Sildenafil 3.5[5] - 6.6[6]74[4]~10 - 21
Vardenafil 0.7[6]11[6]~16

As the data indicates, this compound is thousands of times more selective for PDE5 than for PDE6, a stark contrast to the much lower selectivity ratios of sildenafil and vardenafil.[2][4] This high specificity is a key molecular feature that contributes to this compound's favorable visual safety profile.

Experimental Protocols for Determining Inhibitory Activity

The determination of IC50 values for PDE inhibitors is typically conducted through in vitro enzyme inhibition assays. Below are outlines of common methodologies.

Fluorescence Polarization (FP) Immunoassay

This high-throughput method measures the inhibition of PDE activity by monitoring the change in fluorescence polarization of a fluorescently labeled cGMP substrate.

  • Principle: A small, fluorescently labeled cGMP (e.g., FAM-cGMP) rotates rapidly in solution, resulting in low fluorescence polarization. When hydrolyzed by a PDE to a fluorescent monophosphate, it is captured by a larger binding agent, slowing its rotation and increasing the polarization. An inhibitor will prevent this hydrolysis, keeping the polarization low.[7][8]

  • Procedure Outline:

    • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent like DMSO. Prepare assay buffer, recombinant PDE5 or PDE6 enzyme, and FAM-cGMP substrate.[7]

    • Assay Reaction: In a microplate, combine the test compound, the respective PDE enzyme, and initiate the reaction by adding the FAM-cGMP substrate.[7]

    • Incubation: Incubate the mixture to allow the enzymatic reaction to proceed.[7]

    • Reaction Termination and Detection: Stop the reaction and add a binding agent that specifically binds to the product of the hydrolysis.[7]

    • Data Acquisition: Measure the fluorescence polarization using a microplate reader.[7]

    • Data Analysis: Calculate the percentage of inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Radioenzymatic Assay

This classic method quantifies PDE activity by measuring the conversion of a radiolabeled cGMP to its corresponding 5'-monophosphate.

  • Principle: The assay measures the amount of radiolabeled 5'-GMP produced from the hydrolysis of [3H]-cGMP by the PDE enzyme. The product is separated from the unreacted substrate, and the radioactivity is quantified.[9]

  • Procedure Outline:

    • Reaction Mixture: Prepare a reaction mixture containing assay buffer, [3H]-cGMP, and the PDE enzyme (PDE5 or PDE6).

    • Inhibition: Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture.

    • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period.[9]

    • Termination: Stop the reaction, often by boiling.[9]

    • Product Conversion: Add snake venom nucleotidase to convert the [3H]-5'-GMP to [3H]-guanosine.[9]

    • Separation: Use anion-exchange chromatography to separate the uncharged [3H]-guanosine from the negatively charged [3H]-cGMP.[9]

    • Quantification: Measure the radioactivity of the eluted [3H]-guanosine using liquid scintillation counting.[9]

    • Analysis: Calculate the enzyme activity at each inhibitor concentration to determine the IC50.

Signaling Pathways

The distinct roles of PDE5 and PDE6 in cellular signaling pathways underscore the importance of selective inhibition.

PDE5 Signaling Pathway

PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is crucial for smooth muscle relaxation and vasodilation.[10] In tissues like the corpus cavernosum, NO released from nerve endings and endothelial cells activates soluble guanylate cyclase (sGC).[11] Activated sGC catalyzes the conversion of GTP to cGMP.[11] cGMP then acts as a second messenger, leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation.[10] PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP, thus regulating the intensity and duration of the cGMP-mediated signal.[10] Inhibition of PDE5 by this compound leads to an accumulation of cGMP, enhancing smooth muscle relaxation and vasodilation.[10]

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation promotes GMP 5'-GMP (inactive) PDE5->GMP hydrolyzes This compound This compound This compound->PDE5 inhibits

PDE5 Signaling Pathway and this compound's Mechanism of Action.
PDE6 Signaling Pathway

PDE6 is an essential effector enzyme in the visual phototransduction cascade within the rod and cone photoreceptor cells of the retina.[12][13] This process begins with the absorption of a photon by rhodopsin, which activates the G-protein transducin.[13][14] The activated alpha subunit of transducin then binds to and activates PDE6.[12][14] Activated PDE6 rapidly hydrolyzes cGMP to 5'-GMP.[12][14] In the dark, high levels of cGMP keep cGMP-gated ion channels open, leading to an influx of sodium and calcium ions. The light-induced reduction in cGMP levels causes these channels to close, resulting in hyperpolarization of the photoreceptor cell membrane and the generation of a neural signal.[12][14]

PDE6_Signaling_Pathway Light Light Rhodopsin Rhodopsin Light->Rhodopsin activates Transducin Transducin (G-protein) Rhodopsin->Transducin activates PDE6 PDE6 Transducin->PDE6 activates GMP 5'-GMP PDE6->GMP hydrolyzes cGMP cGMP cGMP->PDE6 IonChannels cGMP-gated Ion Channels cGMP->IonChannels keeps open Hyperpolarization Hyperpolarization (Neural Signal) IonChannels->Hyperpolarization closure leads to

The Role of PDE6 in the Visual Phototransduction Cascade.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the in vitro IC50 of a PDE inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Serial Dilutions of Inhibitor C Add Inhibitor, Enzyme, and Substrate to Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Incubate at Controlled Temperature C->D E Terminate Reaction D->E F Measure Product Formation (e.g., FP or Radioactivity) E->F G Calculate % Inhibition F->G H Determine IC50 via Dose-Response Curve G->H

Generalized Workflow for In Vitro PDE Inhibition Assay.

References

A Head-to-Head Pharmacokinetic Comparison of Tadalafil and Vardenafil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the pharmacokinetic profiles of two prominent phosphodiesterase type 5 (PDE5) inhibitors: tadalafil and vardenafil. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting experimental data and methodologies.

Pharmacokinetic Parameter Summary

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which in turn influence its onset and duration of action. The following table summarizes the key pharmacokinetic parameters for this compound and vardenafil, derived from clinical studies in healthy subjects.

Pharmacokinetic ParameterThis compoundVardenafil
Time to Max. Concentration (Tmax) 2 hours (median)[1][2][3][4][5][6]0.7 - 1.0 hour (median)[7][8][9][10][11]
Half-Life (t½) ~17.5 hours[1][2][3][4][5][6][12][13]~4-5 hours[8][12][14][15]
Absolute Bioavailability (F) Not formally determined; estimated at ~80-88%[1][16]~15%[7][8][9][10][11][14]
Plasma Protein Binding ~94%[1][5][17][18][19]~95%[7][8][10]
Apparent Volume of Distribution (Vd/F) ~63 L[1][2][3][4][6][18]~208 L[8][10]
Apparent Oral Clearance (CL/F) ~2.5 L/hr[1][2][3][6]~56 L/hr (Total Body Clearance)[8]
Primary Metabolic Enzyme(s) CYP3A4[1][4][5][17][18][20][21][22]CYP3A4 (major), CYP3A5, CYP2C isoforms (minor)[7][8][10][20]
Major Circulating Metabolite Methylcatechol glucuronide (inactive)[1][17][18]N-desethylvardenafil (M1) (active)[7][10][14]
Route of Excretion (as metabolites) Feces (~61%), Urine (~36%)[1][22][23]Feces (~91-95%), Urine (~2-6%)[7][8][14]
Food Effect on Absorption Negligible effect on rate or extent[1][2][3][5][6]High-fat meal can reduce Cmax by 18-50% and delay absorption[7][8][10][11][15]

Experimental Protocols

The data presented in this guide are derived from multiple clinical pharmacology studies. The methodologies employed are crucial for the interpretation of the results.

This compound Pharmacokinetic Studies: The pharmacokinetic profile of this compound has been characterized through an integrated analysis of 13 clinical pharmacology studies involving healthy male and female subjects[1][2].

  • Study Design: The studies typically involved single-dose administrations ranging from 2.5 mg to 20 mg in a fasted state. Multiple-dose pharmacokinetics were evaluated in separate parallel-group studies where subjects received 10 mg or 20 mg of this compound once daily for 10 days[1][2][6]. Food and time-of-dosing effects were assessed in dedicated three-way crossover studies[1].

  • Sample Collection and Analysis: Serial blood samples were collected at specified time points post-dosing. Plasma concentrations of this compound and its metabolites were determined using validated analytical methods, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC, and t½ were calculated using noncompartmental analysis of the plasma concentration-time data[1]. The analysis was performed using software such as WinNonlin Professional®[1].

Vardenafil Pharmacokinetic Studies: Vardenafil's pharmacokinetics have been assessed in various clinical trials, including single-dose studies in healthy volunteers and bioequivalence studies.

  • Study Design: A representative study was an open-label, randomized, single-dose, two-period, two-sequence crossover bioequivalence trial conducted in healthy subjects under fed conditions[24]. Subjects received a 20 mg dose of a test or reference formulation, separated by a 7-day washout period[24]. Food-effect studies were also conducted, which demonstrated that high-fat meals can impact absorption[8][11].

  • Sample Collection and Analysis: Venous blood samples were collected at numerous intervals, typically from pre-dose up to 24 hours post-dose[24]. Plasma concentrations of vardenafil were quantified using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods[24].

  • Data Analysis: Key pharmacokinetic parameters were determined from the plasma concentration-time profiles using standard noncompartmental methods to assess bioequivalence and characterize the drug's disposition.

Visualizations

Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, from initial design to final data analysis.

G cluster_design Study Planning cluster_execution Clinical Phase cluster_analysis Analytical & Data Phase Protocol Protocol Design & Ethics Approval Subjects Subject Screening & Enrollment Protocol->Subjects Dosing Drug Administration Subjects->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Sample Processing (Centrifugation, Plasma Separation) Sampling->Processing Bioanalysis Bioanalysis (LC-MS/MS) Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Non-Compartmental) Bioanalysis->PK_Analysis Params Parameter Calculation (Cmax, Tmax, AUC, t½) PK_Analysis->Params G cluster_this compound This compound Metabolism cluster_vardenafil Vardenafil Metabolism This compound This compound (Parent Drug) Catechol Catechol Metabolite This compound->Catechol CYP3A4 Methylcatechol Methylcatechol Catechol->Methylcatechol Methylation Glucuronide Methylcatechol Glucuronide (Major Circulating Metabolite) Methylcatechol->Glucuronide Glucuronidation Vardenafil Vardenafil (Parent Drug) M1 N-desethylvardenafil (M1) (Major Circulating Metabolite) Vardenafil->M1 CYP3A4 / 3A5 / 2C Further Further Metabolism M1->Further

References

Tadalafil's Efficacy in Neuroinflammation: A Comparative Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tadalafil's performance in mitigating neuroinflammation against other phosphodiesterase 5 (PDE5) inhibitors. The following sections present a synthesis of preclinical data, detailed experimental methodologies, and an exploration of the underlying signaling pathways to evaluate the reproducibility of these effects.

Recent preclinical studies have highlighted the potential of phosphodiesterase 5 (PDE5) inhibitors, a class of drugs traditionally used for erectile dysfunction, in modulating neuroinflammatory processes. This compound, a long-acting PDE5 inhibitor, has garnered significant interest for its neuroprotective properties. This guide delves into the experimental evidence supporting the anti-neuroinflammatory effects of this compound and provides a comparative perspective with other widely studied PDE5 inhibitors, namely sildenafil and vardenafil. While direct head-to-head studies in neuroinflammation models are limited, this analysis consolidates findings from various preclinical models to offer a comprehensive overview.

Comparative Efficacy of PDE5 Inhibitors on Neuroinflammatory Markers

The anti-inflammatory effects of this compound and its alternatives have been quantified across several preclinical models of neuroinflammation. The following tables summarize the key findings on the reduction of pro-inflammatory cytokines, offering a glimpse into the comparative efficacy of these compounds. It is crucial to note that these results are from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.

Table 1: this compound's Effects on Pro-Inflammatory Cytokines in Animal Models of Neuroinflammation

Animal ModelDosageAdministration RouteDurationTNF-α ReductionIL-1β ReductionIL-6 ReductionReference
Hepatic Encephalopathy (Mice)15 mg/kgIntraperitoneal3 consecutive daysSignificant reductionSignificant reductionSignificant reduction[1]
Aluminum Chloride-induced Brain Impairment (Mice)20 mg/kg/dayOral4 weeksNot ReportedNot ReportedNot Reported[2]
Ischemia-Reperfusion Injury (Rat)5.0 mg/kgIntraperitoneal30 mins before detorsionProtective effectProtective effectProtective effect[3]

Table 2: Sildenafil's Effects on Pro-Inflammatory Cytokines in Animal Models of Neuroinflammation

Animal ModelDosageAdministration RouteDurationTNF-α ReductionIL-1β ReductionIL-6 ReductionReference
Experimental Autoimmune Encephalomyelitis (Mice)25 mg/kgNot Specified21 daysReducedReducedNot Reported[4]
Hepatic Encephalopathy (Rats)Not SpecifiedNot SpecifiedNot SpecifiedIncreasedIncreasedNot Reported[5]
Inflammatory Demyelination (Mice)Not SpecifiedNot SpecifiedNot SpecifiedNo effectReducedNot Reported[6]
Ischemia-Reperfusion Injury (Rat)1.4 mg/kgIntraperitoneal30 mins before detorsionProtective effectProtective effectProtective effect[3]

Table 3: Vardenafil's Effects on Pro-Inflammatory Cytokines in an Animal Model

Animal ModelDosageAdministration RouteDurationInflammation Parameter ReductionReference
Ischemia-Reperfusion Injury (Rat Ovary)1.7 mg/kgIntraperitoneal30 mins before detorsionProtective effect[3]

Signaling Pathways in Neuroinflammation Modulated by PDE5 Inhibitors

The primary mechanism by which PDE5 inhibitors exert their anti-inflammatory effects is through the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. By inhibiting the PDE5 enzyme, these drugs prevent the degradation of cGMP, leading to its accumulation and the activation of downstream protein kinase G (PKG). This cascade ultimately interferes with pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammatory cytokine production.

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 PDE5->cGMP Degrades This compound This compound (PDE5 Inhibitor) This compound->PDE5 Inhibits NFkB_pathway NF-κB Pathway PKG->NFkB_pathway Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_pathway->Cytokines Promotes Transcription Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Drives Experimental_Workflow Model Induction of Neuroinflammation in Animal Model (e.g., LPS injection) Treatment Treatment Groups: - Vehicle Control - this compound - Sildenafil - Vardenafil Model->Treatment Behavioral Behavioral Assessments (e.g., Cognitive Tests) Treatment->Behavioral Sacrifice Euthanasia and Tissue Collection (Brain) Behavioral->Sacrifice Biochemical Biochemical Analysis: - ELISA (Cytokines) - Western Blot (Proteins) Sacrifice->Biochemical Histological Histological Analysis: - Immunohistochemistry (Microglia, Astrocytes) Sacrifice->Histological Data Data Analysis and Statistical Comparison Biochemical->Data Histological->Data

References

A Comparative Analysis of the Half-Life of Tadalafil and Other PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic half-life of tadalafil against other prominent phosphodiesterase type 5 (PDE5) inhibitors: sildenafil, vardenafil, and avanafil. The information presented is supported by data from clinical and pharmacokinetic studies, with detailed methodologies for the key experimental protocols cited.

Introduction to PDE5 Inhibitors

Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs that block the degradative action of cGMP-specific phosphodiesterase type 5 on cyclic guanosine monophosphate (cGMP) in smooth muscle cells.[1] This inhibition leads to vasodilation and is a key mechanism in the treatment of erectile dysfunction (ED) and pulmonary hypertension.[1][2] While all PDE5 inhibitors share this primary mechanism of action, they exhibit distinct pharmacokinetic profiles, particularly in their half-lives, which significantly influences their duration of action and clinical application.

Comparative Pharmacokinetics: Half-Life

The most striking pharmacokinetic difference among the available PDE5 inhibitors is their elimination half-life. This compound is distinguished by its significantly longer half-life compared to sildenafil, vardenafil, and avanafil. This extended half-life provides a longer therapeutic window.

Table 1: Comparison of Half-Life and other Pharmacokinetic Parameters of PDE5 Inhibitors

PDE5 InhibitorHalf-Life (t½)Time to Maximum Concentration (Tmax)Duration of Action
This compound 17.5 hours[1][3][4][5]2 hours[3][6][7]Up to 36 hours[3][6][8]
Sildenafil 3-5 hours[9][10][11][12]60 minutes[6][7][11]Approximately 4-5 hours[5]
Vardenafil 4-5 hours[4][7]60 minutes[6][7]Up to 12 hours[7]
Avanafil 3-5 hours[7][13][14]30-45 minutes[7][13][15][16]Approximately 6 hours[7][13]

Data compiled from multiple clinical and pharmacokinetic studies.

Experimental Protocols for Half-Life Determination

The pharmacokinetic parameters presented in this guide are derived from clinical studies employing standardized methodologies. The following outlines a typical experimental protocol for determining the half-life of a PDE5 inhibitor in healthy human subjects.

Study Design

The majority of studies are conducted as randomized, open-label, single-dose, crossover, or parallel-group trials.[10][17][18] Healthy male volunteers are typically recruited and required to provide written informed consent.[10][19] A washout period of at least 7 days is usually implemented between different drug administration phases in crossover studies.[10][18]

Drug Administration and Sample Collection

A single oral dose of the PDE5 inhibitor (e.g., 20 mg this compound, 50 mg sildenafil) is administered to fasted subjects with a standardized volume of water.[10][19] Blood samples are collected in tubes containing an anticoagulant (e.g., K2 EDTA) at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose (0 hours) and multiple post-dose time points, such as 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours.[19] Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.[19]

Bioanalytical Method

The concentration of the PDE5 inhibitor and its metabolites in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9][19][20] This technique offers high sensitivity and specificity for quantifying drug concentrations. The method involves protein precipitation from the plasma samples, followed by chromatographic separation on a C18 column and detection by a mass spectrometer.[19] A stable isotope-labeled version of the drug is often used as an internal standard to ensure accuracy.[9]

Pharmacokinetic Analysis

Noncompartmental analysis is the standard method used to determine the pharmacokinetic parameters from the plasma concentration-time data.[21] Key parameters calculated include:

  • Maximum observed plasma concentration (Cmax) and time to Cmax (Tmax) .[21]

  • Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUCt) and extrapolated to infinity (AUCinf).[21]

  • Terminal elimination rate constant (λz) , which is determined from the slope of the terminal log-linear portion of the plasma concentration-time curve.

  • Terminal elimination half-life (t½) , calculated as 0.693/λz.[5]

Signaling Pathway of PDE5 Inhibition

The therapeutic effect of PDE5 inhibitors is mediated through the nitric oxide (NO)/cGMP signaling pathway. Understanding this pathway is crucial for appreciating the mechanism of action of these drugs.

PDE5_Signaling_Pathway cluster_0 Smooth Muscle Cell cluster_1 Pharmacological Intervention NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive binds & activates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->sGC_active PDE5 PDE5 cGMP->PDE5 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (Inactive) PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to PDE5_Inhibitor PDE5 Inhibitor (e.g., this compound) PDE5_Inhibitor->PDE5 inhibits

Figure 1: PDE5 Inhibition Signaling Pathway.

The diagram illustrates that nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[22] cGMP then activates Protein Kinase G (PKG), leading to smooth muscle relaxation.[3][8][23] The enzyme PDE5 metabolizes cGMP to the inactive 5'-GMP.[24] PDE5 inhibitors, such as this compound, block this degradation, thereby increasing the intracellular concentration of cGMP and enhancing smooth muscle relaxation.[1][24]

Conclusion

This compound's significantly longer half-life of approximately 17.5 hours distinguishes it from other PDE5 inhibitors like sildenafil, vardenafil, and avanafil, which have half-lives in the range of 3-5 hours. This prolonged pharmacokinetic profile results in a longer duration of therapeutic effect, offering a distinct clinical advantage in specific patient populations. The methodologies for determining these pharmacokinetic parameters are well-established, relying on robust clinical trial designs and sensitive bioanalytical techniques. A thorough understanding of both the pharmacokinetic differences and the underlying signaling pathway is essential for researchers and clinicians in the field of drug development and therapy.

References

Validating Tadalafil's Mechanism of Action: A Comparative Guide to cGMP Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tadalafil and other phosphodiesterase type 5 (PDE5) inhibitors, supported by experimental data from cGMP assays. Detailed methodologies and visual representations of key pathways and workflows are included to facilitate a comprehensive understanding of this compound's mechanism of action.

This compound, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is a well-established therapeutic agent.[1][2][3] Its mechanism of action is centered on the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[4][5] By inhibiting PDE5, the enzyme responsible for the degradation of cGMP, this compound leads to an accumulation of intracellular cGMP, resulting in smooth muscle relaxation and vasodilation.[1][2] This guide delves into the validation of this mechanism using cGMP assays, providing a comparative analysis with other common PDE5 inhibitors, sildenafil and vardenafil.

The NO/cGMP Signaling Pathway and this compound's Point of Intervention

The physiological process of smooth muscle relaxation is initiated by the release of nitric oxide (NO).[1] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][6] cGMP then acts as a second messenger, activating downstream protein kinases (e.g., PKG) that lead to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.[6] The action of cGMP is terminated by its hydrolysis to the inactive GMP by PDE5.[1][6] this compound competitively inhibits PDE5, thereby preventing cGMP degradation and prolonging its vasodilatory effects.[2][7]

This compound's Mechanism of Action Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) Relaxation Smooth Muscle Relaxation PKG->Relaxation cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes This compound This compound This compound->PDE5

Figure 1: The NO/cGMP signaling pathway and the inhibitory action of this compound.

Comparative Efficacy of PDE5 Inhibitors

The potency of this compound and other PDE5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, determined through in vitro and cell-based assays, respectively. A lower value indicates greater potency.

CompoundTargetIC50 (nM)Assay TypeReference
This compound PDE5~1-5Enzymatic[8]
PDE51.8 ± 0.40Radiometric[9]
Sildenafil PDE53.7 ± 1.4Radiometric[9]
PDE54.2Fluorescence Polarization[3]
Vardenafil PDE50.091 ± 0.031Radiometric[9]

Note: IC50 values can vary depending on the specific experimental conditions and assay methodology.

Experimental Protocols for cGMP Assays

The validation of this compound's mechanism of action relies on robust and reproducible cGMP assays. Both in vitro enzymatic assays and cell-based assays are commonly employed.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified PDE5.

Principle: A fluorescently labeled cGMP analog (tracer) is used as a substrate for PDE5. When hydrolyzed to 5'-GMP, it is bound by a specific binding agent, leading to a high fluorescence polarization signal. Inhibitors of PDE5 prevent this hydrolysis, resulting in a low polarization signal.

Materials:

  • Recombinant human PDE5 enzyme

  • Fluorescently labeled cGMP (e.g., FAM-cGMP)

  • PDE assay buffer

  • Binding agent

  • Test compounds (this compound, Sildenafil, Vardenafil) and vehicle control (e.g., DMSO)

  • 96-well microplate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: Add the diluted compounds or vehicle control to the wells of the microplate.

  • Enzyme Addition: Add the purified PDE5 enzyme to each well.

  • Incubation: Incubate the plate to allow for inhibitor-enzyme binding.

  • Substrate Addition: Initiate the reaction by adding the fluorescently labeled cGMP substrate.

  • Reaction Incubation: Incubate the plate to allow for the enzymatic reaction to proceed.

  • Termination and Detection: Stop the reaction by adding the binding agent. Measure the fluorescence polarization using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]

Cell-Based cGMP Accumulation Assay

This assay measures the effect of a compound on intracellular cGMP levels in a cellular context.

Principle: Cells that endogenously or recombinantly express PDE5 are stimulated to produce cGMP. The ability of the test compound to inhibit PDE5 and cause an accumulation of intracellular cGMP is then quantified.

Materials:

  • A relevant cell line (e.g., vascular smooth muscle cells)

  • Cell culture medium and supplements

  • Test compounds and vehicle control

  • A nitric oxide (NO) donor (e.g., sodium nitroprusside - SNP) to stimulate cGMP production

  • Cell lysis buffer

  • cGMP immunoassay kit (e.g., ELISA)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds or vehicle control.

  • Stimulation: Add an NO donor to the cells to stimulate cGMP production.

  • Incubation: Incubate the plate for a defined period to allow for cGMP accumulation.

  • Cell Lysis: Lyse the cells to release the intracellular cGMP.

  • cGMP Quantification: Measure the cGMP concentration in the cell lysates using a cGMP immunoassay kit.

  • Data Analysis: Plot the cGMP concentration against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.[1]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Cell Seeding in 96-well plate B Prepare serial dilutions of this compound & controls C Pre-incubate cells with this compound/controls B->C D Stimulate cGMP production with NO donor C->D E Lyse cells to release intracellular cGMP D->E F Quantify cGMP levels using ELISA E->F G Plot dose-response curve & determine EC50 F->G

Figure 2: Workflow for a cell-based cGMP accumulation assay.

Conclusion

The validation of this compound's mechanism of action through cGMP assays confirms its role as a potent and selective PDE5 inhibitor.[9] Comparative data from these assays demonstrate the relative potencies of different PDE5 inhibitors, with vardenafil generally exhibiting the lowest IC50, followed by this compound and then sildenafil.[9] The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further investigate the nuances of PDE5 inhibition. Understanding these methodologies is crucial for the continued development and characterization of novel therapeutics targeting the cGMP signaling pathway.

References

A Researcher's Guide to Phosphodiesterase Type 5 (PDE5) Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, selecting the appropriate phosphodiesterase type 5 (PDE5) inhibitor is crucial for investigating the cyclic guanosine monophosphate (cGMP) signaling pathway and its therapeutic potential. This guide offers a comparative analysis of four prominent PDE5 inhibitors—Sildenafil, Tadalafil, Vardenafil, and Avanafil—focusing on their biochemical profiles, experimental evaluation, and the underlying molecular pathways.

Mechanism of Action: The cGMP Signaling Pathway

Phosphodiesterase type 5 (PDE5) is a critical enzyme that regulates the cGMP signaling cascade.[1] This pathway is integral to various physiological processes, including smooth muscle relaxation, vasodilation, and neural communication.[2][3] The process begins with the release of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to synthesize cGMP from guanosine triphosphate (GTP).[3][4] cGMP then acts as a second messenger, primarily activating protein kinase G (PKG), which in turn phosphorylates downstream targets, leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation.[2][5]

PDE5 inhibitors exert their effect by preventing the degradation of cGMP to GMP, thereby amplifying the NO/cGMP signaling pathway.[1][3] This enhancement of cGMP levels is the foundational mechanism behind their application in conditions like erectile dysfunction and pulmonary arterial hypertension.[1][6]

cGMP_Signaling_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive Activates sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG_inactive PKG (inactive) cGMP->PKG_inactive Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzes PKG_active PKG (active) PKG_inactive->PKG_active Relaxation Smooth Muscle Relaxation PKG_active->Relaxation Leads to GMP GMP PDE5->GMP Inhibitor PDE5 Inhibitor Inhibitor->PDE5 Blocks Experimental_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compound & Controls start->prep_compounds add_compounds Add Compounds/Controls to 96-Well Plate prep_compounds->add_compounds add_enzyme Add PDE5 Enzyme add_compounds->add_enzyme incubate1 Incubate (15 min, RT) for Inhibitor Binding add_enzyme->incubate1 add_substrate Add cGMP Substrate to Initiate Reaction incubate1->add_substrate incubate2 Incubate (30-60 min, 37°C) add_substrate->incubate2 add_stop Add Binding Agent to Stop Reaction incubate2->add_stop incubate3 Incubate (30 min, RT) for Stabilization add_stop->incubate3 read_plate Read Fluorescence Polarization (mP) incubate3->read_plate analyze_data Calculate % Inhibition read_plate->analyze_data determine_ic50 Determine IC50 Value (Dose-Response Curve) analyze_data->determine_ic50 end End determine_ic50->end Selectivity_Logic cluster_logic Inhibitor Selectivity Assessment Inhibitor Test Compound PDE5 Target: PDE5 Inhibitor->PDE5 High Affinity (Low IC50) PDE6 Off-Target: PDE6 (Retina) Inhibitor->PDE6 Low Affinity (High IC50) PDE11 Off-Target: PDE11 (Muscle, Testis) Inhibitor->PDE11 Variable Affinity OtherPDEs Other Off-Target PDEs (e.g., PDE1) Inhibitor->OtherPDEs Low Affinity (High IC50) DesiredEffect Desired Biological Effect (e.g., Vasodilation) PDE5->DesiredEffect SideEffect1 Potential Side Effect (Visual Disturbances) PDE6->SideEffect1 SideEffect2 Potential Side Effect (Myalgia) PDE11->SideEffect2 SideEffect3 Other Potential Side Effects OtherPDEs->SideEffect3

References

Tadalafil's Renoprotective Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of published preclinical studies investigating the renoprotective effects of tadalafil. The data presented herein summarizes key quantitative findings, details experimental methodologies, and visualizes the proposed signaling pathways to facilitate a deeper understanding of this compound's potential in preserving renal function.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on the effects of this compound in various models of kidney disease.

Table 1: Effects of this compound in Diabetic Nephropathy Models

ParameterAnimal ModelThis compound DoseDurationKey FindingsReference
Serum CreatinineStreptozotocin-induced diabetic rats0.45 mg/kg/day8 weeksSignificantly lower than diabetic control[1]
Blood Urea Nitrogen (BUN)Streptozotocin-induced diabetic rats0.45 mg/kg/day8 weeksSignificantly lower than diabetic control[1]
Urinary Albumin ExcretionStreptozotocin-induced diabetic rats0.45 mg/kg/day8 weeksSignificantly reduced compared to diabetic control[1]
Renal Blood FlowStreptozotocin-induced diabetic rats0.45 mg/kg/day8 weeksSignificantly increased compared to diabetic control[1]

Table 2: Effects of this compound in Ischemia-Reperfusion (I/R) Injury Models

ParameterAnimal ModelThis compound DoseTiming of AdministrationKey FindingsReference
Serum CreatinineRat I/R model (unilateral nephrectomy, contralateral clamping)10 mg/kg1 hour before ischemiaSignificantly lower than I/R control[2]
Blood Urea Nitrogen (BUN)Rat I/R model (unilateral nephrectomy, contralateral clamping)10 mg/kg1 hour before ischemiaSignificantly lower than I/R control[2]
TNF-α (serum)Rat I/R model10 mg/kg1 hour before ischemiaSignificantly lower than I/R control[2][3]
IL-1β (serum)Rat I/R model10 mg/kg1 hour before ischemiaSignificantly lower than I/R control[2][3]
IL-10 (serum)Rat I/R model10 mg/kg1 hour before ischemiaSignificantly higher than I/R control[2]
Tubular NecrosisRat I/R model1 mg/kg60 min before ischemiaSignificantly reduced compared to I/R group[4]

Table 3: Effects of this compound in Chronic Kidney Disease (CKD) Models

ParameterAnimal ModelThis compound DoseDurationKey FindingsReference
Serum CreatinineDahl salt-sensitive rats on high-salt diet1 and 10 mg/kg/day8 weeksSignificantly lower in both this compound groups vs. high-salt group[5]
Urinary ProteinDahl salt-sensitive rats on high-salt diet1 and 10 mg/kg/day8 weeksSignificantly lower in both this compound groups vs. high-salt group[5]
GlomerulosclerosisDahl salt-sensitive rats on high-salt diet1 and 10 mg/kg/day8 weeksSignificantly decreased in both this compound groups[5]
Blood PressureDahl salt-sensitive rats on high-salt diet1 and 10 mg/kg/day8 weeksSignificantly lower only in the high-dose this compound group[5]

Experimental Protocols

This section details the methodologies employed in the cited studies.

Diabetic Nephropathy Model[1]
  • Animal Model: Male Wistar rats.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg dissolved in citrate buffer. Diabetes was confirmed by measuring blood glucose levels.

  • Treatment Groups:

    • Control: Healthy rats receiving vehicle.

    • Diabetic Control: STZ-induced diabetic rats receiving vehicle.

    • This compound-treated Diabetic: STZ-induced diabetic rats receiving this compound (0.45 mg/kg/day) orally for 8 weeks.

  • Biochemical Analysis: Serum creatinine, blood urea nitrogen (BUN), and urinary albumin excretion were measured using standard laboratory techniques.

  • Hemodynamic Measurement: Renal blood flow was assessed.

  • Histopathology: Kidney sections were stained with hematoxylin and eosin (H&E) and periodic acid-Schiff (PAS) to evaluate glomerular and tubular changes.

Ischemia-Reperfusion (I/R) Injury Model[2][4]
  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Surgical Procedure:

    • Right nephrectomy was performed.

    • The left renal artery was clamped for a specified period (e.g., 30 or 45 minutes) to induce ischemia.[2][4]

    • The clamp was then removed to allow for reperfusion (e.g., 24 hours).[2]

  • Treatment Groups:

    • Sham: Rats underwent a similar surgical procedure without renal artery clamping.

    • I/R Control: Rats subjected to I/R injury and treated with saline.[2]

    • This compound-treated I/R: Rats received this compound (e.g., 1 mg/kg or 10 mg/kg) orally or via gavage prior to the ischemic period.[2][4]

  • Biochemical Analysis: Serum levels of creatinine, BUN, and inflammatory cytokines (TNF-α, IL-1β, IL-10) were measured using enzyme-linked immunosorbent assay (ELISA) kits.[2]

  • Histopathology: Kidney tissue was fixed, sectioned, and stained with H&E to assess the degree of tubular necrosis, inflammation, and other morphological changes.[4]

Chronic Kidney Disease (CKD) Model[5]
  • Animal Model: Dahl salt-sensitive male rats.

  • Induction of CKD: Rats were fed a high-salt (8% NaCl) diet for 8 weeks to induce hypertension and kidney injury.

  • Treatment Groups:

    • Normal Salt: Rats on a normal diet.

    • High Salt: Rats on a high-salt diet.

    • Low-dose this compound: Rats on a high-salt diet receiving this compound (1 mg/kg/day) orally.

    • High-dose this compound: Rats on a high-salt diet receiving this compound (10 mg/kg/day) orally.

  • Biochemical Analysis: Serum creatinine and 24-hour urinary protein excretion were measured.

  • Blood Pressure Measurement: Systolic blood pressure was monitored using the tail-cuff method.

  • Histopathology and Molecular Analysis: Kidney sections were stained to assess glomerulosclerosis. Gene expression of fibrotic markers was also analyzed.

Signaling Pathways

The renoprotective effects of this compound are believed to be mediated through multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate the key proposed mechanisms.

This compound This compound PDE5 PDE5 This compound->PDE5 inhibits cGMP cGMP PDE5->cGMP degrades PKG Protein Kinase G (PKG) cGMP->PKG activates NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates sGC->cGMP produces Vasodilation Vasodilation (Increased Renal Blood Flow) PKG->Vasodilation Anti_Inflammatory Anti-inflammatory Effects PKG->Anti_Inflammatory Anti_Fibrotic Anti-fibrotic Effects PKG->Anti_Fibrotic

Caption: this compound's mechanism via the NO/cGMP pathway.

This compound This compound Akt Akt This compound->Akt modulates NF_kB NF-κB Akt->NF_kB inhibits Inflammation Inflammation NF_kB->Inflammation Fibrosis Fibrosis NF_kB->Fibrosis Apoptosis Apoptosis NF_kB->Apoptosis

Caption: this compound's proposed modulation of the Akt/NF-κB pathway.

Animal_Model Animal Model of Kidney Injury (e.g., Diabetes, I/R, CKD) Treatment_Groups Treatment Groups: - Control - Vehicle - this compound Animal_Model->Treatment_Groups Tadalafil_Admin This compound Administration (Oral/Gavage) Treatment_Groups->Tadalafil_Admin Endpoint_Analysis Endpoint Analysis Tadalafil_Admin->Endpoint_Analysis Biochemical Biochemical Analysis (Serum, Urine) Endpoint_Analysis->Biochemical Histological Histological Analysis (Kidney Tissue) Endpoint_Analysis->Histological Molecular Molecular Analysis (Gene/Protein Expression) Endpoint_Analysis->Molecular

Caption: General experimental workflow for preclinical studies.

References

Safety Operating Guide

Proper Disposal of Tadalafil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of tadalafil is a critical aspect of laboratory safety and environmental responsibility. As a potent pharmaceutical compound, improper disposal can lead to environmental contamination and potential harm. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a research environment, ensuring compliance with regulatory guidelines and promoting a culture of safety.

Quantitative Data on this compound's Environmental and Chemical Profile

The following table summarizes key quantitative data regarding this compound, offering insights into its environmental impact and chemical stability. This information underscores the importance of the disposal procedures outlined below.

ParameterValueReference
Predicted Environmental Concentration (PEC) in surface water0.050 µg/L[1]
Degradation under Acidic Conditions (1N HCl at 60°C for 10 hours)12.78%[2]
Stability under Basic, Oxidative, Thermal, and Photolytic ConditionsNo degradation products were found.[2]
Acute ToxicityHarmful if swallowed, in contact with skin, or inhaled.[3]
Environmental HazardToxic to aquatic life with long-lasting effects.[4]

Experimental Protocols: this compound Disposal Workflow

This section details the procedural steps for the proper disposal of this compound waste in a laboratory setting. The workflow is designed to minimize exposure and environmental release.

Waste Segregation and Collection

Proper segregation of this compound waste at the point of generation is the first critical step.

  • Solid Waste:

    • Pure this compound Powder: Unused or expired pure this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste.

    • Contaminated Labware: Items such as weighing boats, contaminated gloves, and bench paper should be collected in a separate, sealed plastic bag or container labeled "this compound Contaminated Solid Waste."

  • Liquid Waste:

    • Stock Solutions: Unused or expired stock solutions of this compound should be collected in a sealed, leak-proof container, clearly labeled with "this compound Liquid Waste" and the solvent used.

    • Experimental Solutions: All aqueous and solvent-based solutions from experiments containing this compound should be collected in appropriate, labeled liquid waste containers. Do not pour down the drain.[5][6]

In-Lab Treatment (for Dilute Aqueous Solutions - Optional and subject to local regulations)

For very dilute aqueous solutions, chemical degradation can be considered to reduce the environmental toxicity. This procedure should only be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

  • Acid Hydrolysis:

    • Transfer the dilute this compound solution to a suitable reaction vessel in a fume hood.

    • Slowly add a sufficient amount of 1N Hydrochloric Acid (HCl) to initiate degradation.

    • Allow the reaction to proceed at room temperature for a minimum of 24 hours.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to a pH between 6.0 and 8.0.

    • The neutralized solution should still be collected as hazardous waste unless otherwise directed by your institution's Environmental Health and Safety (EHS) office.

Storage and Labeling

All this compound waste containers must be securely closed and stored in a designated satellite accumulation area.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific contents (e.g., "Pure this compound," "this compound in Methanol," "Contaminated Gloves")

    • The date of accumulation.

  • Storage: Store waste containers in secondary containment to prevent spills. Ensure incompatible waste types are segregated.

Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company.

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection.

  • Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal, in your laboratory's chemical inventory or waste log.

This compound Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Tadalafil_Disposal_Workflow start This compound Waste Generated waste_type Characterize Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Stock solutions, experimental solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->storage collect_liquid->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) for Licensed Disposal storage->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: this compound Waste Disposal Decision Workflow.

References

Essential Safety and Logistical Information for Handling Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of active pharmaceutical ingredients like Tadalafil is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans for handling, and compliant disposal methods.

Personal Protective Equipment (PPE)

When handling this compound powder or in situations where exposure to dust or aerosols may occur, a comprehensive PPE strategy is essential. This includes:

  • Eye and Face Protection: Safety glasses with side shields are recommended for all handling procedures.[1][2][3] If there is a potential for splashing or significant dust generation, chemical safety goggles and/or a face shield should be worn.[1][2]

  • Skin Protection: Chemical-resistant gloves are required to prevent skin contact.[1][2] An impermeable body covering or lab coat should also be worn to minimize skin exposure.[1][2] In case of skin contact, immediately wash the affected area with plenty of water and remove contaminated clothing.[1][2]

  • Respiratory Protection: Handling should be conducted in a well-ventilated area, such as a fume hood or a ventilated enclosure, to keep airborne levels below the occupational exposure limit.[1][2][4] If engineering controls are not sufficient or during emergency situations, a properly fitted, approved air-purifying respirator should be used.[1] Avoid breathing in dust or fumes.[4]

Occupational Exposure Limits

Occupational Exposure Limits (OELs) are established to protect laboratory personnel from the adverse health effects of exposure to chemical substances. The following table summarizes the available OELs for this compound.

OrganizationTime-Weighted Average (TWA)
Lilly (LEG)20 µg/m³ (8 hours)
Lilly (LEG)13 µg/m³ (12 hours)

(LEG: Lilly Exposure Guideline)[2][3]

Operational Plans for Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[4] The use of a fume hood, ventilated enclosure, or glove box is recommended, especially when handling powders, to maintain airborne concentrations below the established OELs.[1][2]

Standard Operating Procedures:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The designated handling area, such as a fume hood, should be clean and uncluttered.

  • Handling: Avoid the formation of dust and aerosols.[4] Do not eat, drink, or smoke in areas where this compound is handled.[4] Wash hands thoroughly after handling the compound.[1][4]

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Recommended storage temperature is between 15°C and 30°C.[1]

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area. Remove all sources of ignition.[4]

  • Assess and Select PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[4]

  • Containment and Cleanup:

    • For solid spills, do not use dry sweeping.[2] Lightly mist the material with water to prevent dust generation or use a vacuum cleaner equipped with a HEPA filter.[2]

    • Collect the spilled material using non-sparking tools and place it in a suitable, labeled container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable cleaning agent.

  • Waste Disposal: Dispose of the collected waste and contaminated materials according to institutional and local regulations.[4]

Tadalafil_Spill_Workflow cluster_spill Chemical Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill & Don PPE Evacuate->Assess Contain Contain Spill Assess->Contain Clean Clean & Decontaminate Contain->Clean Collect Collect Waste Clean->Collect Dispose Dispose of Waste Collect->Dispose

Caption: Workflow for handling a this compound chemical spill.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with applicable federal, state, and local laws and regulations.[4]

  • Waste Characterization: Determine if the waste is hazardous or non-hazardous according to institutional guidelines and regulatory definitions.

  • Segregation and Collection:

    • Unused/Expired this compound: Collect in a designated, clearly labeled, and sealed container.

    • Contaminated Materials: Items such as gloves, wipes, and disposable labware that are contaminated with this compound should be collected in a separate, clearly labeled waste container.

  • Final Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.[4]

    • The recommended method of disposal is through a licensed hazardous waste disposal company, which will typically use incineration.[6][7]

    • For household disposal of unwanted tablets, it is recommended to mix the medication with an unpalatable substance like dirt or coffee grounds, place it in a sealed container, and then discard it in the trash.[8][9] However, laboratory waste requires more stringent disposal procedures. Always follow your institution's specific waste management protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tadalafil
Reactant of Route 2
Reactant of Route 2
Tadalafil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.